molecular formula C20H17N3O5 B065131 (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid CAS No. 186046-78-6

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

カタログ番号: B065131
CAS番号: 186046-78-6
分子量: 379.4 g/mol
InChIキー: VPWKJWIKZUONJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid (CAS 186046-78-6) is a protected cytosine derivative of significant value in organic synthesis and pharmaceutical research. This white to off-white powder has a molecular formula of C20H17N3O5 and a molecular weight of 379.37 g/mol . With a minimum purity of 98% as verified by HPLC , this compound serves as a crucial building block and versatile scaffold for the synthesis of complex molecules, including fine chemicals and research compounds . Its primary application is as a specialized reagent and protected intermediate in nucleotide chemistry . The benzhydryloxycarbonyl (Bhoc) group acts as a protecting group for the amine functionality on the cytosine base, allowing for selective reactions at other molecular sites during complex multi-step synthetic sequences . This makes it particularly valuable for the production of novel nucleoside analogs and other pharmaceuticals where sensitive functional groups require protection. The compound should be stored at room temperature and kept away from light to ensure its long-term stability . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

特性

IUPAC Name

2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c24-17(25)13-23-12-11-16(21-19(23)26)22-20(27)28-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,18H,13H2,(H,24,25)(H,21,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWKJWIKZUONJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573525
Record name [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186046-78-6
Record name [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies for (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Properties

This compound is a protected cytosine derivative. The benzhydryloxycarbonyl (Bhoc) group serves as a protecting group for the exocyclic amine of the cytosine base, making this compound a key intermediate in the synthesis of modified nucleosides and oligonucleotides.[1] Its structure allows for the selective modification of other parts of the molecule.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid
CAS Number 186046-78-6[2][3][4]
Molecular Formula C20H17N3O5[2][4]
Synonyms (4-Benzhydryloxycarbonylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid, 2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid, [4-N-(benzhydryloxycarbonyl)cytosin-1-yl]acetic acid

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 379.37 g/mol [2][4]
Appearance White to off-white or yellowish solid[1][5]
Melting Point 100-110 °C[5]
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[5]
Density (Predicted) 1.33 ± 0.1 g/cm³[4]
pKa (Predicted) 2.95 ± 0.10[4]

Synthesis

The synthesis of this compound is a multi-step process. A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis

A general procedure for the synthesis involves the reaction of cytosine with benzyl 2-bromoacetate followed by protection of the exocyclic amine with a benzhydryloxycarbonyl group and subsequent hydrolysis of the benzyl ester.[2][3]

Step 1: Synthesis of Cytosine-1-benzylacetic acid [2][3]

  • Dissolve cytosine in N,N-dimethylformamide (DMF).

  • Add potassium tert-butoxide and heat the reaction mixture.

  • Cool the reaction and add benzyl 2-bromoacetate dropwise.

  • Allow the reaction to proceed at room temperature.

  • Quench the reaction with acetic acid and remove the solvent under reduced pressure.

  • Resuspend the residue in water, stir, and filter to collect the product. Wash with water.

Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate [2][3]

  • Dissolve the cytosine-1-benzylacetic acid in DMF.

  • Add N,N'-carbonyldiimidazole and heat the mixture.

  • Add diphenylmethanol in batches and continue the reaction.

  • Quench the reaction with methanol.

  • Remove the solvent and recrystallize the residue from ethanol and then methanol to obtain the protected intermediate.

Step 3: Synthesis of this compound [2][3]

  • Dissolve the (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate in a mixture of acetonitrile, methanol, water, and ethanol.

  • Cool the solution and add an aqueous solution of lithium hydroxide monohydrate.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of citric acid to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Protection cluster_step3 Step 3: Hydrolysis Cytosine Cytosine Reaction1 Alkylation Reaction Cytosine->Reaction1 K2CO3, DMF Cytosine-1-benzylacetic acid Cytosine-1-benzylacetic acid Reaction1->Cytosine-1-benzylacetic acid Benzyl 2-bromoacetate Benzyl 2-bromoacetate Benzyl 2-bromoacetate->Reaction1 Reaction2 Protection Reaction Cytosine-1-benzylacetic acid->Reaction2 CDI, DMF (4-N-Bhoc-cytosine)-1-benzyl acetate (4-N-Bhoc-cytosine)-1-benzyl acetate Reaction2->(4-N-Bhoc-cytosine)-1-benzyl acetate Diphenylmethanol Diphenylmethanol Diphenylmethanol->Reaction2 Reaction3 Ester Hydrolysis (4-N-Bhoc-cytosine)-1-benzyl acetate->Reaction3 LiOH, Solvent Mix (4-N-Bhoc-cytosine)-1-acetic acid (4-N-Bhoc-cytosine)-1-acetic acid Reaction3->(4-N-Bhoc-cytosine)-1-acetic acid Acid quench

Synthesis Workflow for the Target Compound.

Analytical Methods

The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A common method for purity analysis is reverse-phase HPLC.

Experimental Protocol: HPLC Analysis

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection.

  • Purity: A purity of ≥98% is commonly reported for commercial samples.[1]

HPLC_Workflow Sample Sample Injection Column Reverse-Phase C18 Column Sample->Column Elution Gradient Elution (Acetonitrile/Water) Column->Elution Detector UV Detector Elution->Detector Analysis Data Analysis (Purity Assessment) Detector->Analysis

A Typical HPLC Analysis Workflow.

Biological and Pharmaceutical Relevance

This compound is primarily utilized as a protected intermediate in the synthesis of nucleoside analogs and for incorporation into synthetic oligonucleotides.[1] The benzhydryloxycarbonyl protecting group is advantageous due to its stability and specific deprotection conditions, which allows for precise control during complex chemical syntheses.

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its role as a building block suggests its use in the development of therapeutic oligonucleotides or small molecule drugs that may target various cellular processes. The resulting modified nucleosides could be designed to interact with specific enzymes or receptors, or to be incorporated into DNA or RNA strands to modulate gene expression.

Stability and Storage

For long-term stability, this compound should be stored at 2-8°C, protected from light.

Safety and Handling

Detailed safety data for this compound is limited. Therefore, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, and direct contact with the skin and eyes, as well as inhalation of dust, should be avoided.[5] In case of exposure, it is recommended to wash the affected area immediately and seek medical advice.[5]

References

An In-depth Technical Guide to (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid (CAS 186046-78-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, with CAS number 186046-78-6, is a pivotal protected nucleobase derivative extensively utilized in the fields of chemical biology and drug development. Its primary application lies in its role as a monomer for the solid-phase synthesis of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA. The benzhydryloxycarbonyl (Bhoc) protecting group on the exocyclic amine of cytosine offers stability during synthesis and is readily removable under acidic conditions, making it a cornerstone of the widely used Fmoc/Bhoc PNA synthesis strategy. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the construction of PNA oligomers for antisense therapies.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] Its structure combines a cytosine nucleobase, an acetic acid moiety at the N1 position, and a benzhydryloxycarbonyl (Bhoc) protecting group at the N4 position. This protecting group is crucial for its application in oligonucleotide synthesis, preventing unwanted side reactions at the exocyclic amine.[2]

PropertyValueReference(s)
CAS Number 186046-78-6[3][4][5]
Molecular Formula C20H17N3O5[5]
Molecular Weight 379.37 g/mol [5]
Appearance White to yellowish solid[3]
Melting Point 100-110 °C[3]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[3]
Storage Store at 2-8°C, sealed in a dry environment.[6]

Note on Analytical Data: Publicly available, peer-reviewed NMR and HPLC analytical data for this compound (CAS 186046-78-6) are limited. Researchers synthesizing or utilizing this compound should perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry) to verify its identity and purity.

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with cytosine. The following protocol is a detailed method for its preparation.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cytosine-1-benzylacetic acid

  • Dissolve cytosine (10.3 g, 90 mmol, 1.0 equiv) in 90 mL of N,N-dimethylformamide (DMF).

  • Add potassium tert-butoxide (11.6 g, 103.5 mmol, 1.15 equiv) to the solution.

  • Heat the reaction mixture to 100 °C and maintain for 2 hours.

  • Cool the reaction to 10 °C.

  • Add benzyl 2-bromoacetate (16.05 mL, 101 mmol, 1.12 equiv) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction by adding acetic acid (5.9 mL, 103.5 mmol, 1.2 equiv).

  • Remove the solvent by rotary evaporation.

  • Resuspend the residue in 100 mL of water and stir for 4 hours.

  • Filter the solid, wash with water (4 x 150 mL), to yield cytosine-1-benzylacetic acid.

Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate

  • Dissolve the cytosine-1-benzylacetic acid (20.6 g, 82 mmol, 1.0 equiv) in 160 mL of DMF.

  • Add N,N'-carbonyldiimidazole (21.25 g, 131.25 mmol, 1.6 equiv) and heat the mixture to 60 °C.

  • Add diphenylmethanol (19.65 g, 106.5 mmol, 1.3 equiv) in two portions, one hour apart.

  • Continue the reaction for 6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quench the reaction with methanol (4.65 g, 115 mmol, 1.4 equiv).

  • Remove the solvent by rotary evaporation.

  • Recrystallize the residue from ethanol and then from methanol to yield (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate.

Step 3: Synthesis of this compound

  • Dissolve (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (29.35 g, 62.5 mmol, 1.0 equiv) in a 2:2:1:1 mixture of acetonitrile:methanol:water:ethanol (350 mL) with heating.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide monohydrate (25.5 g, 0.61 mol, 9.7 equiv in 196.8 mL of water).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of citric acid (58.5 g, 303.5 mmol, 4.9 equiv in 290 mL of water).

  • The resulting precipitate is this compound.

Cytosine Cytosine Intermediate1 Cytosine-1-benzylacetic acid Cytosine->Intermediate1 Step 1 Step1_reagents 1. K-OtBu, DMF 2. Benzyl bromoacetate Intermediate2 (4-N-(diphenylmethoxycarbonyl) -cytosine)-1-acetate Intermediate1->Intermediate2 Step 2 Step2_reagents 1. CDI, DMF 2. Diphenylmethanol Final_Product (4-N-(Benzhydryloxycarbonyl) cytosine)-1-acetic acid Intermediate2->Final_Product Step 3 Step3_reagents 1. LiOH·H₂O 2. Citric Acid

Caption: Synthesis pathway for this compound.

Application in Peptide Nucleic Acid (PNA) Synthesis

The primary application of this compound is as a monomer in the solid-phase synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic homologs of nucleic acids where the sugar-phosphate backbone is replaced by a pseudopeptide backbone. This modification confers remarkable properties, including high binding affinity to complementary DNA and RNA sequences and resistance to enzymatic degradation. The Fmoc/Bhoc strategy is a widely adopted method for PNA synthesis, where the N-terminal of the growing PNA chain is temporarily protected by a base-labile Fmoc group, and the exocyclic amines of the nucleobases are protected by the acid-labile Bhoc group.[7]

Experimental Protocol: Incorporation into a PNA Oligomer via Fmoc/Bhoc Solid-Phase Synthesis

This protocol outlines the steps for coupling this compound (referred to as Fmoc-PNA-C(Bhoc)-OH in the context of a full monomer with the backbone) onto a solid support-bound PNA chain.

Materials:

  • Fmoc-protected PNA-resin

  • This compound (as part of the full Fmoc-PNA monomer)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, N-Methyl-2-pyrrolidone (NMP)

  • Washing solvent: DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA), m-cresol, and water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

1. Fmoc Deprotection:

  • Swell the Fmoc-protected PNA-resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times).

2. Monomer Coupling:

  • In a separate vessel, dissolve this compound (as the full Fmoc-PNA monomer, 3 molar equivalents relative to resin loading) and HCTU (3 molar equivalents) in NMP.

  • Add DIPEA (6 molar equivalents) to the monomer solution for in-situ activation.

  • Add the activated monomer solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Wash the resin thoroughly with DMF.

3. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Wash the resin with DMF.

4. Chain Elongation:

  • Repeat steps 1-3 for each subsequent monomer to be added to the PNA sequence.

5. Cleavage and Final Deprotection:

  • After the final monomer is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry.

  • Treat the resin with the cleavage cocktail (TFA/m-cresol/water) for 1.5-2 hours at room temperature. This step cleaves the PNA from the resin and removes the Bhoc protecting groups from the nucleobases.[7]

  • Precipitate the crude PNA in cold diethyl ether.

  • Purify the PNA oligomer by reverse-phase HPLC.

cluster_cycle PNA Synthesis Cycle Start Fmoc-PNA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-PNA-C(Bhoc)-OH (HCTU/DIPEA in NMP) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Washing2->Capping Washing3 DMF Wash Capping->Washing3 Elongated_Chain Elongated Fmoc-PNA-Resin Washing3->Elongated_Chain Elongated_Chain->Deprotection Repeat for next monomer Final_Cleavage Final Cleavage & Deprotection (TFA/m-cresol/water) Elongated_Chain->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification Pure_PNA Pure PNA Oligomer Purification->Pure_PNA

Caption: Workflow for solid-phase synthesis of a PNA oligomer using Fmoc/Bhoc chemistry.

Mechanism of Action in Antisense Therapy

PNA oligomers synthesized using monomers like this compound are powerful tools for antisense therapy. By designing a PNA sequence that is complementary to a specific messenger RNA (mRNA), it is possible to inhibit the translation of that mRNA into a protein. The neutral backbone of PNA allows for strong and specific binding to the target mRNA. This PNA-mRNA duplex acts as a steric block, physically preventing the ribosome from assembling on or translating the mRNA, thereby silencing gene expression. This mechanism is particularly promising for targeting disease-causing proteins at their genetic source.

A significant application of this technology is in targeting microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in regulating gene expression and are often dysregulated in diseases like cancer. A PNA designed to be complementary to an oncogenic miRNA can bind to it and inhibit its function, leading to the upregulation of tumor suppressor genes that the miRNA was repressing.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Export Ribosome Ribosome mRNA_cyto->Ribosome PNA_mRNA_complex PNA-mRNA Duplex Translation Translation Ribosome->Translation Protein Protein Translation->Protein PNA Antisense PNA PNA->mRNA_cyto Hybridization Blocked_Translation Translation Blocked PNA_mRNA_complex->Blocked_Translation Blocked_Translation->Ribosome

Caption: Mechanism of PNA-mediated antisense inhibition of mRNA translation.

Conclusion

This compound is a fundamentally important building block in the synthesis of PNA oligomers. Its robust synthesis and compatibility with the Fmoc/Bhoc solid-phase synthesis strategy have enabled researchers to construct custom PNA sequences for a wide array of applications, from fundamental biological research to the development of novel antisense therapeutics. The ability of PNAs to specifically and strongly bind to DNA and RNA, thereby modulating gene expression, positions them as a promising class of molecules for the next generation of targeted therapies. This guide provides the essential technical information for the synthesis and application of this key PNA monomer, serving as a valuable resource for professionals in the field.

References

Synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a key intermediate in pharmaceutical and optical materials research.[1][][3] The following sections detail the experimental protocol, present quantitative data in a structured format, and illustrate the synthesis workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Experimental Protocol

The synthesis of this compound is a multi-step process involving the initial formation of a cytosine derivative followed by protection of the exocyclic amine and subsequent hydrolysis.[4][5]

Step 1: Synthesis of Cytosine-1-benzylacetic acid

  • Dissolve 10.3 g (90 mmol, 1.0 equiv) of cytosine in 90 mL of N,N-dimethylformamide (DMF).

  • Add 11.6 g (103.5 mmol, 1.15 equiv) of potassium tert-butoxide to the solution.

  • Heat the reaction mixture to 100 °C and maintain for 2 hours.

  • Cool the mixture to 10 °C.

  • Add 16.05 mL (101 mmol, 1.12 equiv) of benzyl 2-bromoacetate dropwise over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction by adding 5.9 mL (103.5 mmol, 1.2 equiv) of acetic acid.

  • Remove the solvent by rotary evaporation.

  • Resuspend the residue in 100 mL of water and stir for 4 hours.

  • Filter the solid, and wash with water (4 x 150 mL) to yield cytosine-1-benzylacetic acid (20.6 g).[4][5]

Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate

  • Dissolve 20.6 g (82 mmol, 1.0 equiv) of cytosine-1-benzylacetic acid in 160 mL of DMF.

  • Add 21.25 g (131.25 mmol, 1.6 equiv) of N,N'-carbonyldiimidazole.

  • Heat the reaction mixture to 60 °C.

  • Add 19.65 g (106.5 mmol, 1.3 equiv) of diphenylmethanol in two batches, one hour apart.

  • Continue the reaction for 6 hours, monitoring completion by thin-layer chromatography (TLC).

  • Quench the reaction with 4.65 g (115 mmol, 1.4 equiv) of methanol.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the residue from ethanol and then from methanol (100 mL) to obtain (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (29.35 g).[4][5]

Step 3: Synthesis of this compound

  • Dissolve 29.35 g (62.5 mmol, 1.0 equiv) of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate in a 350 mL mixture of acetonitrile:methanol:water:ethanol (2:2:1:1).

  • Heat the mixture to dissolve the compound, then cool to 0 °C.

  • Add an aqueous solution (196.8 mL) containing 25.5 g (0.61 mol, 9.7 equiv) of lithium hydroxide monohydrate.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 290 mL aqueous solution of citric acid (58.5 g, 303.5 mmol, 4.9 equiv).

  • The resulting product is (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetic acid (22.1 g).[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis process.

StepReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)EquivalentsProductAmount (g)
1Cytosine111.1010.3901.0Cytosine-1-benzylacetic acid20.6
Potassium tert-butoxide112.2111.6103.51.15
Benzyl 2-bromoacetate229.0823.141011.12
2Cytosine-1-benzylacetic acid251.2420.6821.0(4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate29.35
N,N'-Carbonyldiimidazole162.1521.25131.251.6
Diphenylmethanol184.2419.65106.51.3
3(4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate469.4829.3562.51.0This compound22.1
Lithium hydroxide monohydrate41.9625.56109.7

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Synthesis_Workflow Cytosine Cytosine Step1 Step 1: Alkylation Cytosine->Step1 KtBuO Potassium tert-butoxide KtBuO->Step1 BnBrAc Benzyl 2-bromoacetate BnBrAc->Step1 Intermediate1 Cytosine-1-benzylacetic acid Step1->Intermediate1 DMF, 100°C -> RT Step2 Step 2: Protection Intermediate1->Step2 CDI N,N'-Carbonyldiimidazole CDI->Step2 Diphenylmethanol Diphenylmethanol Diphenylmethanol->Step2 Intermediate2 (4-N-(diphenylmethoxycarbonyl)- cytosine)-1-acetate Step2->Intermediate2 DMF, 60°C Step3 Step 3: Hydrolysis Intermediate2->Step3 LiOH Lithium Hydroxide Monohydrate LiOH->Step3 FinalProduct (4-N-(Benzhydryloxycarbonyl) cytosine)-1-acetic acid Step3->FinalProduct Acetonitrile, Methanol, Water, Ethanol, 0°C

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a key intermediate in nucleic acid and peptide nucleic acid (PNA) research. This document is intended for researchers, scientists, and professionals in the fields of drug development and biotechnology.

Molecular Structure and Properties

This compound, also known as Cytosine-Bhoc Acetic Acid, is a protected derivative of cytosine. The benzhydryloxycarbonyl (Bhoc) group serves as a protecting group for the exocyclic amine of the cytosine base, allowing for selective chemical modifications at other positions.[][2] The acetic acid moiety at the N-1 position provides a handle for further conjugation, for example, in the synthesis of PNA monomers.[3]

Chemical Identifiers:

  • IUPAC Name: 2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid[2]

  • CAS Number: 186046-78-6[][2][4][5][6][7][8][9][10]

  • Molecular Formula: C₂₀H₁₇N₃O₅[3][4][6][7][8][9][10]

  • Molecular Weight: 379.37 g/mol [3][4][6][7][8][9][10]

Below is a diagram representing the two-dimensional chemical structure of this compound.

molecular_structure cluster_cytosine Cytosine Acetic Acid Core cluster_acetic_acid Acetic Acid Group cluster_bhoc Benzhydryloxycarbonyl (Bhoc) Group C1 N1 C2 C2=O C1->C2 CH2 CH₂ C1->CH2 at N1 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 N4 N4-H C4->N4 C6 C6 C5->C6 C6->C1 CO_bhoc C=O N4->CO_bhoc at N4 COOH COOH CH2->COOH O_bhoc O CO_bhoc->O_bhoc CH_bhoc CH O_bhoc->CH_bhoc Ph1 Ph CH_bhoc->Ph1 Ph2 Ph CH_bhoc->Ph2 synthesis_workflow start Cytosine step1 1. Alkylation at N1 with Benzyl 2-bromoacetate start->step1 intermediate1 Cytosine-1-benzylacetic acid step1->intermediate1 step2 2. Protection of N4 with Diphenylmethanol and CDI intermediate1->step2 intermediate2 (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate step2->intermediate2 step3 3. Saponification with LiOH intermediate2->step3 final_product This compound step3->final_product pna_synthesis_logic cluster_synthesis PNA Monomer Synthesis cluster_application PNA Applications compound (4-N-(Bhoc)cytosine)-1-acetic acid coupling Peptide Coupling compound->coupling backbone PNA Backbone Precursor backbone->coupling pna_monomer Protected PNA Monomer (Cytosine) coupling->pna_monomer synthesis Solid-Phase PNA Synthesis pna_monomer->synthesis pna_oligomer PNA Oligomer synthesis->pna_oligomer applications Diagnostics, Therapeutics, Research Tools pna_oligomer->applications

References

In-depth Technical Guide on Bhoc-Protected Cytosine Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Bhoc-protected cytosine acetic acid. This key building block is instrumental in the synthesis of modified nucleic acids, particularly Peptide Nucleic Acids (PNAs), which are of significant interest in diagnostics and therapeutics.

Core Properties

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, commonly referred to as Bhoc-protected cytosine acetic acid, is a chemically modified nucleobase derivative. The benzhydryloxycarbonyl (Bhoc) group serves as a protective moiety for the exocyclic amine of cytosine, preventing unwanted side reactions during chemical synthesis. This protection is crucial for the regioselective formation of amide bonds in PNA oligomerization. The Bhoc group is notably acid-labile, allowing for its removal under mild acidic conditions, which is compatible with many solid-phase synthesis strategies.[1][2]

PropertyValueSource
CAS Number 186046-78-6[1][2][3][4]
Molecular Formula C₂₀H₁₇N₃O₅[3][4][5]
Molecular Weight 379.37 g/mol [3][4][5][6]
Appearance White to off-white or yellowish solid
Melting Point 100-110 °C
Density (Predicted) 1.33 g/cm³[1][5]
pKa (Predicted) 2.95[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Note: Some physical properties are predicted and may vary based on experimental conditions.

Synthesis and Experimental Protocols

The synthesis of Bhoc-protected cytosine acetic acid is a multi-step process that requires careful control of reaction conditions. A general laboratory-scale protocol is outlined below, based on established chemical literature.[1][2]

Synthesis Workflow

Synthesis_Workflow Cytosine Cytosine Step1 Alkylation with Benzyl 2-bromoacetate Cytosine->Step1 Intermediate1 Cytosine-1-benzylacetic acid Step1->Intermediate1 Step2 Bhoc Protection of Exocyclic Amine Intermediate1->Step2 Intermediate2 (4-N-(diphenylmethoxycarbonyl) -cytosine)-1-acetate Step2->Intermediate2 Step3 Saponification Intermediate2->Step3 FinalProduct Bhoc-Protected Cytosine Acetic Acid Step3->FinalProduct PNA_Synthesis cluster_Monomer Bhoc-Protected Cytosine Acetic Acid cluster_PNA Growing PNA Chain on Solid Support Monomer Carboxylic Acid (for backbone linkage) + Protected Cytosine (for recognition) Coupling Peptide Bond Formation Monomer->Coupling PNA_chain ...-N-(2-aminoethyl)glycine-... PNA_chain->Coupling Deprotection Acidic Cleavage of Bhoc Group PNA_chain->Deprotection Coupling->PNA_chain Elongation Final_PNA Functional PNA Oligomer Deprotection->Final_PNA

References

Technical Guide: Solubility Profile of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a key intermediate in the synthesis of modified nucleic acids.[1] Understanding the solubility of this compound is critical for its application in drug discovery and development, particularly for reaction optimization, formulation, and bioavailability assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For drug development, two key types of solubility are often considered:

  • Kinetic Solubility: This measures the concentration of a compound that can be dissolved from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method to identify potential solubility liabilities early in the discovery process.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with its solid form. This is a more accurate measure and is crucial for formulation development.[2][3]

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility in common organic solvents.

SolventSolubilityData Type
MethanolSoluble[4]Qualitative
EthanolSoluble[4]Qualitative
DichloromethaneSoluble[4]Qualitative

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound. This method is based on the widely accepted shake-flask equilibrium method.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, dichloromethane, phosphate buffered saline pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the incubation.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes).

    • Carefully collect an aliquot of the supernatant. For highly accurate results, the supernatant can be filtered through a 0.22 µm filter.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze both the standard solutions and the supernatant from the saturated solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

experimental_workflow start Start add_compound Add excess compound to vials start->add_compound add_solvent Add known volume of solvent add_compound->add_solvent equilibrate Equilibrate on shaker (24-48h) add_solvent->equilibrate separate Separate solid (Centrifuge/Filter) equilibrate->separate quantify Quantify supernatant (HPLC/UV-Vis) separate->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways. This compound is primarily utilized as a protected nucleoside analog in the chemical synthesis of oligonucleotides and other modified nucleic acid structures.[1] Its role is that of a chemical building block rather than a modulator of a known biological cascade. Should information on its biological activity become available, this section will be updated.

Conclusion

While quantitative solubility data for this compound remains to be published, its qualitative solubility in key organic solvents is established. The provided experimental protocol offers a robust framework for researchers to determine its thermodynamic solubility in various solvents of interest. This information is invaluable for optimizing synthetic reactions, developing suitable formulations for biological screening, and ultimately advancing drug discovery programs that utilize this important chemical intermediate.

References

A Technical Guide to (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid for PNA Monomer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a crucial monomer for the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA mimics with a polyamide backbone that exhibit exceptional binding affinity and specificity to DNA and RNA, making them valuable tools in diagnostics, antisense therapy, and gene editing.[1][2][3] This document details the synthesis of the monomer itself, its application in PNA oligomerization using the prevalent Fmoc/Bhoc solid-phase synthesis strategy, and relevant quantitative data.

Core Concepts in PNA Synthesis

Peptide Nucleic Acid (PNA) synthesis is analogous to solid-phase peptide synthesis (SPPS).[1] The process involves the sequential coupling of PNA monomers to a growing chain anchored to a solid support.[1] The most common strategy, Fmoc/Bhoc chemistry, utilizes two key protecting groups: the acid-labile Benzhydryloxycarbonyl (Bhoc) group to protect the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine), and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the N-terminus of the growing PNA chain.[4]

The use of this compound allows for the incorporation of cytosine into the PNA sequence. The Bhoc group is stable during the Fmoc deprotection steps and is typically removed at the final cleavage stage under acidic conditions.

Synthesis of this compound

A detailed protocol for the synthesis of this compound is outlined below, based on established chemical methodologies.[5]

Experimental Protocol:

Part 1: Synthesis of Cytosine-1-benzylacetic acid

  • Dissolve cytosine (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add potassium tert-butoxide (1.15 equiv) and heat the reaction mixture to 100°C for 2 hours.

  • Cool the reaction system to 10°C and add benzyl 2-bromoacetate (1.12 equiv) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and continue for 12 hours.

  • Quench the reaction with acetic acid (1.2 equiv) and evaporate the solvent to dryness.

  • Resuspend the residue in water and stir for 4 hours.

  • Filter the precipitate and wash with water to yield cytosine-1-benzylacetic acid.

Part 2: Introduction of the Bhoc Protecting Group

  • Dissolve the cytosine-1-benzylacetic acid (1.0 equiv) in DMF.

  • Add N,N'-carbonyldiimidazole (1.6 equiv) and heat the reaction to 60°C.

  • Add diphenylmethanol (1.3 equiv) in two portions, one hour apart. Continue the reaction for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with methanol (1.4 equiv).

  • Remove the solvent by rotary evaporation and recrystallize the residue from ethanol, followed by methanol, to obtain (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate.

Part 3: Saponification to the Final Product

  • Dissolve the (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (1.0 equiv) in a mixture of acetonitrile, methanol, water, and ethanol (2:2:1:1). Heat to dissolve and then cool to 0°C.

  • Add an aqueous solution of lithium hydroxide monohydrate (9.7 equiv).

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding an aqueous solution of citric acid (4.9 equiv) to precipitate (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetic acid.

Solid-Phase Synthesis of PNA Oligomers using Fmoc/Bhoc Chemistry

The following is a generalized protocol for the solid-phase synthesis of a PNA oligomer incorporating the this compound monomer.

Experimental Protocol:

1. Resin Preparation:

  • Start with a suitable solid support, such as a Rink amide resin, for the synthesis of C-terminal amide PNAs.[6]

2. Synthesis Cycle (Repeated for each monomer):

  • a. Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes to remove the Fmoc protecting group from the N-terminus of the growing PNA chain.[6][7] Repeat this step once.

    • Wash the resin extensively with DMF.

  • b. Monomer Coupling:

    • Dissolve the Fmoc-protected PNA monomer (including Fmoc-Pna-C(Bhoc)-OH) (3 molar equivalents) and a coupling agent such as HCTU or HATU in N-methylpyrrolidone (NMP).[6][8]

    • Activate the monomer in situ by adding a base like N,N-diisopropylethylamine (DIPEA) (6 molar equivalents) for approximately 30 minutes at room temperature.[6]

    • Add the activated monomer solution to the resin and allow the coupling reaction to proceed. The reaction time can vary, but 30 minutes is a common duration.[6]

    • Wash the resin with DMF.

  • c. Capping (Optional but Recommended):

    • To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride in DMF.[7]

    • Wash the resin with DMF.

3. Cleavage and Deprotection:

  • After the final synthesis cycle and removal of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM) and dry it.

  • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA) with scavengers like m-cresol, to simultaneously cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.[8] A common mixture is 95% TFA and 5% m-cresol.[9]

  • The cleavage reaction is typically carried out for 1-2 hours at room temperature.

  • Precipitate the cleaved PNA by adding it to cold diethyl ether.

4. Purification and Analysis:

  • Collect the precipitated PNA by centrifugation.

  • Purify the crude PNA using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified PNA by mass spectrometry to confirm its identity.

Quantitative Data

While specific yields can vary significantly depending on the sequence, length, and synthesis conditions, the following table summarizes typical data points found in the literature for PNA synthesis.

ParameterTypical Value/RangeNotes
Purity of this compound ≥ 98%Commercially available monomer purity.[10]
Coupling Efficiency per Cycle >99%Generally high for standard PNA synthesis.
Overall Yield of Purified PNA 5-30%Highly dependent on the length and sequence of the PNA. Purine-rich sequences can lead to lower yields due to aggregation.
Formation of Bhoc-adduct VariableA potential side product where the benzhydryl cation reacts with the PNA. Can be minimized with optimized cleavage protocols.[6]

Visualizing the PNA Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a PNA oligomer using the Fmoc/Bhoc strategy.

PNA_Synthesis_Workflow start Start: Solid Support (e.g., Rink Amide Resin) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Monomer Coupling - Fmoc-Pna-C(Bhoc)-OH - HCTU/HATU, DIPEA in NMP wash1->coupling wash2 Wash (DMF) coupling->wash2 capping 3. Capping (Optional) (Acetic Anhydride) wash2->capping wash3 Wash (DMF) capping->wash3 cycle Repeat for Each Monomer wash3->cycle cycle->deprotection Next cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final cycle cleavage 4. Cleavage & Deprotection (TFA/m-cresol) final_deprotection->cleavage precipitation 5. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 6. Purification (RP-HPLC) precipitation->purification analysis 7. Analysis (Mass Spectrometry) purification->analysis end Purified PNA Oligomer analysis->end

Caption: Workflow for PNA solid-phase synthesis.

Conclusion

This compound is an indispensable reagent for the incorporation of cytosine in modern PNA synthesis. The Fmoc/Bhoc strategy, while having some challenges such as potential side reactions and the solubility of certain monomers, remains a widely adopted and effective method for producing high-quality PNA oligomers.[3][11] A thorough understanding of the synthesis of the monomer and the intricacies of the solid-phase synthesis protocol is essential for researchers and developers working to harness the potential of PNA technology in various scientific and therapeutic applications.

References

Technical Guide: Basic Characterization of (4-N-(Boc)cytosine)-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-N-(tert-butoxycarbonyl)cytosine)-1-acetic acid is a chemically modified nucleobase derivative of significant interest in the fields of medicinal chemistry, nucleic acid research, and drug development. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine (N4) of cytosine enhances its solubility in organic solvents and allows for selective chemical transformations. The acetic acid moiety at the N1 position provides a versatile handle for conjugation to other molecules, such as peptides, labels, or solid supports. This guide provides a comprehensive overview of the basic chemical characterization, a plausible synthetic route, spectroscopic analysis, and its application in key research and development workflows.

Chemical and Physical Properties

The fundamental properties of (4-N-(Boc)cytosine)-1-acetic acid are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
IUPAC Name 2-(4-((tert-butoxycarbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid[1]
CAS Number 172405-16-2[1]
Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Storage Conditions Sealed in a dry environment at 2-8°C[1]
Solubility Soluble in various organic solvents

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of (4-N-(Boc)cytosine)-1-acetic acid Cytosine Cytosine Boc_Cytosine 4-N-(Boc)cytosine Cytosine->Boc_Cytosine Step 1: N4-Protection Final_Product (4-N-(Boc)cytosine)-1-acetic acid Boc_Cytosine->Final_Product Step 2: N1-Alkylation & Hydrolysis reagent1 Boc Anhydride (Boc2O), DMAP, DMF reagent2 1. NaH, DMF 2. Ethyl bromoacetate 3. LiOH, H2O/THF

Caption: Proposed two-step synthesis of (4-N-(Boc)cytosine)-1-acetic acid.

Experimental Protocol

Step 1: Synthesis of 4-N-(Boc)cytosine

  • Materials: Cytosine, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Dimethylformamide (DMF).

  • Procedure:

    • Suspend cytosine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (catalytic amount, e.g., 0.1 equivalents).

    • Add Boc₂O (1.1 to 1.5 equivalents) portion-wise to the suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is then purified, for example, by recrystallization or column chromatography on silica gel, to yield 4-N-(Boc)cytosine.

Step 2: Synthesis of (4-N-(Boc)cytosine)-1-acetic acid

  • Materials: 4-N-(Boc)cytosine, Sodium hydride (NaH), Ethyl bromoacetate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve 4-N-(Boc)cytosine (1 equivalent) in anhydrous DMF in a flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add NaH (1.1 equivalents) portion-wise. The mixture is stirred at 0°C for 30-60 minutes to allow for deprotonation.

    • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • After the reaction is complete, quench it by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

    • Dissolve the crude ethyl ester in a mixture of THF and water.

    • Add LiOH (2-3 equivalents) and stir at room temperature for 2-4 hours to hydrolyze the ester.

    • After hydrolysis is complete (monitored by TLC), acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

    • Extract the final product with an appropriate organic solvent.

    • Dry, concentrate, and purify the product, for instance, by column chromatography, to yield (4-N-(Boc)cytosine)-1-acetic acid.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of (4-N-(Boc)cytosine)-1-acetic acid.

¹H NMRPredicted δ (ppm)MultiplicityIntegrationAssignment
Boc ~1.50singlet9H(CH₃)₃-C
CH₂ ~4.50singlet2HN1-CH₂-COOH
H5 ~7.20doublet1HCytosine H5
H6 ~8.00doublet1HCytosine H6
NH ~10.5broad singlet1HBoc-NH
COOH ~12.0broad singlet1HCOOH
¹³C NMRPredicted δ (ppm)Assignment
Boc CH₃ ~28.0(CH₃)₃-C
CH₂ ~50.0N1-CH₂-COOH
Boc C ~80.0(CH₃)₃-C
C5 ~95.0Cytosine C5
C6 ~145.0Cytosine C6
Boc C=O ~152.0Boc C=O
C4 ~155.0Cytosine C4
C2 ~163.0Cytosine C2
COOH ~170.0COOH

Note: Predicted shifts are based on typical values for these functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

In an electrospray ionization mass spectrometry (ESI-MS) experiment, the expected molecular ion peaks would be:

  • [M-H]⁻ (Negative Ion Mode): 268.09 m/z

  • [M+H]⁺ (Positive Ion Mode): 270.11 m/z

Applications in Research and Development

(4-N-(Boc)cytosine)-1-acetic acid is a valuable building block in several areas of research and development due to its dual functionality.

  • Modified Oligonucleotide Synthesis: The N1-acetic acid group allows for the incorporation of this modified cytosine base into peptide nucleic acids (PNAs) or for its conjugation to solid supports for the synthesis of modified DNA or RNA oligonucleotides. The Boc group provides protection for the exocyclic amine during the coupling reactions.

  • Drug Discovery and Development: This compound can serve as a scaffold for the synthesis of novel drug candidates. The carboxylic acid can be used to link the molecule to other pharmacophores or to a larger molecular framework, while the modified nucleobase can interact with biological targets such as enzymes or receptors.

Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the general cycle of solid-phase synthesis for incorporating a modified nucleobase like (4-N-(Boc)cytosine)-1-acetic acid (represented as a phosphoramidite derivative).

Oligonucleotide Synthesis Workflow Solid-Phase Oligonucleotide Synthesis Cycle cluster_0 Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add modified phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for next base End Cleavage and Deprotection Oxidation->End Final cycle Start Start with solid support- linked nucleoside Start->Deblocking Purification Purification of Oligonucleotide End->Purification

Caption: A simplified workflow of solid-phase oligonucleotide synthesis.

General Drug Discovery Workflow

This diagram shows a generalized workflow for drug discovery where a modified nucleobase derivative could be utilized.

Drug Discovery Workflow General Drug Discovery Workflow cluster_1 Role of Modified Nucleobase Target_ID Target Identification and Validation Lead_Gen Lead Generation (e.g., HTS, Fragment Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Building_Block (4-N-(Boc)cytosine)-1-acetic acid as a building block for library synthesis Building_Block->Lead_Opt Used in SAR studies

Caption: A high-level overview of the drug discovery process.

Conclusion

(4-N-(Boc)cytosine)-1-acetic acid is a versatile synthetic building block with significant potential in the development of novel therapeutics and research tools. Its well-defined chemical properties, combined with its dual functionality, make it a valuable reagent for researchers in both academic and industrial settings. This guide provides a foundational understanding of its basic characterization and a framework for its application in key scientific workflows.

References

An In-depth Technical Guide to the Synthesis and Theoretical Yield of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a key intermediate in pharmaceutical research and development.[][2] This document details the experimental protocols, presents quantitative data in a structured format, and includes a logical workflow diagram to elucidate the synthesis process. The focus is on understanding the theoretical yield at each step of the multi-stage synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with cytosine. The overall workflow involves three primary stages:

  • Alkylation of Cytosine: Introduction of the acetic acid moiety at the N-1 position of the cytosine ring.

  • Protection of the Exocyclic Amine: Installation of a benzhydryloxycarbonyl (Bhoc) protecting group on the N-4 amino group.

  • Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

A logical diagram of this workflow is presented below.

G A Cytosine B Cytosine-1-benzylacetic acid A->B  Potassium tert-butoxide,  Benzyl 2-bromoacetate in DMF C (4-N-(diphenylmethoxycarbonyl)- cytosine)-1-acetate B->C  N,N'-Carbonyldiimidazole,  Diphenylmethanol in DMF D (4-N-(Benzhydryloxycarbonyl)cytosine) -1-acetic acid C->D  Lithium hydroxide monohydrate  in Acetonitrile:Methanol:Water:Ethanol

Caption: Synthesis workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. All quantitative data, including reactant amounts, molar equivalents, and calculated theoretical yields, are summarized in tables for clarity.

Step 1: Synthesis of Cytosine-1-benzylacetic acid

This initial step involves the alkylation of cytosine with benzyl 2-bromoacetate.

Experimental Protocol:

  • Cytosine (10.3 g, 90 mmol, 1.0 equiv) is dissolved in N,N-dimethylformamide (DMF, 90 mL).[3][4]

  • Potassium tert-butoxide (11.6 g, 103.5 mmol, 1.15 eq.) is added, and the mixture is heated to 100 °C for 2 hours.[3][4]

  • The reaction is cooled to 10 °C, and benzyl 2-bromoacetate (16.05 mL, 101 mmol, 1.12 eq.) is added dropwise over 30 minutes.[3][4]

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.[3]

  • The reaction is quenched with acetic acid (5.9 mL, 103.5 mmol, 1.2 equiv), and the solvent is removed by rotary evaporation.[3][4]

  • The residue is resuspended in water (100 mL) and stirred for 4 hours, followed by filtration. The solid is washed with water (4 x 150 mL) to yield cytosine-1-benzylacetic acid (20.6 g).[3][4]

Quantitative Data and Theoretical Yield for Step 1:

ReactantMolecular Weight ( g/mol )Mass (g)Moles (mmol)Molar Equivalents
Cytosine111.1010.392.71.0
Potassium tert-butoxide112.2111.6103.41.12
Benzyl 2-bromoacetate229.0723.13101.01.09
Product Theoretical Yield (g) Actual Yield (g) Percentage Yield (%)
Cytosine-1-benzylacetic acid259.2524.0320.685.7

Note: The limiting reagent in this step is Cytosine.

Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate

The second step is the protection of the exocyclic amine of cytosine-1-benzylacetic acid with a benzhydryloxycarbonyl group.

Experimental Protocol:

  • Cytosine-1-benzylacetic acid (20.6 g, 79.5 mmol, 1.0 equiv) is dissolved in DMF (160 mL).

  • N,N'-carbonyldiimidazole (21.25 g, 131.1 mmol, 1.65 eq.) is added, and the mixture is heated to 60 °C.[3][4]

  • Diphenylmethanol (19.65 g, 106.7 mmol, 1.34 eq.) is added in two batches one hour apart. The reaction proceeds for 6 hours.[3][4]

  • Upon completion (monitored by TLC), the reaction is quenched with methanol (4.65 g, 145.1 mmol, 1.8 equiv).[3][4]

  • The solvent is removed by rotary evaporation, and the residue is recrystallized from ethanol and then methanol to give (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (29.35 g).[3][4]

Quantitative Data and Theoretical Yield for Step 2:

ReactantMolecular Weight ( g/mol )Mass (g)Moles (mmol)Molar Equivalents
Cytosine-1-benzylacetic acid259.2520.679.51.0
N,N'-Carbonyldiimidazole162.1521.25131.11.65
Diphenylmethanol184.2419.65106.71.34
Product Theoretical Yield (g) Actual Yield (g) Percentage Yield (%)
(4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate469.4837.3229.3578.6

Note: The limiting reagent in this step is Cytosine-1-benzylacetic acid.

Step 3: Synthesis of this compound

The final step is the saponification of the benzyl ester to yield the desired carboxylic acid.

Experimental Protocol:

  • (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (29.35 g, 62.5 mmol, 1.0 eq.) is dissolved in a heated mixture of acetonitrile:methanol:water:ethanol (2:2:1:1, 350 mL).[3][4]

  • The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide monohydrate (25.5 g, 608.0 mmol, 9.7 equiv) in 196.8 mL of water is added.[3][4]

  • After completion (monitored by TLC), the reaction is quenched by adding an aqueous solution of citric acid (58.5 g, 304.5 mmol, 4.9 eq.) in 290 mL of water to afford the final product (22.1 g).[3][4]

Quantitative Data and Theoretical Yield for Step 3:

ReactantMolecular Weight ( g/mol )Mass (g)Moles (mmol)Molar Equivalents
(4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate469.4829.3562.51.0
Lithium hydroxide monohydrate41.9625.5608.09.7
Product Theoretical Yield (g) Actual Yield (g) Percentage Yield (%)
This compound379.3723.7122.193.2

Note: The limiting reagent in this step is (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate.

Overall Yield

The overall theoretical yield for the three-step synthesis is calculated by multiplying the percentage yields of each individual step.

Overall Yield Calculation:

  • Overall Percentage Yield = (Yield of Step 1) x (Yield of Step 2) x (Yield of Step 3)

  • Overall Percentage Yield = (0.857) x (0.786) x (0.932) = 0.628

  • Overall Percentage Yield = 62.8%

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound, with a focus on the theoretical and actual yields at each stage. The presented data and workflow diagrams offer a clear and comprehensive resource for researchers in the field of drug development and medicinal chemistry. The synthesis demonstrates good to excellent yields in each step, culminating in a respectable overall yield for a multi-step synthesis. Careful execution of the outlined protocols is crucial for achieving these results.

References

Methodological & Application

Application Notes and Protocols: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is a critical monomer for the incorporation of cytosine in the solid-phase synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA, exhibiting exceptional binding affinity and specificity to complementary nucleic acid sequences, along with resistance to enzymatic degradation. This makes them valuable tools in diagnostics, antisense therapy, and genetic research.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the widely adopted Fmoc/Bhoc solid-phase synthesis strategy. The Benzhydryloxycarbonyl (Bhoc) group serves as an acid-labile protecting group for the exocyclic amine of cytosine, ensuring the integrity of the nucleobase during the synthesis cycles.[3][4]

The Fmoc/Bhoc Strategy in PNA Synthesis

The Fmoc/Bhoc strategy is a popular and milder alternative to the original Boc/Z chemistry for PNA synthesis.[5][6] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the N-terminal of the PNA backbone and the acid-labile Bhoc group for the protection of the exocyclic amines of adenine, guanine, and cytosine nucleobases.[4][6] This orthogonal protection scheme allows for selective deprotection steps throughout the synthesis.

Comparison of PNA Synthesis Strategies

The choice of synthetic strategy significantly impacts the purity, yield, and compatibility with sensitive moieties in the final PNA oligomer. Below is a comparative overview of the most common strategies.

FeatureFmoc/Bhoc StrategyBoc/Z StrategyFmoc/Boc Strategy
N-terminal Protection Fmoc (Base-labile)Boc (Acid-labile)Fmoc (Base-labile)
Nucleobase Protection Bhoc (Acid-labile)Z (Benzyloxycarbonyl) (Acid-labile, requires strong acid)Boc (Acid-labile)
Deprotection Conditions Mild base (e.g., piperidine) for Fmoc; TFA for BhocStrong acid (e.g., TFA) for Boc; Very strong acid (HF/TFMSA) for Z and cleavageMild base for Fmoc; TFA for Boc
Advantages Milder conditions, compatible with automated synthesizers.[5][6]Often yields higher purity oligomers due to fewer side reactions.[5]Milder than Boc/Z, avoids harsh cleavage conditions.
Disadvantages Potential for side reactions under basic conditions.[7]Requires harsh, hazardous acids (HF) for cleavage.[8]Can have solubility issues with certain monomers.
Compatibility Good for modified PNAs and PNA-peptide conjugates.[5]Limited compatibility with sensitive functional groups.[5]Good compatibility with a range of functionalities.

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a PNA oligomer using this compound within the Fmoc/Bhoc strategy.

Materials and Reagents
  • Fmoc-PNA-C(Bhoc)-OH (this compound)

  • Other Fmoc-PNA-(Bhoc/unprotected)-OH monomers (A, G, T)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Acetic anhydride

  • Pyridine or Lutidine

  • Trifluoroacetic acid (TFA)

  • Scavengers: m-cresol or Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol 1: Manual Solid-Phase PNA Synthesis Cycle

This protocol outlines a single coupling cycle for adding a cytosine monomer.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Wash the resin with DMF (3 x 1 min).
  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes at room temperature. Repeat this step once.[9]
  • Drain the deprotection solution.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Monomer Activation and Coupling:

  • In a separate vial, dissolve 3 molar equivalents of Fmoc-PNA-C(Bhoc)-OH and 3 molar equivalents of HCTU in NMP or DMF.[9]
  • Add 6 molar equivalents of DIPEA to the monomer solution for in-situ activation.[9]
  • Immediately add the activated monomer solution to the deprotected resin.
  • Agitate the reaction mixture for 30 minutes at room temperature.[9]

4. Capping (Optional but Recommended):

  • Drain the coupling solution.
  • Wash the resin with DMF.
  • To cap any unreacted amino groups, add a solution of acetic anhydride/pyridine/DMF (e.g., 1:8:8 v/v/v).
  • Agitate for 10 minutes at room temperature.
  • Drain the capping solution and wash the resin with DMF.

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent monomer in the PNA sequence.

Protocol 2: Cleavage and Final Deprotection

1. Resin Preparation:

  • After the final synthesis cycle, perform a final Fmoc deprotection (step 2 from Protocol 1).
  • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of TFA:scavenger (e.g., m-cresol or TIS):water (95:2.5:2.5 v/v/v).[9]

3. Cleavage and Deprotection:

  • Add the cleavage cocktail to the dried resin.
  • Agitate the mixture at room temperature for 1-2 hours.
  • Filter the resin and collect the filtrate containing the cleaved PNA.

4. PNA Precipitation and Purification:

  • Precipitate the PNA from the filtrate by adding cold diethyl ether.
  • Centrifuge the mixture to pellet the PNA.
  • Wash the PNA pellet with cold diethyl ether to remove scavengers.
  • Dry the crude PNA product.
  • Purify the PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

While precise yields and purities are highly sequence-dependent, the following table provides a general overview of expected outcomes and reaction parameters for the Fmoc/Bhoc PNA synthesis.

ParameterTypical Value/RangeNotes
Monomer Equivalents 3 eqHigher equivalents may be needed for difficult couplings.
Coupling Reagent Equivalents 3 eqHCTU and HATU are commonly used.
Base (DIPEA) Equivalents 6 eqUsed for in-situ activation.
Coupling Time 30 minMay be extended for sterically hindered monomers.
Fmoc Deprotection Time 2 x 3 minShorter times can minimize side reactions.
Typical Crude Purity (HPLC) Sequence-dependentGenerally lower than the Boc/Z strategy but sufficient for many applications.[5]
Final Purified Yield Sequence-dependentA reported yield for a Cys-PNA was 5% due to side reactions, which could be improved with optimized cleavage.[9]

Potential Side Reactions

A notable side reaction when using Bhoc-protected monomers, including Fmoc-PNA-C(Bhoc)-OH, is the formation of Bhoc-adducts during the final TFA cleavage. The benzhydryl cation generated during deprotection can react with nucleophilic residues, particularly N-terminal cysteine, leading to a product with an additional mass of 166 Da and a significant reduction in the desired product's yield.[9] Optimization of the cleavage cocktail with appropriate scavengers is crucial to minimize this side reaction.

Visualizations

Experimental Workflow for Solid-Phase PNA Synthesis

PNA_Synthesis_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Monomer (Fmoc-PNA-C(Bhoc)-OH, HCTU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cap Cap (Acetic Anhydride) Wash2->Cap Wash3 Wash (DMF) Cap->Wash3 Cycle Repeat for next monomer Wash3->Cycle Cycle->Deprotect Next cycle Cleave Cleave & Deprotect (TFA/Scavenger) Cycle->Cleave Final cycle Purify Purify (RP-HPLC) Cleave->Purify End Final PNA Purify->End

Caption: General workflow for a single cycle of solid-phase PNA synthesis.

Logical Relationship of Protecting Groups in Fmoc/Bhoc Strategy

Protecting_Groups cluster_PNA Protected PNA Monomer Monomer Fmoc-N(backbone)-C(Bhoc)-COOH Fmoc Fmoc Group (N-terminal) Bhoc Bhoc Group (Cytosine Base) Deprotection Deprotection Conditions Fmoc->Deprotection Removed by Bhoc->Deprotection Removed by Base Base (e.g., Piperidine) Deprotection->Base for Fmoc Acid Acid (e.g., TFA) Deprotection->Acid for Bhoc

Caption: Orthogonal protecting groups in the Fmoc/Bhoc PNA synthesis strategy.

References

Application Notes and Protocols for Incorporating Bhoc-Cytosine into PNA Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine scaffold linked by peptide bonds.[1] This unique structure grants PNA remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][] These characteristics make PNA oligomers valuable tools in diagnostics, biosensors, and antisense therapy.[3]

The solid-phase synthesis of PNA oligomers is commonly achieved using the Fmoc/Bhoc protection strategy, which is considered a milder alternative to the original tBoc/Z chemistry.[4][5] In this scheme, the N-terminal amino group of the growing PNA chain is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. For the nucleobases adenine, guanine, and cytosine, the exocyclic amines are protected by the acid-labile Benzhydryloxycarbonyl (Bhoc) group to prevent side reactions during synthesis.[3][4][6] The thymine base typically does not require protection.[4] This document provides a detailed protocol for the incorporation of the Fmoc-PNA-C(Bhoc)-OH monomer into PNA oligomers.

Experimental Workflow for PNA Synthesis

The synthesis of PNA oligomers using Fmoc/Bhoc chemistry follows a cyclical three-step process: Fmoc deprotection, monomer coupling, and capping of unreacted chains.[4] This cycle is repeated for each monomer until the desired sequence is assembled.

PNA_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each monomer) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Coupling Step 2: Activation & Coupling (Fmoc-C(Bhoc)-monomer + Activator + Base) Deprotection->Coupling Washed Resin Capping Step 3: Capping (Acetic Anhydride) Coupling->Capping Coupled Chain Capping->Deprotection Capped Chain (Ready for next cycle) Cleavage Final Step: Cleavage & Deprotection (TFA + Scavengers) Capping->Cleavage Completed Sequence Start Start: Resin with Acid-Labile Linker Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for solid-phase PNA synthesis using Fmoc/Bhoc chemistry.

Chemical Structure of Bhoc-Cytosine Monomer

The monomer used in this protocol is Fmoc-C(Bhoc)-aeg-OH. The Fmoc group protects the backbone amine, while the Bhoc group protects the exocyclic amine of the cytosine base.

Caption: Structure of Fmoc-C(Bhoc)-aeg-OH PNA monomer.

Quantitative Data Summary

The following table summarizes the typical reagents, concentrations, and reaction times used in the synthesis protocol.

Step Process Reagents & Solvents Concentration / Equivalents Reaction Time Citations
1 Fmoc Deprotection Piperidine in DMF20% (v/v)2 x 3 min or 1 x 30 min[4][7]
2 Monomer Activation & Coupling Fmoc-PNA-C(Bhoc)-OH2 - 3 equivalents (based on resin loading)30 min[4][7]
HATU or HCTU in NMP1.3 - 3 equivalents (based on monomer)(in situ)[4][5][7]
DIPEA6 equivalents(in situ)[7]
2,6-Lutidine1 equivalent(in situ)[4][5]
3 Capping Acetic AnhydrideExcess5 - 15 min[4][5]
4 Cleavage & Final Deprotection TFA / m-cresol95% / 5%1.5 - 2 hours[4]
TFA / H₂O / TIPS95% : 2.5% : 2.5% (v/v/v)1.5 hours[7]

Detailed Experimental Protocols

This protocol is designed for automated solid-phase PNA synthesis but can be adapted for manual synthesis. N-methyl-2-pyrrolidone (NMP) is the preferred solvent for dissolving monomers, as DMF can contain amine impurities that reduce monomer stability.[5]

Resin Preparation and Swelling
  • Resin: Use a resin with an acid-labile linker, such as Sieber amide or PAL resin.[4]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin extensively with Dimethylformamide (DMF).

    • Swell the resin in DMF for at least 30 minutes before initiating the synthesis cycle.

Synthesis Cycle

This cycle is repeated for each Fmoc-PNA-C(Bhoc)-OH monomer to be added.

a) Step 1: Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[4][7]

  • Agitate the mixture at room temperature. The reaction can be performed as a single 30-minute incubation or two shorter incubations of 3 minutes each.[4][7]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

b) Step 2: Monomer Activation and Coupling

  • In a separate vial, dissolve the Fmoc-PNA-C(Bhoc)-OH monomer (2-3 equivalents based on resin loading) in a minimal amount of NMP.[4][7]

  • Add the activating reagent (e.g., HCTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) to the monomer solution for in-situ activation.[7]

  • Immediately add the activated monomer solution to the deprotected resin.

  • Agitate the mixture for 30 minutes at room temperature to allow the coupling reaction to proceed.[7]

  • Drain the reaction solution from the resin.

  • Wash the resin with DMF.

c) Step 3: Capping

  • To block any unreacted terminal amine groups and prevent the formation of deletion sequences, perform a capping step.[4][5]

  • Add a capping solution (e.g., a mixture of acetic anhydride, a non-nucleophilic base, and DMF) to the resin.

  • Agitate for 5-15 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF. The resin is now ready for the next synthesis cycle.

Final Cleavage and Deprotection

After the desired PNA sequence is assembled, the oligomer is cleaved from the solid support, and the Bhoc protecting groups are removed simultaneously.

  • Wash the final resin-bound PNA with Dichloromethane (DCM) and dry it under a vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA) with 5% of a scavenger like m-cresol.[4] An alternative is a mixture of TFA:H₂O:Triisopropylsilane (TIPS) (95:2.5:2.5, v/v/v).[7]

  • Add the cleavage cocktail to the dried resin and incubate for 1.5 to 2 hours at room temperature.

  • Filter the solution to separate the cleaved PNA from the resin beads.

  • Precipitate the crude PNA oligomer by adding the TFA solution to a large volume of ice-cold diethyl ether.

  • Centrifuge to pellet the PNA, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.

  • Air-dry the final PNA pellet.

  • Purify the crude PNA using reverse-phase HPLC (RP-HPLC).

Application Notes and Considerations

  • Monomer Solubility: The Bhoc-protected cytosine monomer has been noted to have lower solubility in NMP compared to other monomers or its Boc-protected counterpart.[3] This can sometimes lead to precipitation and inefficient coupling. Ensure the monomer is fully dissolved before activation.

  • Side Reactions: Although Fmoc/Bhoc is a mild chemistry, minor base-catalyzed rearrangements can occur during the piperidine-mediated Fmoc deprotection step.[5] These side products are typically minimal (0.3-0.4%).

  • Bhoc-Adduct Formation: During the final TFA cleavage, the Bhoc group generates a stable benzhydryl cation. This cation can be captured by nucleophilic residues in the PNA sequence (such as cysteine), forming a Bhoc-adduct and reducing the yield of the desired product.[7] Including additional scavengers in the cleavage cocktail, such as cysteamine for cysteine-containing PNAs, can mitigate this issue.[7]

  • Orthogonality: The Fmoc/Bhoc protection scheme is an excellent example of an orthogonal strategy. The base-labile Fmoc group and the acid-labile Bhoc group can be removed independently without affecting each other, allowing for precise control during synthesis.[8]

  • Applications: PNA oligomers containing Bhoc-cytosine are essential for a wide range of applications, including the development of gene-targeting therapeutics, antisense agents, molecular diagnostic tools, and PNA-based biosensors.[9][10]

References

Application Notes and Protocols: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is a chemically modified cytosine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its primary application lies in its use as a protected nucleobase for the synthesis of modified oligonucleotides and other complex molecules. The benzhydryloxycarbonyl (Bhoc) group provides robust protection for the N4-amino group of cytosine, enabling selective chemical transformations at other positions of the molecule. This protection is crucial in multi-step syntheses of therapeutic and diagnostic oligonucleotides, including antisense oligonucleotides, siRNAs, and nucleic acid probes.

This document provides detailed application notes on its use as a synthetic intermediate and a comprehensive protocol for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 186046-78-6[1]
Molecular Formula C₂₀H₁₇N₃O₅[2]
Molecular Weight 379.37 g/mol [2]
Appearance White to off-white solid[3]
Purity ≥98% (by HPLC)[3]
Storage Room temperature, protected from light[3]

Applications in Medicinal Chemistry

The principal application of this compound in medicinal chemistry is as a protected building block for the synthesis of modified nucleic acids. The Bhoc protecting group on the exocyclic amine of cytosine allows for the controlled and sequential addition of phosphoramidites during solid-phase oligonucleotide synthesis. This is essential for creating custom sequences with specific modifications that can enhance therapeutic properties such as stability, binding affinity, and cellular uptake.

Key Applications Include:

  • Synthesis of Antisense Oligonucleotides: These are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules, thereby inhibiting the translation of disease-causing proteins.

  • Development of siRNA Therapeutics: Small interfering RNAs (siRNAs) can be synthesized using protected nucleobases like this compound to induce sequence-specific gene silencing.

  • Construction of Aptamers: These are oligonucleotide or peptide molecules that bind to a specific target molecule. Modified nucleobases can be incorporated to improve their binding affinity and stability.

  • Preparation of Labeled Nucleic Acid Probes: For diagnostic applications, oligonucleotides are often labeled with fluorescent dyes or other reporter molecules. The protected cytosine derivative allows for the incorporation of these labels at specific sites.

The workflow for utilizing this compound in oligonucleotide synthesis is depicted below.

G cluster_0 Synthesis of Protected Building Block cluster_1 Solid-Phase Oligonucleotide Synthesis cluster_2 Purification and Analysis cluster_3 Medicinal Chemistry Applications start (4-N-(Benzhydryloxycarbonyl)cytosine) -1-acetic acid synthesis Phosphoramidite Chemistry start->synthesis Incorporation into automated synthesizer deprotection Cleavage and Deprotection synthesis->deprotection purification HPLC Purification deprotection->purification analysis Mass Spectrometry and Sequencing purification->analysis application Therapeutic Oligonucleotides (Antisense, siRNA, Aptamers) analysis->application

Workflow for the application of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound. The process involves multiple steps, including the protection of the exocyclic amine of cytosine and the introduction of the acetic acid moiety.

Materials and Reagents:

ReagentSupplier
CytosineSigma-Aldrich
BenzhydrolAcros Organics
N,N'-Carbonyldiimidazole (CDI)TCI Chemicals
Benzyl bromoacetateAlfa Aesar
Potassium tert-butoxideSigma-Aldrich
N,N-Dimethylformamide (DMF)Fisher Scientific
Acetic AcidVWR
Lithium hydroxide monohydrateSigma-Aldrich
Citric acidSigma-Aldrich
Methanol, Ethanol, AcetonitrileFisher Scientific

Synthesis Workflow:

G A Cytosine B Benzyl 2-(4-amino-2-oxopyrimidin -1(2H)-yl)acetate A->B 1. Potassium tert-butoxide, DMF 2. Benzyl bromoacetate C Benzyl 2-(4-(((benzhydryloxy)carbonyl)amino) -2-oxopyrimidin-1(2H)-yl)acetate B->C 1. N,N'-Carbonyldiimidazole, DMF 2. Benzhydrol D (4-N-(Benzhydryloxycarbonyl)cytosine) -1-acetic acid C->D Lithium hydroxide monohydrate

Synthetic scheme for this compound.

Step-by-Step Procedure:

Part 1: Synthesis of Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate

  • Dissolve cytosine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium tert-butoxide (1.15 eq) to the solution and heat the mixture.

  • Cool the reaction mixture and add benzyl bromoacetate (1.12 eq) dropwise.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with acetic acid (1.2 eq).

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in water and stir.

  • Filter the solid, wash with water, and dry to obtain the product.

Part 2: Synthesis of Benzyl 2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetate

  • Dissolve the product from Part 1 (1.0 eq) in anhydrous DMF.

  • Add N,N'-carbonyldiimidazole (CDI) (1.6 eq) and heat the mixture.

  • Add benzhydrol (1.3 eq) in portions.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/methanol) to yield the protected intermediate.

Part 3: Synthesis of this compound

  • Dissolve the protected intermediate from Part 2 (1.0 eq) in a mixture of acetonitrile, methanol, water, and ethanol.

  • Cool the solution in an ice bath.

  • Add an aqueous solution of lithium hydroxide monohydrate (9.7 eq).

  • Monitor the saponification reaction by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of citric acid.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain this compound.

Conclusion

This compound is a key synthetic intermediate in medicinal chemistry, particularly for the development of nucleic acid-based therapeutics. Its utility as a protected building block enables the precise synthesis of modified oligonucleotides with potential applications in treating a wide range of diseases. The protocols and information provided herein are intended to support researchers in the synthesis and application of this versatile compound in their drug discovery and development efforts.

References

Application Note and Protocol: Efficient Boc Deprotection of Cytosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the exocyclic amine of cytosine in the synthesis of nucleoside analogues, oligonucleotides, and other therapeutic agents. Its stability in a broad range of chemical environments and its facile removal under acidic conditions make it an integral part of modern synthetic strategies. This application note provides detailed protocols for the efficient deprotection of N4-Boc-cytosine derivatives, a critical step in the final stages of synthesis. We present a comparative analysis of two common acidic deprotection methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in Dioxane. This note also includes a discussion on reaction mechanisms, potential side reactions, and purification strategies to ensure high-purity products.

The Boc protecting group is favored for its role in orthogonal protection strategies, where multiple protecting groups can be selectively removed without affecting others.[1] This is particularly crucial in the synthesis of complex molecules like modified oligonucleotides.[2] The acid-labile nature of the Boc group allows for its selective cleavage in the presence of other protecting groups such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[3]

Mechanism of Acidic Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed carbamate hydrolysis.[4] The mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[4]

  • Carbocation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.[4]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding amine salt as the final product.[4]

A potential side reaction involves the alkylation of nucleophilic sites by the tert-butyl cation.[5] This can be mitigated by the use of scavengers, particularly in substrates with sensitive functional groups.

Experimental Protocols

This section details two reliable methods for the deprotection of N4-Boc-cytosine derivatives. The choice of method may depend on the specific substrate, the presence of other acid-sensitive groups, and the desired final salt form.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally rapid method for Boc deprotection.

Materials:

  • N4-Boc-cytosine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N4-Boc-cytosine derivative in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[4] For complete and rapid deprotection, a 1:1 mixture of TFA:DCM can be effective.[4]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3 x 10 mL).[7]

  • To the resulting oil or solid, add cold diethyl ether to precipitate the deprotected cytosine derivative as a trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the hydrochloride salt of the deprotected amine, which can be advantageous for subsequent steps or for the final product formulation.

Materials:

  • N4-Boc-cytosine derivative

  • Anhydrous 1,4-Dioxane

  • 4M HCl in Dioxane solution

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N4-Boc-cytosine derivative in anhydrous 1,4-dioxane (approximately 10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add 4M HCl in dioxane. Typically, 5-10 equivalents of HCl are used.[8]

  • Stir the reaction mixture at room temperature for 1 to 4 hours. The formation of a precipitate (the hydrochloride salt) may be observed.[9] Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • To ensure complete precipitation, anhydrous diethyl ether can be added to the reaction mixture or the concentrated residue.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of a model N4-Boc-cytosine derivative. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

ParameterMethod 1: TFA/DCMMethod 2: 4M HCl/Dioxane
Substrate N4-Boc-2'-deoxycytidineN4-Boc-2'-deoxycytidine
Reagent 20-50% TFA in DCM4M HCl in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 4 hours
Work-up Evaporation, precipitation with etherFiltration or evaporation, precipitation
Yield >95% (typical)>95% (typical)
Purity High, requires removal of TFAHigh
Final Salt Form TrifluoroacetateHydrochloride

Mandatory Visualizations

Boc Deprotection Signaling Pathway

Boc_Deprotection_Mechanism cluster_substrate N4-Boc-Cytosine Derivative cluster_reagents Acidic Reagents cluster_intermediates Reaction Intermediates cluster_products Final Products Boc_Cytosine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Cytosine->Protonated_Boc Protonation Acid H+ (TFA or HCl) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation (CH3)3C+ Protonated_Boc->tButyl_Cation Cleavage Deprotected_Amine R-NH3+ Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene tButyl_Cation->Isobutylene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection of a cytosine derivative.

Experimental Workflow for Boc Deprotection

Experimental_Workflow Start Start: N4-Boc-Cytosine Derivative Dissolution Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolution Cooling Cool to 0 °C (for TFA method) Dissolution->Cooling Acid_Addition Add Acidic Reagent (TFA or HCl in Dioxane) Dissolution->Acid_Addition HCl/Dioxane Method Cooling->Acid_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Acid_Addition->Reaction Workup Work-up: Solvent Removal & Precipitation Reaction->Workup Isolation Isolate Product (Filtration) Workup->Isolation Drying Dry Under Vacuum Isolation->Drying End End: Deprotected Cytosine Derivative Salt Drying->End

Caption: General experimental workflow for the Boc deprotection of cytosine derivatives.

References

Application Notes and Protocols: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid as a Building Block for Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. The efficacy and safety of ASO-based drugs are critically dependent on their chemical composition, which influences their binding affinity to target RNA, resistance to nuclease degradation, and pharmacokinetic properties. Chemical modifications to the nucleobases, sugar moiety, or phosphate backbone are strategically employed to enhance the therapeutic profile of ASOs.

This document provides detailed application notes and protocols for the use of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid as a novel building block for the synthesis of modified antisense oligonucleotides. The N-benzhydryloxycarbonyl (Bhoc) group is a bulky aromatic moiety that, when attached to the N4 position of cytosine, is postulated to influence the biophysical properties of the resulting ASO. While specific experimental data for this modification is not extensively available in public literature, this document offers generalized protocols based on established methodologies for the synthesis and evaluation of modified oligonucleotides. These protocols are intended to serve as a comprehensive guide for researchers to empirically determine the characteristics of ASOs incorporating this novel cytidine analog.

Properties of this compound

This modified nucleobase serves as a precursor for the corresponding phosphoramidite synthon required for automated solid-phase oligonucleotide synthesis.

PropertyValueReference
Chemical Formula C20H17N3O5[1]
Molecular Weight 379.37 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[2]
Storage Temperature 2-8°C[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

A detailed, multi-step synthesis protocol for the building block itself has been reported.[3][4] The general procedure involves the reaction of cytosine with benzyl 2-bromoacetate, followed by protection of the N4-amino group with a benzhydryloxycarbonyl group, and subsequent saponification to yield the final carboxylic acid derivative.[3][4]

Protocol 2: Phosphoramidite Synthesis of N4-Bhoc-Modified Deoxycytidine (Generalized)

To incorporate the modified nucleobase into an oligonucleotide, it must first be converted into a phosphoramidite derivative. The following is a generalized protocol for the synthesis of a 5'-O-DMT-N4-Bhoc-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite.

Materials:

  • This compound

  • Thionyl chloride or similar activating agent

  • 2'-deoxycytidine

  • Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous pyridine, dichloromethane (DCM), acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the N4-Bhoc-2'-deoxycytidine: This step would involve the coupling of the activated carboxylic acid of this compound to the sugar moiety of 2'-deoxycytidine. This is a non-trivial step and would require significant optimization.

  • 5'-O-DMT Protection: The 5'-hydroxyl group of the N4-Bhoc-2'-deoxycytidine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in anhydrous pyridine.

  • 3'-O-Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT-N4-Bhoc-2'-deoxycytidine is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) in anhydrous dichloromethane or acetonitrile to yield the final phosphoramidite.

  • Purification: The crude phosphoramidite is purified by silica gel column chromatography.

Protocol 3: Automated Solid-Phase Synthesis of Modified Antisense Oligonucleotides

This protocol describes the incorporation of the N4-Bhoc-dC phosphoramidite into an ASO using a standard automated DNA/RNA synthesizer. A "gapmer" design is often used for RNase H-dependent ASOs, consisting of a central DNA "gap" flanked by modified "wings" to enhance binding affinity and nuclease resistance.

Workflow for Solid-Phase ASO Synthesis:

Solid-Phase ASO Synthesis cluster_cycle Synthesis Cycle (repeated n times) Deblocking Deblocking Coupling Coupling Deblocking->Coupling Add Phosphoramidite Capping Capping Coupling->Capping Block Failures Oxidation Oxidation Capping->Oxidation Stabilize Linkage Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Final Cycle Start Start->Deblocking Purification Purification (HPLC/PAGE) Cleavage_Deprotection->Purification Crude ASO QC Quality Control (MS, UV) Purification->QC Pure ASO Final_Product Final Product QC->Final_Product Characterized ASO

Caption: Automated solid-phase synthesis workflow for modified ASOs.

Procedure:

  • Synthesizer Setup: Prepare solutions of standard DNA/RNA phosphoramidites, the custom N4-Bhoc-dC phosphoramidite, activator (e.g., DCI), capping reagents, oxidizing agent (or sulfurizing agent for phosphorothioate linkages), and deblocking solution (e.g., 3% trichloroacetic acid in DCM).

  • Synthesis: Program the desired ASO sequence into the synthesizer. The synthesis proceeds in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection: After the final cycle, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine) to cleave the ASO from the support and remove protecting groups from the nucleobases and phosphate backbone.

  • Purification: The crude ASO is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Quality Control: The purity and identity of the final ASO product are confirmed by mass spectrometry and UV-Vis spectrophotometry.

Characterization of Modified ASOs

The incorporation of the N4-Bhoc-cytosine modification is expected to alter the physicochemical properties of the ASO. The following protocols are essential for characterizing these changes.

Protocol 4: Thermal Stability (Melting Temperature, Tm) Analysis

Objective: To determine the effect of the N4-Bhoc-cytosine modification on the thermal stability of the ASO:RNA duplex.

Procedure:

  • Sample Preparation: Anneal the modified ASO with its complementary RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated. This is determined from the first derivative of the melting curve.

Hypothetical Quantitative Data:

OligonucleotideSequence (5' to 3')Complementary RNATm (°C)ΔTm per modification (°C)
Unmodified ASOGCG TTT GGC TCC TGT GCGCGC ACA GGA GCC AAA CGC65.2N/A
N4-Bhoc-dC ASO GC G TTT GGC TC****C TGT GC GCGC ACA GGA GCC AAA CGCTBDTBD
2'-MOE ASOGCG TTT GGC TCC TGT GCG (wings)CGC ACA GGA GCC AAA CGC75.8+1.5 to +2.0

TBD: To Be Determined experimentally.

Protocol 5: Nuclease Resistance Assay

Objective: To evaluate the stability of the N4-Bhoc-dC modified ASO against exonuclease degradation.

Procedure:

  • Enzymatic Digestion: Incubate the 5'-radiolabeled or fluorescently labeled ASO with a 3'-exonuclease, such as snake venom phosphodiesterase, in the appropriate buffer at 37°C.

  • Time Course Analysis: Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Gel Electrophoresis: Quench the reaction and analyze the samples by denaturing PAGE.

  • Quantification: Quantify the amount of full-length ASO remaining at each time point to determine the degradation rate.

Hypothetical Quantitative Data:

OligonucleotideHalf-life (t1/2) in presence of 3'-exonuclease (hours)
Unmodified ASO (Phosphodiester)< 0.5
Unmodified ASO (Phosphorothioate)~8-12
N4-Bhoc-dC ASO (Phosphorothioate) TBD
2'-MOE ASO (Phosphorothioate)> 24

TBD: To Be Determined experimentally.

In Vitro Activity of Modified ASOs

Protocol 6: RNase H Cleavage Assay

Objective: To determine if the ASO with the N4-Bhoc-dC modification in the "wings" of a gapmer can guide RNase H-mediated cleavage of the target RNA.

Workflow for RNase H Cleavage Assay:

RNase_H_Cleavage_Assay ASO_RNA_Annealing 1. Anneal ASO and radiolabeled target RNA RNase_H_Addition 2. Add RNase H enzyme ASO_RNA_Annealing->RNase_H_Addition Incubation 3. Incubate at 37°C RNase_H_Addition->Incubation Reaction_Quench 4. Quench reaction Incubation->Reaction_Quench PAGE_Analysis 5. Denaturing PAGE Reaction_Quench->PAGE_Analysis Visualization 6. Autoradiography/ Fluorescence Imaging PAGE_Analysis->Visualization Data_Analysis 7. Quantify cleavage products Visualization->Data_Analysis

Caption: Workflow for in vitro RNase H-mediated cleavage assay.

Procedure:

  • Duplex Formation: Anneal the gapmer ASO with a 5'-radiolabeled or fluorescently labeled target RNA.

  • Enzymatic Reaction: Incubate the ASO:RNA duplex with recombinant RNase H in a suitable reaction buffer.

  • Analysis: Quench the reaction and analyze the cleavage products by denaturing PAGE and autoradiography or fluorescence imaging.

  • Quantification: Determine the percentage of cleaved RNA to assess the efficiency of the ASO in mediating RNase H activity.

Hypothetical Quantitative Data:

OligonucleotideTarget RNA% RNA Cleavage (at 100 nM ASO)
Unmodified ASO (Gapmer)Target X85%
N4-Bhoc-dC ASO (Gapmer) Target XTBD
2'-MOE ASO (Gapmer)Target X90%

TBD: To Be Determined experimentally.

Signaling Pathways and Mechanism of Action

Antisense oligonucleotides primarily function by binding to a target mRNA through Watson-Crick base pairing. For RNase H-dependent ASOs, this binding event recruits the ubiquitous endonuclease RNase H, which selectively cleaves the RNA strand of the DNA:RNA heteroduplex. This leads to the degradation of the target mRNA and a subsequent reduction in the synthesis of the encoded protein.

RNase H-Mediated Gene Silencing Pathway:

RNase_H_Pathway cluster_cell Cell ASO ASO Delivery mRNA Target mRNA ASO->mRNA Hybridization Hybrid ASO:mRNA Hybrid mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH RNase H RNaseH->Hybrid Recruitment Degradation mRNA Degradation Cleavage->Degradation No_Protein Reduced Protein Synthesis Degradation->No_Protein

Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.

Conclusion

This compound presents an intriguing opportunity for the development of novel antisense oligonucleotides with potentially enhanced properties. The bulky, hydrophobic Bhoc group may influence duplex stability, nuclease resistance, and protein interactions in ways that differ from existing modifications. The protocols provided herein offer a comprehensive framework for the synthesis, characterization, and in vitro evaluation of ASOs containing this modification. While the specific impact of the N4-Bhoc-cytosine moiety must be determined empirically, these guidelines provide a solid foundation for researchers to explore its potential in the design of next-generation antisense therapeutics.

References

coupling efficiency of (4-N-(Bhoc)cytosine)-1-acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Efficient Incorporation of (4-N-(Boc)cytosine)-1-acetic Acid in Peptide Nucleic Acid (PNA) Synthesis

Introduction

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (AEG) polyamide chain.[1][2] This neutral backbone allows PNAs to bind to complementary DNA and RNA sequences with high affinity and specificity, making them valuable tools in diagnostics, antisense therapies, and gene editing.[3][4] The synthesis of PNA oligomers is typically performed using solid-phase peptide synthesis (SPPS) methodologies.

A critical step in PNA synthesis is the efficient coupling of protected nucleobase monomers. (4-N-(Boc)cytosine)-1-acetic acid is a key building block for introducing cytosine into a PNA sequence using the Boc/Z or related Boc/acyl protection strategies.[2][5] In this scheme, the tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the exocyclic amine of the cytosine base, preventing side reactions during synthesis. The efficiency of the coupling reaction directly impacts the yield and purity of the final PNA oligomer. This document provides detailed protocols and summarizes quantitative data on the coupling efficiency of (4-N-(Boc)cytosine)-1-acetic acid under various conditions.

Quantitative Data on Coupling Efficiency

The choice of coupling reagent, activation time, and reaction conditions significantly influences the stepwise coupling efficiency. While PNA synthesis can be challenging, optimized protocols consistently achieve high yields. Below is a summary of reported coupling efficiencies for PNA monomers, including cytosine derivatives.

Coupling Reagent/MethodBase(s)ConditionsAverage Stepwise Yield (%)Reference
HATUDIPEAPre-activation (60s), RT, automated99.4[6]
HBTUIn situ neutralization30 min, RT, automated97.1[7]
DIC / Oxyma-6 min, 75°C (Microwave)Substantially higher purity than HATU/RT[8]
Not SpecifiedNot SpecifiedLight-Directed Synthesis98.0 (for Cytosine monomer)[3]
TBTUIn situ neutralizationNot SpecifiedOligomers up to 16 residues assembled[9]

Table 1: Comparison of reported coupling efficiencies for PNA monomer incorporation in solid-phase synthesis. Note that yields are often an average over an entire oligomer synthesis.

Experimental Protocols

The following protocols are adapted from established methods for solid-phase PNA synthesis.[6][8][10]

Protocol 1: Automated PNA Synthesis using HATU Coupling

This protocol describes a standard cycle for incorporating a Boc-protected PNA monomer, such as (4-N-(Boc)cytosine)-1-acetic acid, using an automated peptide synthesizer with a Boc/Z or Boc/acyl strategy.

Materials and Reagents:

  • MBHA or PAM-linked resin

  • Boc-protected PNA monomers (e.g., (4-N-(Boc)cytosine)-1-acetic acid)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP)

  • Monomer Solution: 0.2 M (4-N-(Boc)cytosine)-1-acetic acid in NMP

  • Activator Solution: 0.2 M O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in NMP

  • Capping Solution: 5% Acetic Anhydride and 6% 2,6-Lutidine in NMP

  • Wash Solvents: NMP, DCM

Procedure (Single Synthesis Cycle):

  • Resin Preparation: Swell the resin in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with the Deprotection Solution (50% TFA/DCM) for 2-5 minutes.

    • Drain and treat with fresh Deprotection Solution for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x), followed by NMP (3x).

  • Coupling (in situ Neutralization):

    • Prepare the activation mixture: Combine the Monomer Solution (4-5 eq.), Activator Solution (HATU, 3.9 eq.), and Neutralization Solution (DIPEA, 10 eq.). Pre-activate for 60-150 seconds before adding to the resin.[6][10]

    • Add the activated monomer solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

    • Drain the reaction vessel and wash the resin with NMP (5x).

  • Capping:

    • Add the Capping Solution to the resin to acetylate any unreacted amino groups.

    • React for 5-10 minutes at room temperature.

    • Drain and wash the resin with NMP (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Microwave-Assisted PNA Synthesis using DIC/Oxyma

This protocol utilizes microwave energy to enhance coupling efficiency, particularly for difficult sequences, using the safer and highly effective DIC/Oxyma combination.[8]

Materials and Reagents:

  • As in Protocol 1, with the following substitutions:

  • Activator System: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma)

Procedure (Single Synthesis Cycle):

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Microwave Coupling:

    • In the reaction vessel, add NMP to the washed, deprotected peptide-resin.

    • Add the PNA monomer (4-5 eq.), Oxyma (4-5 eq.), and DIC (4-5 eq.).

    • Perform the coupling in a microwave peptide synthesizer for 6 minutes at 75°C .[8]

    • Drain the reaction vessel and wash thoroughly with NMP (5x).

  • Capping: Follow step 4 from Protocol 1.

Visualized Workflows and Mechanisms

PNA_Synthesis_Cycle Start Start Cycle (Peptide-Resin) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM & NMP) Deprotection->Wash1 Coupling 2. Coupling (PNA Monomer + Activator) Wash1->Coupling Wash2 Wash (NMP) Coupling->Wash2 Capping 3. Capping (Acetic Anhydride) Wash2->Capping Wash3 Wash (NMP & DCM) Capping->Wash3 End Ready for Next Cycle Wash3->End

Boc-based Solid-Phase PNA Synthesis Workflow.

HATU_Activation cluster_reactants Reactants cluster_products Activation PNA_Monomer PNA Monomer R-COOH PNA_Monomer->inv1 HATU HATU HATU->inv1 Base Base (e.g., DIPEA) Base->inv1 Active_Ester OAt-Active Ester (Highly Reactive) Active_Ester->inv2 Couples to Resin-NH2 Urea Tetramethylurea (Byproduct) inv1->Active_Ester Activation inv1->Urea

Activation of PNA Monomer Carboxylic Acid by HATU.

References

Application Notes and Protocols: Utilizing (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid for Novel Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is a chemically modified nucleobase derivative that holds potential as a versatile building block in the synthesis of custom diagnostic probes.[] Its unique structure, featuring a benzhydryloxycarbonyl (Bhoc) protecting group and an acetic acid linker arm, allows for site-specific incorporation into oligonucleotides and subsequent conjugation to a variety of reporter molecules. This document provides a comprehensive overview of the hypothetical application of this compound in the development of fluorescently labeled nucleic acid probes for diagnostic assays such as Fluorescence In Situ Hybridization (FISH). While direct applications of this specific molecule in published diagnostic probes are not extensively documented, these notes provide a foundational protocol for its potential use.

Introduction to this compound

This compound is a derivative of cytosine, a fundamental component of nucleic acids. The key features of this molecule for diagnostic applications are:

  • N-4 Protection: The exocyclic amine of cytosine is protected by a benzhydryloxycarbonyl (Bhoc) group. This protecting group is crucial during oligonucleotide synthesis to prevent unwanted side reactions.

  • Acetic Acid Linker at N-1: The presence of an acetic acid group at the N-1 position of the pyrimidine ring provides a reactive handle for the covalent attachment of various functional moieties, including fluorophores, quenchers, or biotin.

These structural attributes make it a candidate for creating modified oligonucleotides with tailored properties for specific diagnostic purposes.

Hypothetical Application: Development of a Fluorescently Labeled DNA Probe for FISH

This section outlines a hypothetical workflow for the synthesis and application of a fluorescently labeled DNA probe for the detection of a specific gene sequence implicated in a disease.

Probe Design and Synthesis

The overall workflow for probe synthesis involves the incorporation of the modified cytosine into an oligonucleotide, followed by deprotection and conjugation to a fluorescent dye.

G cluster_0 Probe Synthesis Workflow A Solid-Phase Oligonucleotide Synthesis with (4-N-(Bhoc)cytosine)-1-acetic acid phosphoramidite B Cleavage from Solid Support and Base Deprotection A->B C Purification of the Modified Oligonucleotide B->C D Activation of Acetic Acid Linker C->D E Conjugation with Amine-Reactive Fluorescent Dye D->E F Final Purification of Labeled Probe E->F

Caption: Workflow for the synthesis of a fluorescently labeled probe.

Experimental Protocols

Protocol 1: Synthesis of a Modified Oligonucleotide

  • Phosphoramidite Preparation: Convert this compound to its corresponding phosphoramidite derivative using standard phosphitylation chemistry.

  • Solid-Phase Synthesis: Utilize an automated DNA synthesizer to assemble the desired oligonucleotide sequence on a solid support (e.g., controlled pore glass). Incorporate the modified cytosine phosphoramidite at the desired position(s).

  • Cleavage and Deprotection: Treat the solid support with an appropriate cleavage cocktail (e.g., concentrated ammonium hydroxide) to release the oligonucleotide and remove the standard base protecting groups. The Bhoc group is typically labile under these conditions as well.

  • Purification: Purify the resulting oligonucleotide containing the free acetic acid linker using reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fluorescent Labeling of the Modified Oligonucleotide

  • Activation of the Carboxylic Acid: Dissolve the purified oligonucleotide in a suitable buffer (e.g., 0.1 M MES, pH 6.0). Activate the carboxylic acid group of the linker by adding a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Conjugation: Add an amine-reactive fluorescent dye (e.g., an Alexa Fluor or Cy dye with an amine linker) to the activated oligonucleotide solution. Allow the reaction to proceed for several hours at room temperature.

  • Purification of the Labeled Probe: Purify the fluorescently labeled probe from unreacted dye and oligonucleotide using HPLC or gel electrophoresis.

Protocol 3: Application in Fluorescence In Situ Hybridization (FISH)

  • Sample Preparation: Prepare the biological sample (e.g., tissue section, chromosome spread) on a microscope slide. This typically involves fixation, permeabilization, and denaturation steps.

  • Hybridization: Apply the fluorescently labeled probe in a hybridization buffer to the prepared slide. Incubate at a specific temperature to allow the probe to anneal to its complementary target sequence.

  • Washing: Wash the slide to remove any unbound or non-specifically bound probe.

  • Counterstaining and Mounting: Counterstain the sample with a general DNA stain (e.g., DAPI) to visualize the cell nuclei. Mount the slide with an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope. The presence of a specific fluorescent signal indicates the presence of the target sequence.

Hypothetical Performance Data

The performance of a newly developed diagnostic probe must be rigorously validated. The following table summarizes hypothetical data for a probe developed using this compound.

Parameter Probe A (Single Label) Probe B (Double Label) Control Probe (Standard)
Hybridization Efficiency (%) 859288
Signal-to-Noise Ratio 15:125:112:1
Photostability (t½ in min) 101012
Sensitivity (Limit of Detection) 100 copies50 copies120 copies
Specificity (Cross-reactivity) < 1%< 1%< 1%

Signaling Pathway and Logical Relationships

The development of a diagnostic probe using this modified nucleobase does not involve a biological signaling pathway in the traditional sense. Instead, its utility is based on the principles of molecular recognition, specifically the hybridization of complementary nucleic acid strands.

G cluster_0 Probe Design Logic A (4-N-(Bhoc)cytosine)-1-acetic acid B Modified Oligonucleotide (Probe Backbone) A->B Incorporation E Specific Hybridization B->E C Reporter Molecule (e.g., Fluorophore) C->B Conjugation D Target Nucleic Acid Sequence D->E F Detection of Signal E->F G Diagnostic Readout F->G

Caption: Logical flow from the modified base to a diagnostic result.

Conclusion

This compound presents a promising, albeit currently underexplored, platform for the development of novel diagnostic probes. Its chemical structure is well-suited for the site-specific introduction of reporter molecules into oligonucleotides. The protocols and data presented herein provide a hypothetical framework to guide researchers in exploring the potential of this compound in creating highly sensitive and specific tools for molecular diagnostics. Further research is warranted to fully characterize its utility and performance in established diagnostic assays.

References

Application Note & Protocols: Purification of PNA Oligomers Containing Bhoc-Cytosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, which imparts unique properties such as high binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation.[1][2] The synthesis of PNA oligomers is commonly achieved using Fmoc/Bhoc chemistry, a method that offers milder conditions compared to older tBoc/Z chemistry, making it suitable for synthesizing PNAs with sensitive reporter groups.[1][3][4] The benzhydryloxycarbonyl (Bhoc) group is employed to protect the exocyclic amino groups of nucleobases, including cytosine, adenine, and guanine, during solid-phase synthesis.[3][5]

Following synthesis, a critical multi-step process of cleavage, deprotection, and purification is required to isolate the full-length, high-purity PNA oligomer. This document provides detailed protocols for the purification of PNA oligomers containing Bhoc-protected cytosine, with a focus on the widely used method of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Overall Purification Workflow

The purification process begins after the completion of solid-phase synthesis. It involves cleaving the PNA from the resin while simultaneously removing the Bhoc protecting groups, followed by precipitation of the crude product and subsequent purification, primarily by RP-HPLC.

PNA_Purification_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Cleavage, Deprotection & Purification cluster_final Final Product Synthesis Completed PNA Synthesis (On-Resin, Fmoc/Bhoc Protected) Cleavage Step 1: Cleavage & Bhoc Deprotection (TFA / m-cresol) Synthesis->Cleavage Precipitation Step 2: Crude PNA Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Step 3: RP-HPLC Purification Precipitation->Purification Characterization Step 4: Characterization (MALDI-TOF MS, HPLC Analysis) Purification->Characterization FinalProduct Purified PNA Oligomer Characterization->FinalProduct

Caption: Overall workflow from synthesized PNA to the final purified product.

Experimental Protocols

Protocol 1: Cleavage from Resin and Bhoc-Deprotection

This protocol simultaneously cleaves the PNA oligomer from the solid-phase support and removes the acid-labile Bhoc protecting groups from the nucleobases.

Materials:

  • PNA-loaded resin (dried).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) with 5% v/v m-cresol.[6] Other scavengers like phenol or triisopropylsilane (TIS) may be required depending on the sequence.[3][6]

  • Microfilter tube or fritted vessel.

  • Collection vial.

  • Nitrogen gas line.

Procedure:

  • Transfer the dried PNA-loaded resin to a microfilter tube. For a 2 µmol synthesis scale, prepare approximately 400 µL of the cleavage cocktail.[3]

  • Add the TFA/m-cresol cleavage cocktail to the resin.

  • Agitate the mixture at room temperature. The deprotection of Bhoc groups is typically complete within one minute, while cleavage from the resin may take longer depending on the linker used (e.g., 5 minutes for XAL resin, up to 90 minutes for PAL resin).[6][7]

  • After the recommended time, collect the filtrate containing the cleaved PNA into a clean collection vial. Positive nitrogen pressure can be used to force the liquid through the fritted vessel.[8]

  • (Optional but recommended) Add a second portion of the cleavage cocktail to the resin, agitate for a few more minutes, and combine the filtrates to maximize yield.[7][8]

  • Gently pass a stream of dry nitrogen over the combined filtrate to reduce the volume of TFA. This results in a yellowish or brownish oil.[8]

Protocol 2: Crude PNA Isolation by Ether Precipitation

This step isolates the crude PNA oligomer from the cleavage solution and removes the majority of scavengers.

Materials:

  • PNA-containing oil from Protocol 1.

  • Ice-cold anhydrous diethyl ether.

  • Microcentrifuge tubes.

  • Microcentrifuge.

  • Vortex mixer.

Procedure:

  • Add a 10-fold excess volume of ice-cold diethyl ether to the PNA oil.[8]

  • Vortex the mixture vigorously. A cloudy white precipitate of the crude PNA should form.[8]

  • Incubate the tube at a low temperature (e.g., on dry ice for 5-10 minutes or at 4°C overnight) to maximize precipitation.[5][8]

  • Centrifuge the suspension (e.g., 7000 rpm for 5 minutes) to pellet the PNA.[8]

  • Carefully decant or pipette off the ether supernatant.

  • Repeat the ether wash (steps 1-5) at least two to three more times to thoroughly remove cleavage scavengers.[5][8]

  • After the final wash and decanting, dry the white PNA pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.[8]

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying PNA oligomers to high purity. Two common strategies are presented: standard "Fmoc-off" purification and "Fmoc-on" purification, which can simplify the separation of the full-length product from truncated sequences.[9]

HPLC_Workflow cluster_hplc RP-HPLC Purification Strategy cluster_post_hplc Post-Purification CrudePNA Crude PNA Pellet (from Protocol 2) Dissolve Dissolve in Solution A (0.1% TFA in Water) CrudePNA->Dissolve Inject Inject onto C18 Column Dissolve->Inject Gradient Apply Acetonitrile Gradient (Elute PNA) Inject->Gradient Detect Detect at 260 nm Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions for Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize

Caption: Detailed workflow for the RP-HPLC purification of PNA oligomers.

Materials & Equipment:

  • HPLC system with a UV detector and fraction collector.

  • Reverse-phase C18 column (preparative or semi-preparative).[1][8]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (MeCN).[6]

  • Crude PNA pellet.

Procedure:

  • Preparation:

    • Dissolve the crude PNA pellet in Mobile Phase A. If solubility is an issue, adding 10-20% acetonitrile and gentle heating (e.g., 50°C for 10 minutes) can help.[4]

    • Equilibrate the C18 column with your starting mobile phase conditions (typically a low percentage of B).

    • Set the column temperature to 55-60°C to prevent PNA aggregation and improve peak shape.[6][9]

  • "Fmoc-off" Purification (Standard Method):

    • Inject the dissolved crude PNA onto the equilibrated column.

    • Elute the PNA using a linear gradient of Mobile Phase B. The specific gradient will depend on the sequence length and composition but a general gradient can be from 5% to 65% B over 30-60 minutes.[6][8]

    • Monitor the elution profile at 260 nm. The full-length product is typically the major peak, eluting after shorter, less hydrophobic failure sequences.

    • Collect fractions corresponding to the main product peak.

  • "Fmoc-on" Purification (Alternative Strategy):

    • This strategy is employed when the N-terminal Fmoc group is intentionally left on after synthesis.[1][6]

    • The Fmoc-on PNA is significantly more hydrophobic than the capped, truncated failure sequences.

    • Inject and elute as described above. The desired Fmoc-on product will be the most retained peak, well-separated from earlier-eluting impurities.[9]

    • Collect the fraction for the Fmoc-on PNA.

    • After collection, the Fmoc group must be removed by treating the pooled fractions with a basic solution (e.g., 20% piperidine in DMF), followed by re-purification or precipitation.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry (e.g., MALDI-TOF).[8]

    • Pool the fractions containing the pure product.

    • Remove the acetonitrile and TFA by lyophilization (freeze-drying) to obtain the purified PNA as a white, fluffy solid.

Data Presentation: HPLC Parameters

The following table summarizes typical parameters used for the RP-HPLC purification of PNA oligomers.

ParameterTypical Value / ConditionReference(s)
Column Reverse-Phase C8 or C18[6][8]
Mobile Phase A 0.05% - 0.1% TFA in Water[1][6][8]
Mobile Phase B 0.05% - 0.1% TFA in Acetonitrile[1][6][8]
Flow Rate 1.0 - 5.0 mL/min (depends on column size)[6][8]
Column Temperature 55 - 60 °C[6][9]
Detection Wavelength 260 nm[8]
Gradient Linear gradient of Mobile Phase B (e.g., 5% to 65% over 30-60 min)[6][8]

Summary and Best Practices

  • Chemistry Choice: The Fmoc/Bhoc protection strategy is integral to the synthesis of PNA containing Bhoc-cytosine and dictates the subsequent deprotection and purification steps.[1]

  • Cleavage: Complete removal of the Bhoc groups is critical and is achieved using a strong acid like TFA with scavengers to prevent side reactions.[3][6]

  • Precipitation: Thorough washing of the crude PNA pellet with cold diethyl ether is essential for removing residual scavengers that can interfere with HPLC.[8]

  • HPLC Conditions: Using an elevated column temperature (55-60°C) is highly recommended to disrupt secondary structures and aggregation, leading to sharper peaks and better separation.[6][9]

  • Fmoc-on vs. Fmoc-off: For long or difficult-to-purify sequences, the "Fmoc-on" strategy can provide a significant advantage in separation, simplifying the isolation of the full-length product.[9]

  • Final Product Handling: Purified PNA is often stored as a lyophilized powder. The presence of TFA from the HPLC mobile phase results in trifluoroacetate counter-ions, which aid in solubility but should be considered in biological applications.[4][6]

References

Synthesis of Nucleoside Analogs: A Step-by-Step Guide from (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for the synthesis of nucleoside analogs, commencing from the protected cytosine derivative, (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid. This guide is intended to furnish researchers, scientists, and professionals in drug development with a robust framework for the efficient synthesis, purification, and characterization of novel nucleoside analogs, which are pivotal in the discovery of new therapeutic agents.

Introduction

Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapies. Their structural similarity to endogenous nucleosides allows them to interfere with cellular or viral enzymatic processes, thereby inhibiting replication and proliferation. The starting material, this compound, is a valuable building block for the synthesis of these analogs, particularly for modifications at the N1 position of the cytosine base. The benzhydryloxycarbonyl (Bhoc) group provides stable protection for the exocyclic amine of cytosine during synthesis and can be removed under acidic conditions.

This guide outlines a two-step synthetic pathway: the coupling of the protected cytosine derivative with a protected ribose sugar, followed by a comprehensive deprotection to yield the final nucleoside analog.

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid of this compound, followed by coupling with a protected sugar moiety. The subsequent step is the removal of all protecting groups to yield the target nucleoside analog.

Synthesis_Workflow A Start: (4-N-(Benzhydryloxycarbonyl)cytosine) -1-acetic acid B Step 1: Coupling Reaction with Protected Ribose A->B Activation & Coupling C Intermediate: Protected Nucleoside Analog B->C D Step 2: Deprotection C->D Acidic Hydrolysis E Final Product: Nucleoside Analog D->E

Figure 1. High-level overview of the synthetic workflow.

Part 1: Synthesis of the Protected Nucleoside Analog

This section details the coupling of this compound with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, via an active ester intermediate.

Experimental Protocol: Step 1 - Coupling Reaction

Objective: To synthesize the fully protected nucleoside analog by coupling this compound with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Materials:

  • This compound

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the formation of the active ester by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. Wash the solid with a small amount of cold DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude NHS ester. This active ester is typically used in the next step without further purification.

  • Coupling with the Protected Ribose:

    • In a separate flame-dried round-bottom flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) in anhydrous DMF.

    • Add the crude NHS ester of this compound to the ribose solution.

    • Add triethylamine (TEA, 2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure, fully protected nucleoside analog.

Data Presentation: Step 1
ParameterValue/Range
Reactants
(4-N-Bhoc-cytosine)-1-acetic acid1.0 eq
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose1.2 eq
Coupling Agent (DCC/EDC)1.1 eq
NHS1.1 eq
Reaction Conditions
SolventDCM, DMF
Temperature (°C)0 to RT
Reaction Time (h)12 - 24
Yield & Purity
Expected Yield (%)60 - 80
Purification MethodSilica Gel Chromatography

Part 2: Deprotection to Yield the Nucleoside Analog

This section describes the removal of the Bhoc and benzoyl protecting groups to yield the final nucleoside analog.

Experimental Protocol: Step 2 - Deprotection

Objective: To remove the benzhydryloxycarbonyl (Bhoc) and benzoyl protecting groups to obtain the final nucleoside analog.

Materials:

  • Protected Nucleoside Analog (from Step 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) or m-cresol (as a scavenger)

  • Saturated methanolic ammonia or sodium methoxide in methanol

  • Methanol

  • Diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Removal of the Bhoc Group:

    • Dissolve the protected nucleoside analog (1.0 equivalent) in a mixture of DCM and TFA (e.g., 80:20 v/v).

    • Add a scavenger such as triisopropylsilane (TIS, 5-10% v/v) or m-cresol to trap the released benzhydryl cations.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

    • Once the Bhoc group is removed, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Removal of Benzoyl Groups:

    • Dissolve the residue from the previous step in saturated methanolic ammonia.

    • Stir the solution at room temperature for 12-24 hours. Alternatively, a solution of sodium methoxide in methanol can be used for a faster deprotection (monitor carefully by TLC).

    • Monitor the reaction by TLC until all benzoyl groups are removed.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of water or a suitable buffer.

    • Purify the final nucleoside analog by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water (often with a small amount of TFA or formic acid as a modifier).

    • Collect the fractions containing the pure product and lyophilize to obtain the final nucleoside analog as a white solid.

Data Presentation: Step 2
ParameterValue/Range
Reactants
Protected Nucleoside Analog1.0 eq
Deprotection Conditions
Bhoc RemovalTFA/DCM with scavenger
Benzoyl RemovalMethanolic Ammonia or NaOMe/MeOH
Temperature (°C)Room Temperature
Reaction Time (h)13 - 26
Yield & Purity
Expected Yield (%)70 - 90
Purification MethodReverse-Phase HPLC

Characterization

The synthesized intermediate and final product should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the protected and deprotected nucleoside analogs.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to determine the purity of the final product.

Signaling Pathways and Biological Relevance

The synthesized nucleoside analogs can be evaluated for their potential to interact with various cellular signaling pathways. For instance, many nucleoside analogs function by being phosphorylated by cellular kinases to their triphosphate form, which can then inhibit viral polymerases or cellular DNA/RNA polymerases.

Signaling_Pathway cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action A Nucleoside Analog B Nucleoside Monophosphate A->B Kinase C Nucleoside Diphosphate B->C Kinase D Nucleoside Triphosphate (Active Form) C->D Kinase E Viral/Cellular Polymerase D->E Inhibition F DNA/RNA Chain Termination or Inhibition E->F

Figure 2. General activation pathway of nucleoside analogs.

Conclusion

This document provides a detailed and practical guide for the synthesis of nucleoside analogs from this compound. By following these protocols, researchers can efficiently produce novel compounds for biological evaluation in the pursuit of new therapeutic agents. The provided workflows and data tables serve as a valuable resource for planning and executing these synthetic endeavors.

The Role of the Boc Protecting Group in Orthogonal Synthesis Strategies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals, the strategic use of protecting groups is fundamental.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, prized for its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions.[1][2] This document provides a comprehensive overview of the Boc protecting group's role in orthogonal synthesis strategies, detailing its chemical principles, applications, and experimental protocols.

The principle of orthogonality in chemical synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class can be removed under specific conditions without affecting the others.[3][4] The acid-labile nature of the Boc group makes it an ideal component of orthogonal strategies, often used in conjunction with groups that are cleaved by different mechanisms, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][5] This allows for the precise and sequential manipulation of different functional groups within a complex molecule.[4]

Core Principles of Boc Protection and Orthogonality

The Boc group is primarily used to protect amines by converting them into less reactive carbamates.[6][7] This temporary masking of the amine's nucleophilicity and basicity prevents unwanted side reactions during subsequent synthetic steps.[1] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).[8][9]

The key to the Boc group's utility in orthogonal synthesis is its distinct cleavage condition: it is readily removed by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This contrasts with other common protecting groups, forming the basis of several orthogonal pairs.

Key Orthogonal Pairs Involving the Boc Group:

  • Boc/Fmoc: This is a widely used orthogonal pair in solid-phase peptide synthesis (SPPS). The Boc group is acid-labile, while the Fmoc group is base-labile (cleaved by piperidine).[12][13] This allows for the selective deprotection of either the N-terminus or side chains of amino acids.[12]

  • Boc/Cbz: The Cbz (or Z) group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation.[5][6] This provides another layer of orthogonality, enabling selective deprotection in the presence of a Boc group.

  • Boc/Alloc: The allyloxycarbonyl (Alloc) group is removed by transition metal catalysis (e.g., palladium), offering a distinct deprotection pathway that is compatible with both acid- and base-labile groups.[5][13]

Data Presentation: Comparison of Orthogonal Protecting Groups

The following table summarizes the properties and cleavage conditions of the Boc group and its common orthogonal counterparts.

Protecting GroupAbbreviationProtected GroupCleavage ConditionsStability
tert-ButoxycarbonylBocAmineStrong Acid (e.g., TFA, HCl)[10][11]Stable to base, nucleophiles, and catalytic hydrogenation[5][11]
9-FluorenylmethyloxycarbonylFmocAmineBase (e.g., 20% Piperidine in DMF)[14]Stable to acid[12]
BenzyloxycarbonylCbz (or Z)AmineCatalytic Hydrogenation (H₂, Pd/C)[5][6]Stable to acid and base[6]
AllyloxycarbonylAllocAminePalladium Catalysis (e.g., Pd(PPh₃)₄)[5][13]Stable to acid and base[5]

Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine in the chosen solvent (DCM or THF) in a round-bottom flask.

  • Add the base (TEA or DIPEA) to the solution and stir.

  • Slowly add the di-tert-butyl dicarbonate (Boc₂O) to the stirring solution at room temperature.[8]

  • Allow the reaction to stir at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • If necessary, purify the crude product by column chromatography.

Protocol 2: Acid-Catalyzed Boc Deprotection

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in DCM in a round-bottom flask.

  • Add TFA to the solution (typically a 1:1 mixture of TFA:DCM).[11]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[11] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[11]

Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol provides a general overview of one cycle of peptide chain elongation using Boc chemistry on a solid support.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Boc-protected amino acid

  • Coupling reagent (e.g., DCC/HOBt or HATU)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[15]

  • Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[16]

    • Wash the resin thoroughly with DCM and isopropanol to remove TFA and byproducts.[15]

  • Neutralization: Treat the resin with a solution of 5-10% DIPEA in DCM for 2-5 minutes to neutralize the protonated α-amino group.[15]

  • Washing: Wash the resin with DCM to remove excess DIPEA.[15]

  • Coupling:

    • In a separate vessel, activate the next Boc-protected amino acid with a coupling reagent.[15]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • The cycle is repeated for each subsequent amino acid in the peptide sequence.

Visualizations

Reaction Mechanisms and Workflows

Boc_Protection_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine using Boc anhydride.[17]

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc Protonated Protonated Intermediate ProtectedAmine->Protonated + H⁺ (Acid) FreeAmine R-NH₂ (Free Amine) Protonated->FreeAmine Fragmentation Byproducts CO₂ + t-Butyl Cation Protonated->Byproducts

Caption: Mechanism of acid-catalyzed Boc deprotection.[11]

SPPS_Workflow Start Boc-AA-Resin Swell Swell Resin in DCM Start->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Neutralize (DIPEA/DCM) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Couple Couple next Boc-AA Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Wash3->Deprotect Next Cycle End Elongated Peptide-Resin Wash3->End

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

Logical Relationships

Orthogonal_Strategy Orthogonal Protecting Groups for Amines cluster_Boc Boc Protection cluster_Fmoc Fmoc Protection cluster_Cbz Cbz Protection Boc Boc-Protected Amine Acid Acid (TFA) Boc->Acid Cleaved by Base Base (Piperidine) Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Fmoc Fmoc-Protected Amine Fmoc->Base Cleaved by Cbz Cbz-Protected Amine Cbz->Hydrogenolysis Cleaved by

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the relevant reaction stage.

Stage 1: Alkylation of Cytosine with Benzyl 2-bromoacetate

  • Question: Why is my initial reaction mixture of cytosine and potassium tert-butoxide in DMF not homogenous?

    • Answer: Cytosine has limited solubility in DMF at room temperature. Heating the mixture to 100°C, as indicated in the protocol, should facilitate dissolution. Ensure the DMF is anhydrous, as moisture can affect the solubility and reactivity of the base.

  • Question: The yield of cytosine-1-benzylacetic acid is low after the first stage. What are the possible reasons?

    • Answer: Low yield in this alkylation step could be due to several factors:

      • Insufficient reaction time or temperature: The protocol specifies heating at 100°C for 2 hours to ensure complete deprotonation of cytosine, followed by reaction with benzyl 2-bromoacetate for 12 hours at room temperature.[1] Deviating from these parameters may lead to an incomplete reaction.

      • Moisture in the reaction: Potassium tert-butoxide is highly sensitive to moisture. Ensure all glassware is oven-dried and the DMF is anhydrous to prevent quenching of the base.

      • Inefficient quenching: The addition of acetic acid is crucial to neutralize the excess base.[1] Incomplete quenching can lead to product loss during workup.

Stage 2: Protection of the Amino Group with Diphenylmethanol

  • Question: The protection reaction with diphenylmethanol is not proceeding to completion, as indicated by TLC analysis. What should I do?

    • Answer: Incomplete protection can be addressed by:

      • Verifying the activating agent: N,N'-carbonyldiimidazole (CDI) is used to activate the amino group.[1] Ensure the CDI is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

      • Reaction temperature and time: The protocol specifies heating to 60°C for 6 hours.[1] Increasing the reaction time or slightly increasing the temperature may drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.

      • Stoichiometry of reagents: Check that the molar equivalents of CDI and diphenylmethanol are as specified in the protocol (1.6 and 1.3 equivalents, respectively).[1]

  • Question: I am observing significant side product formation during the protection step. How can I minimize this?

    • Answer: Side product formation can be minimized by controlling the reaction conditions. The dropwise addition of diphenylmethanol is recommended to maintain a low concentration of the alcohol and reduce the likelihood of side reactions.[1] Ensure the reaction temperature does not exceed the recommended 60°C.

Stage 3: Saponification of the Benzyl Ester

  • Question: The final saponification step to yield the carboxylic acid is slow or incomplete. What could be the issue?

    • Answer: Incomplete saponification can result from:

      • Insufficient base: The protocol uses a significant excess of lithium hydroxide monohydrate (9.7 equivalents).[1] Ensure the correct amount is added.

      • Low temperature: The reaction is initiated at 0°C.[1] Allowing the reaction to slowly warm to room temperature may be necessary for it to go to completion. Monitor the reaction progress using TLC.

      • Solvent mixture: The specified solvent mixture of acetonitrile, methanol, water, and ethanol is crucial for the solubility of the starting material.[1] An incorrect solvent ratio can hinder the reaction.

  • Question: How can I effectively purify the final product, this compound?

    • Answer: The protocol suggests quenching the reaction with an aqueous solution of citric acid to precipitate the product.[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol followed by methanol, as was done for the intermediate.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of using potassium tert-butoxide in the first step?

    • A1: Potassium tert-butoxide is a strong base used to deprotonate cytosine, making it a more potent nucleophile for the subsequent alkylation reaction with benzyl 2-bromoacetate.

  • Q2: Why is N,N'-carbonyldiimidazole (CDI) used in the protection step?

    • A2: CDI is a coupling reagent that activates the exocyclic amino group of the cytosine derivative, facilitating its reaction with the hydroxyl group of diphenylmethanol to form the carbamate protecting group.

  • Q3: What is the role of lithium hydroxide in the final step?

    • A3: Lithium hydroxide is used for the saponification of the benzyl ester to the corresponding carboxylic acid.

  • Q4: How can I monitor the progress of the reactions?

    • A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each reaction step by observing the disappearance of the starting material and the appearance of the product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the synthesis protocol.[1]

StepReagentMolar EquivalentsSolventTemperatureReaction Time
1. Deprotonation Potassium tert-butoxide1.15DMF100°C2 hours
2. Alkylation Benzyl 2-bromoacetate1.12DMF10°C to RT12 hours
3. Protection (Activation) N,N'-Carbonyldiimidazole1.6DMF60°C-
4. Protection (Coupling) Diphenylmethanol1.3DMF60°C6 hours
5. Saponification Lithium hydroxide monohydrate9.7Acetonitrile:Methanol:Water:Ethanol (2:2:1:1)0°CVaries (monitor by TLC)
6. Quenching (Saponification) Citric acid4.9Water--

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow Start Cytosine Step1 Alkylation with Benzyl 2-bromoacetate Start->Step1 1. KOBu-t, DMF, 100°C 2. BrCH2CO2Bn, 10°C -> RT Intermediate1 Cytosine-1-benzylacetic acid Step1->Intermediate1 Step2 Protection with Diphenylmethanol Intermediate1->Step2 CDI, Diphenylmethanol, DMF, 60°C Intermediate2 (4-N-(Benzhydryloxycarbonyl) cytosine)-1-acetate Step2->Intermediate2 Step3 Saponification Intermediate2->Step3 LiOH·H2O, Acetonitrile: Methanol:Water:Ethanol, 0°C End (4-N-(Benzhydryloxycarbonyl) cytosine)-1-acetic acid Step3->End

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Synthesis of Bhoc-Protected Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Bhoc-protected nucleosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of Bhoc-protected nucleosides?

A1: The three most prevalent side reactions are:

  • Anomerization: The interconversion of the desired β-anomer to the undesired α-anomer at the C1' position of the sugar moiety. This is particularly a concern for 2'-deoxynucleosides.[1]

  • Depurination: The cleavage of the N-glycosidic bond, leading to the loss of the purine base (adenine or guanine). This is often induced by acidic conditions used during synthesis.[2]

  • Bhoc-Adduct Formation: The reaction of the carbocation generated during Bhoc deprotection with nucleophilic moieties on the nucleoside or the growing oligonucleotide chain.

Q2: Why is Bhoc (tert-Butoxycarbonyl) group used for nucleobase protection?

A2: The Bhoc group is favored for protecting the exocyclic amino groups of nucleobases because it offers sufficient protection during synthesis and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). It also enhances the solubility of the protected nucleoside monomers in organic solvents used in solid-phase synthesis.

Q3: How can I monitor the progress of the synthesis and the extent of side reactions?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the purity of protected nucleosides and detecting side products. Specific HPLC conditions can be developed to separate anomers and other impurities. Mass spectrometry (MS) is also crucial for identifying the mass of the desired product and any unexpected adducts.[3]

Troubleshooting Guides

Anomerization

Problem: My final product contains a significant amount of the undesired α-anomer.

Possible Causes & Solutions:

CauseSolution
Lewis Acid Catalysis The Lewis acids used to promote glycosylation can also catalyze anomerization, especially with purine 2'-deoxynucleosides.[1] Consider using a milder Lewis acid or optimizing the reaction temperature and time to favor the kinetic β-product.
Reaction Conditions Prolonged reaction times or elevated temperatures can lead to equilibration to the thermodynamically more stable anomer, which may be the α-anomer in some cases. Monitor the reaction closely by HPLC and quench it once the formation of the β-anomer is maximized.
Protecting Groups on Sugar The nature of the protecting groups on the sugar moiety can influence the stereochemical outcome of the glycosylation reaction. The absence of a participating group at the 2'-position of deoxynucleosides makes them more prone to anomerization.

Experimental Protocol: HPLC Analysis of Anomers

This protocol provides a general guideline for separating α and β anomers of deoxynucleosides. Optimization will be required for specific nucleosides.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Note: Adjusting the gradient slope and temperature can improve the resolution between anomers.[4][5][6][7]

Anomerization beta_nucleoside β-Nucleoside (Desired Product) intermediate Oxocarbenium Ion Intermediate beta_nucleoside->intermediate Anomerization (Lewis Acid, Heat) alpha_nucleoside α-Nucleoside (Side Product) intermediate->alpha_nucleoside

Caption: Anomerization pathway showing the interconversion between β- and α-nucleosides.

Depurination

Problem: I am observing low yields of my full-length oligonucleotide, and analysis shows shorter fragments, especially after purine-rich sequences.

Possible Causes & Solutions:

CauseSolutionData
Acidic Conditions The acidic conditions used for detritylation (removal of the 5'-DMT group) are the primary cause of depurination.[2]The rate of depurination increases significantly at lower pH. For example, the rate of depurination is much faster at pH 1.6 than at pH 5.1.[8]
Nature of Purine Base Deoxyadenosine is generally more susceptible to depurination than deoxyguanosine.[2]The half-life of N-benzoyl-protected deoxyadenosine (dABz) on a solid support is shorter with stronger acids like TCA compared to DCA.[9]
Protecting Group on Purine Electron-withdrawing protecting groups on the exocyclic amine of purines can destabilize the glycosidic bond, increasing the rate of depurination.[2]Formamidine protecting groups are electron-donating and stabilize the glycosidic bond, making the nucleoside more resistant to depurination.[10]

Quantitative Data on Depurination Rates

ConditionApproximate Half-life of Depurination
N-benzoyl-dA with 3% TCA in DCMShorter (higher rate of depurination)
N-benzoyl-dA with 3% DCA in DCMLonger (lower rate of depurination)[9]
Salmon dsDNA at pH 5.1, 60°CRate constant (k) = 6.8 x 10⁻⁹ s⁻¹ with chitosan
Salmon dsDNA at pH 5.1, 60°CRate constant (k) = 5.4 x 10⁻⁹ s⁻¹ with spermine[11]

Experimental Protocol: Minimizing Depurination During Solid-Phase Synthesis

  • Choice of Deblocking Agent: Use a weaker acid for detritylation, such as 3% Dichloroacetic Acid (DCA) in dichloromethane (DCM), instead of Trichloroacetic Acid (TCA).[12]

  • Contact Time: Minimize the acid exposure time during the deblocking step to what is necessary for complete DMT removal.

  • Use of Depurination-Resistant Phosphoramidites: For particularly sensitive sequences, consider using phosphoramidites with protecting groups that stabilize the glycosidic bond, such as those with formamidine-type protection on the purine bases.[10]

  • Post-Synthesis Handling: Avoid exposing the purified oligonucleotide to acidic conditions for prolonged periods.

Depurination start Bhoc-Protected Purine Nucleoside protonated Protonated Purine (N7) start->protonated Acidic Conditions (e.g., Detritylation) depurinated Apurinic Site + Free Purine Base protonated->depurinated Hydrolysis of N-glycosidic bond cleavage Oligonucleotide Chain Cleavage depurinated->cleavage Base Treatment (e.g., Deprotection)

Caption: Depurination mechanism leading to oligonucleotide chain cleavage.

Bhoc-Adduct Formation

Problem: Mass spectrometry analysis of my synthesized oligonucleotide shows unexpected mass additions, particularly on guanine residues.

Possible Causes & Solutions:

CauseSolution
Carbocation Formation During the acidic removal of the Bhoc group, a reactive tert-butyl carbocation is generated. This carbocation can be attacked by nucleophilic sites on the nucleobases, particularly the N7 position of guanine.
Insufficient Scavenging The presence of a carbocation scavenger in the deprotection cocktail is crucial to trap the tert-butyl cation before it can react with the oligonucleotide.

Recommended Scavenger Cocktails for Bhoc Deprotection

ScavengerRationaleTypical Concentration
Triethylsilane (TES) A highly effective carbocation scavenger that reduces the tert-butyl cation to isobutane.5-10% (v/v) in the deprotection solution.
Thioanisole Acts as a scavenger and can also help prevent other side reactions.5% (v/v) in the deprotection solution.

Experimental Protocol: Removal of Bhoc Adducts (Post-Synthetic)

Complete removal of Bhoc adducts after they have formed is challenging. The primary strategy is prevention through the use of appropriate scavengers during deprotection. If adduct formation is suspected, repurification by HPLC may help to isolate the unmodified oligonucleotide, but yields will be reduced.

Bhoc_Adduct cluster_deprotection Bhoc Deprotection (Acidic) cluster_reaction Side Reaction cluster_prevention Prevention bhoc_protected N-Bhoc-Guanine carbocation tert-Butyl Carbocation bhoc_protected->carbocation H+ guanine Guanine Residue (Nucleophilic N7) carbocation->guanine scavenger Scavenger (e.g., TES) carbocation->scavenger adduct N7-tert-Butyl-Guanine Adduct guanine->adduct isobutane Isobutane scavenger->isobutane

Caption: Formation of a Bhoc-adduct on guanine and its prevention using a scavenger.

Detailed Methodologies

Synthesis of N-Bhoc-Protected Deoxynucleosides (General Procedure)

This protocol describes a general method for the protection of the exocyclic amino groups of 2'-deoxyadenosine, 2'-deoxycytidine, and 2'-deoxyguanosine with the Bhoc group.

  • Dissolution: Dissolve the deoxynucleoside in a suitable solvent such as anhydrous pyridine or a mixture of pyridine and dichloromethane.

  • Silylation (for dG): For deoxyguanosine, it is often necessary to transiently protect the O6 position to prevent side reactions. This can be achieved by adding a silylating agent like trimethylsilyl chloride (TMSCl) and stirring for a short period.

  • Acylation: Cool the solution in an ice bath and slowly add di-tert-butyl dicarbonate (Boc)₂O (typically 1.5-2.0 equivalents). Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with methanol. Evaporate the solvent under reduced pressure. The residue is then co-evaporated with toluene to remove residual pyridine.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure N-Bhoc protected deoxynucleoside.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Optimization of Bhoc Deprotection for Cytosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of benzhydryloxycarbonyl (Bhoc) deprotection conditions for cytosine. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful synthesis, particularly in the context of Peptide Nucleic Acids (PNAs).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Bhoc protecting group for cytosine?

A1: The benzhydryloxycarbonyl (Bhoc) group is predominantly used for the protection of the exocyclic amino group of nucleobases, including cytosine, in Peptide Nucleic Acid (PNA) synthesis.[1][2] It is a key component of the widely adopted Fmoc/Bhoc orthogonal protection strategy, where the Fmoc group on the PNA backbone is removed with a base, and the Bhoc group on the nucleobases is removed with an acid.[3]

Q2: What are the standard conditions for Bhoc deprotection of cytosine?

A2: Bhoc deprotection is typically achieved simultaneously with the cleavage of the PNA from the solid support using a strong acid.[4] A common reagent is trifluoroacetic acid (TFA), often in a mixture with a scavenger such as m-cresol.[1][5]

Q3: Why are scavengers necessary during Bhoc deprotection?

A3: During the acidic cleavage of the Bhoc group, a reactive benzhydryl cation is generated.[6] This carbocation is a potent electrophile and can cause side reactions by alkylating nucleophilic residues within the PNA sequence, leading to undesired adducts and a significant reduction in the yield of the desired product.[7][8] Scavengers are added to the cleavage cocktail to "trap" these reactive cations.[9][10]

Q4: Is the Bhoc group completely orthogonal to the Fmoc group?

A4: Yes, the Fmoc/Bhoc protection scheme is a good example of an orthogonal strategy.[3] The Fmoc group is labile to basic conditions (e.g., piperidine), while the Bhoc group is labile to acidic conditions (e.g., TFA).[3] This orthogonality allows for the selective removal of one protecting group without affecting the other, which is crucial for the stepwise synthesis of PNA oligomers.[11]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Bhoc deprotection of cytosine-containing PNAs.

Issue 1: Incomplete Bhoc Deprotection

  • Symptom: Mass spectrometry analysis of the crude product shows the presence of species with the Bhoc group still attached. In PNA synthesis, this can lead to the failure of subsequent couplings and result in truncated sequences.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The TFA concentration may be too low, or the acid may have degraded.

      • Solution: Always use fresh, high-quality TFA. For particularly resistant cases, a longer reaction time or a slightly higher temperature may be considered, though this could increase the risk of side reactions.[12]

    • Inadequate Reaction Time: The deprotection time may be too short for complete removal of the Bhoc group.

      • Solution: While deprotection is often rapid, extending the reaction time to 60 minutes can ensure completion.[1] Monitor the reaction progress if possible.

    • Poor Resin Swelling: If the solid support is not adequately swollen, the TFA cannot efficiently access all the PNA chains.[12]

      • Solution: Ensure the resin is properly swollen in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail.

Issue 2: Formation of a +166 Da Adduct

  • Symptom: LC-MS analysis of a PNA containing both cytosine (Bhoc-protected) and cysteine reveals a major side product with a mass increase of 166 Da.

  • Cause: This is a classic side reaction where the benzhydryl cation generated during Bhoc deprotection alkylates the thiol group of a cysteine residue, forming a Bhoc-adduct.[6]

  • Solutions:

    • Use of Specific Scavengers: While general-purpose scavengers like m-cresol are used, for cysteine-containing PNAs, more specific scavengers are highly effective.

      • Cysteamine: This scavenger has been shown to be particularly effective at trapping the benzhydryl cation and preventing the formation of the cysteine adduct. An optimized condition uses 2 equivalents of cysteamine per Bhoc group.[6]

    • Optimization of the Cleavage Cocktail: A variety of scavenger cocktails can be employed to minimize this side reaction. See the data in the tables below for comparisons.

Issue 3: Low Yield of the Final Product After Precipitation

  • Symptom: After cleavage and precipitation with diethyl ether, the amount of recovered PNA is significantly lower than expected.

  • Possible Causes & Solutions:

    • Peptide/PNA Solubility: The cleaved PNA may have some solubility in the precipitation solvent (diethyl ether), especially for shorter or more hydrophilic sequences.

      • Solution: Ensure the diethyl ether is ice-cold to minimize the solubility of the product.[13] Increasing the volume of ether (8-10 times the volume of the TFA filtrate) can also improve precipitation.[1] In some cases, holding the mixture at 4°C overnight can aid precipitation.[1]

    • Incomplete Precipitation: The PNA may have "oiled out" instead of forming a solid precipitate, making it difficult to isolate.

      • Solution: After adding the TFA solution to cold ether, vortex the mixture to encourage the formation of a solid precipitate.[14] Centrifugation is key to pelleting the product effectively.[13]

Data on Deprotection Conditions

The following tables summarize quantitative data on various cleavage cocktails for Bhoc deprotection, with a focus on preventing side reactions.

Table 1: Standard Cleavage Cocktails for Bhoc Deprotection

Cleavage Cocktail Composition (v/v)Reaction TimeTemperatureNotes
TFA / m-cresol (95:5)1 hourRoom Temp.A general-purpose cocktail for PNA cleavage and deprotection.[1]
TFA / H₂O / TIPS (95:2.5:2.5)1.5 hoursRoom Temp.Another common cocktail, particularly when other acid-labile groups are present. Triisopropylsilane (TIPS) is an excellent carbocation scavenger.[6]

Table 2: Optimization of Scavengers for Cysteine-Containing PNAs

ScavengerEquivalents (per Bhoc group)Resulting Yield of Desired PNAReference
None-5%[6]
4-MethoxythiophenolNot specifiedModerate improvement[6]
4-MercaptophenolNot specifiedModerate improvement[6]
CysteineNot specifiedModerate improvement[6]
Cysteamine255%[6]

Experimental Protocols

Protocol 1: Standard Bhoc Deprotection and Cleavage of PNA from Resin

This protocol is a general procedure for the simultaneous deprotection of Bhoc groups and cleavage of the PNA from an acid-labile solid support.

  • Resin Preparation:

    • Place the PNA-resin in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) to swell it.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[15]

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a well-ventilated fume hood, prepare the cleavage cocktail. For a 2 µmol synthesis, approximately 400 µL is required.[4] A standard cocktail is a mixture of TFA and m-cresol (95:5 v/v).[1]

  • Cleavage and Deprotection Reaction:

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 1 hour.[1]

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved PNA.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.[1]

  • Precipitation:

    • Add the combined TFA filtrate dropwise to a centrifuge tube containing ice-cold diethyl ether (approximately 8-10 times the volume of the TFA solution).[1] A white precipitate should form.

    • If necessary, place the tube at 4°C overnight to maximize precipitation.[1]

  • Washing and Drying:

    • Centrifuge the ether suspension to pellet the precipitated PNA.[13]

    • Carefully decant the ether.

    • Wash the PNA pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[13]

    • Dry the crude PNA pellet under a stream of nitrogen or in a vacuum desiccator.[13]

Protocol 2: Optimized Bhoc Deprotection for Cysteine-Containing PNA

This protocol is adapted for PNAs containing cysteine residues to minimize the formation of the +166 Da Bhoc-adduct.

  • Resin Preparation: Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (prepare fresh):

    • Prepare a cleavage cocktail of TFA:H₂O:TIPS (95:2.5:2.5, v/v/v).[6]

    • Add cysteamine to the cocktail to a final concentration equivalent to 20 equivalents per mole of PNA on the resin (an optimized condition reported for a specific case, may need adjustment).[6]

  • Cleavage and Deprotection Reaction:

    • Add the optimized cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 1.5 hours.[6]

  • Isolation, Precipitation, and Washing: Follow steps 4-6 from Protocol 1.

Visual Guides

Bhoc_Deprotection_Workflow cluster_synthesis Solid-Phase PNA Synthesis cluster_cleavage Cleavage & Deprotection Start Start Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Monomer Coupling (Fmoc-PNA(Bhoc)-OH) Fmoc_Deprotection->Coupling Capping Capping (Acetic Anhydride) Coupling->Capping Capping->Fmoc_Deprotection Repeat n times Elongation_Complete Elongation Complete Capping->Elongation_Complete Cleavage TFA Cleavage + Scavengers (Bhoc Deprotection) Elongation_Complete->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Final_Product Purification->Final_Product

Caption: General workflow for Fmoc/Bhoc PNA synthesis and deprotection.

Troubleshooting_Bhoc_Deprotection Problem Problem Observed (e.g., Low Yield, Impurities) Check_Purity Analyze Crude Product (LC-MS, HPLC) Problem->Check_Purity Incomplete_Deprotection Incomplete Deprotection? Check_Purity->Incomplete_Deprotection Side_Reaction Side Reaction Adducts? Incomplete_Deprotection->Side_Reaction No Increase_Time_Acid Increase Reaction Time Use Fresh TFA Incomplete_Deprotection->Increase_Time_Acid Yes Low_Yield Low Yield? Side_Reaction->Low_Yield No Optimize_Scavengers Optimize Scavenger Cocktail (e.g., add Cysteamine) Side_Reaction->Optimize_Scavengers Yes Optimize_Precipitation Optimize Precipitation (Colder Ether, Longer Time) Low_Yield->Optimize_Precipitation Yes Solution Problem Resolved Low_Yield->Solution No Increase_Time_Acid->Solution Optimize_Scavengers->Solution Optimize_Precipitation->Solution

Caption: Troubleshooting logic for Bhoc deprotection issues.

References

preventing aggregation of PNA oligomers with (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNA oligomer synthesis and handling. This guide focuses on preventing the aggregation of Peptide Nucleic Acid (PNA) oligomers by incorporating (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid as a monomer during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PNA synthesis?

A1: this compound is a chemically modified cytosine base used as a monomer in solid-phase PNA synthesis. The key modification is the benzhydryloxycarbonyl (Bhoc) group attached to the exocyclic amine of cytosine. This bulky Bhoc group serves two primary purposes: it acts as a protecting group during the chemical synthesis steps, and it significantly enhances the solubility of the monomer.[1][2][3] This improved solubility is crucial for preventing aggregation during the synthesis of the PNA chain, especially for difficult sequences.[1][3]

Q2: What causes PNA oligomers to aggregate?

A2: PNA oligomers, having a neutral peptide-like backbone, are prone to aggregation primarily due to their hydrophobic nature and the potential for strong intermolecular hydrogen bonding between the nucleobases.[4] Aggregation is particularly severe in sequences that are rich in purines (Adenine and Guanine), especially long stretches of Guanine.[5][6][7] This can occur both during solid-phase synthesis, hindering reaction efficiency, and after cleavage from the resin when trying to dissolve the final product.[4]

Q3: How exactly does incorporating Bhoc-protected cytosine monomers help prevent aggregation?

A3: The Bhoc protecting group is large and sterically hindering. When Bhoc-protected monomers like this compound are part of the growing PNA chain on the solid support, the bulky Bhoc groups disrupt the intermolecular interactions that lead to chain aggregation.[4] They effectively shield the nucleobases, preventing the close packing and hydrogen bonding that causes the chains to clump together. This keeps the growing PNA chains accessible to reagents, leading to a more successful synthesis. The Bhoc group is preferred over other protecting groups like Boc because it confers greater solubility to the monomer.[3]

Q4: Is the Bhoc protecting group present in the final PNA oligomer?

A4: No. The Bhoc group is an acid-labile protecting group. It is designed to be removed during the final cleavage and deprotection step, which is typically performed with a strong acid cocktail, such as Trifluoroacetic acid (TFA).[1][8] The final, purified PNA oligomer will have a standard, unmodified cytosine base at that position.

Q5: Are there other strategies to improve the solubility of the final PNA product?

A5: Yes. Besides using solubility-enhancing monomers during synthesis, you can improve the final product's solubility by:

  • Adding solubility-enhancing linkers: Incorporating flexible, hydrophilic linkers like AEEA (aminoethoxyethoxyacetic acid) spacers into the PNA design can improve aqueous solubility.[1][5]

  • Conjugating charged amino acids: Adding charged residues like Lysine can increase the overall hydrophilicity of the PNA oligomer.[5]

  • Proper dissolution technique: Dissolving the lyophilized PNA in a small amount of organic solvent like DMSO or DMF before adding an aqueous buffer can help.[6][7] Gentle heating (e.g., to 50-55°C) can also aid dissolution.[7][9]

Troubleshooting Guide: PNA Aggregation Issues

This guide addresses common issues related to PNA aggregation during and after synthesis.

Problem Potential Cause Recommended Solution
Low yield during solid-phase synthesis On-resin aggregation: The growing PNA chains are aggregating on the solid support, blocking reaction sites and preventing efficient coupling of new monomers. This is common with purine-rich sequences.[4][5]1. Use Bhoc-protected monomers: Synthesize the PNA using monomers with solubility-enhancing protecting groups, such as Fmoc-PNA-C(Bhoc)-OH, Fmoc-PNA-A(Bhoc)-OH, and Fmoc-PNA-G(Bhoc)-OH.[1] 2. Choose an appropriate resin: Use PEG-based resins (e.g., TentaGel) which are known to reduce aggregation issues compared to standard polystyrene resins.[4] 3. Incorporate backbone modifications: For very difficult sequences, consider strategies like incorporating Hmb (2-hydroxy-4-methoxybenzyl) backbone protection, which can disrupt aggregation.[10][11]
Precipitation of PNA oligomer after cleavage and purification Poor aqueous solubility: The final PNA sequence is inherently hydrophobic or prone to self-association in aqueous buffers.[5][6]1. Optimize dissolution protocol: Spin down the lyophilized powder. Attempt to dissolve in sterile water first. If unsuccessful, add up to 10% DMSO or DMF to the water.[7] 2. Gentle heating: Warm the solution to 55°C for 5-10 minutes and vortex thoroughly.[7][9] 3. Use appropriate labware: Handle and store PNA solutions in polypropylene or polyethylene tubes, as PNA can adsorb to glass and polystyrene surfaces.[9]
Difficulty dissolving purine-rich PNA sequences G-quadruplex formation or other purine-purine interactions: Guanine-rich sequences are particularly notorious for forming stable secondary structures and aggregating.[5]1. Limit purine content: When designing the PNA, aim for a purine content below 60% and avoid long stretches of consecutive purines, especially Guanine.[6][7] 2. Add solubility enhancers: During synthesis, incorporate AEEA linkers or lysine residues to increase the hydrophilicity of the final oligomer.[5] 3. Acidic conditions: Ensure the PNA is fully protonated after HPLC purification (which typically uses 0.1% TFA). This positive charge helps maintain solubility.[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a PNA Oligomer Using Fmoc/Bhoc Chemistry

This protocol outlines the general cycle for synthesizing a PNA sequence on a solid-support synthesizer using Fmoc for backbone protection and Bhoc for nucleobase protection, including the use of this compound.

Materials:

  • Resin: Rink Amide or Sieber Amide resin.

  • PNA Monomers: Fmoc-PNA-A(Bhoc)-OH, Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-C(Bhoc)-OH , Fmoc-PNA-T-OH.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine) and 2,4,6-Collidine or Lutidine.

  • Capping Solution: Acetic Anhydride/Lutidine/DMF (e.g., 5/6/89 v/v/v).[10]

  • Cleavage Cocktail: TFA/m-cresol (e.g., 95:5 v/v).

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • First Monomer Coupling: Couple the first Fmoc-PNA-monomer to the resin according to standard peptide synthesis protocols.

  • Synthesis Cycle (Repeated for each monomer): a. Deprotection: Remove the N-terminal Fmoc group from the growing chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.[8][10] b. Activation & Coupling: In a separate vessel, pre-activate the next Fmoc-PNA-monomer (3-4 equivalents) with HATU (2.9 eq) and a combination of DIPEA and Lutidine (3 eq each) in DMF or NMP.[10] Add this activated monomer solution to the resin and allow it to couple for 30-60 minutes. c. Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with the capping solution for 5-10 minutes. Wash thoroughly with DMF.[8][10]

  • Final Deprotection: After the final monomer is coupled, perform a final Fmoc deprotection step as described in 3a.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (TFA/m-cresol) for 2 hours at room temperature. This step simultaneously cleaves the PNA from the resin and removes all Bhoc protecting groups from the nucleobases.[8][11]

  • Precipitation and Purification: Precipitate the cleaved PNA in cold diethyl ether. Centrifuge to pellet the crude PNA, wash with ether, and dry the pellet. Purify the PNA using reverse-phase HPLC.

Protocol 2: PNA Oligomer Solubility Assay (Nephelometric Method)

This protocol provides a high-throughput method to assess the kinetic solubility of a purified PNA oligomer.

Materials:

  • Purified, lyophilized PNA oligomer.

  • DMSO (anhydrous).

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Clear 96-well or 384-well microtiter plates.

  • Nephelometer (light-scattering plate reader).

Procedure:

  • Prepare PNA Stock Solution: Prepare a high-concentration stock solution of the PNA oligomer in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microtiter plate. Include DMSO-only wells as a negative control.

  • Initiate Assay: Add the aqueous buffer to each well to achieve the desired final PNA concentration (e.g., add 198 µL of PBS for a final concentration of 100 µM and a final DMSO concentration of 1%).

  • Incubation and Measurement: Place the plate in a nephelometer pre-set to the desired temperature (e.g., 25°C). Measure the light scattering at regular intervals (e.g., every 5 minutes) for a duration of 1-2 hours.

  • Data Analysis: An increase in light scattering over time indicates the formation of insoluble aggregates or precipitate. The solubility is determined as the concentration at which the light scattering signal remains below a defined threshold compared to the control.[12]

Visualizations

Caption: Workflow for PNA synthesis using Fmoc/Bhoc chemistry.

Caption: Troubleshooting flowchart for dissolving aggregated PNA oligomers.

References

Technical Support Center: Purification of (4-N-(Boc)cytosine)-1-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (4-N-(Boc)cytosine)-1-acetic acid. The primary focus is on mitigating the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group, a critical factor in achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in purifying (4-N-(Boc)cytosine)-1-acetic acid?

A1: The primary challenge is the acid sensitivity of the N-Boc protecting group.[1] Standard purification techniques, such as reversed-phase HPLC with trifluoroacetic acid (TFA), can lead to partial or complete cleavage of the Boc group, resulting in product loss and the generation of impurities.[1]

Q2: How can I monitor the integrity of the Boc group during purification?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the presence of the Boc group. The Boc-protected compound is significantly less polar than its deprotected counterpart. Therefore, on a silica gel TLC plate, the desired product will have a higher Rf value compared to the deprotected impurity.

Q3: What are some common impurities encountered during the synthesis and purification of (4-N-(Boc)cytosine)-1-acetic acid?

A3: Common impurities may include:

  • Unreacted starting materials: Such as cytosine-1-acetic acid.

  • Deprotected product: (4-N-aminocytosine)-1-acetic acid, formed by the cleavage of the Boc group.

  • Side-products from synthesis: Depending on the synthetic route, other related compounds may be present.

Q4: Can I use HPLC for purification? What precautions should I take?

A4: Yes, HPLC can be used, but with caution. Standard reversed-phase HPLC methods often employ TFA in the mobile phase, which can cleave the Boc group.[1] If HPLC is necessary, consider using a less acidic modifier, such as 0.1% formic acid or acetic acid, although this may result in broader peaks and poorer separation.[1] Alternatively, using a buffered mobile phase at a pH where the Boc group is stable (typically above 4) is an option.

Troubleshooting Guides

Problem 1: Premature Boc Deprotection During Purification

Symptoms:

  • Appearance of a new, more polar spot on TLC (lower Rf value).

  • Lower than expected yield of the desired product.

  • Mass spectrometry data shows a peak corresponding to the deprotected compound.

Possible Causes:

  • Use of strong acids (e.g., TFA) in the purification process.[1][2]

  • Prolonged exposure to even weak acids.

  • Elevated temperatures during purification in the presence of acidic solvents.

Solutions:

SolutionDescriptionKey Considerations
Use Milder Acids Replace strong acids like TFA with weaker acids such as acetic acid or formic acid in your mobile phase for chromatography.[1]May lead to reduced resolution and peak tailing.
Buffered Mobile Phase For HPLC, use a buffer system (e.g., ammonium acetate) to maintain a pH where the Boc group is stable.Buffer removal after purification is an additional step.
Avoid Acid Altogether Utilize purification methods that do not require acidic conditions, such as normal-phase column chromatography or recrystallization from neutral solvents.May require optimization of solvent systems.
Temperature Control Perform all purification steps at room temperature or below to minimize acid-catalyzed deprotection.
Problem 2: Oily Product That Fails to Crystallize

Symptoms:

  • The final product is obtained as a viscous oil or gum instead of a solid after solvent evaporation.

Possible Causes:

  • Presence of residual solvents.

  • Impurities acting as a eutectic mixture.

  • The inherent amorphous nature of the product under the given conditions.

Solutions:

SolutionDescriptionKey Considerations
High Vacuum Drying Dry the product under high vacuum for an extended period to remove all traces of solvent. Gentle heating can be applied if the compound is thermally stable.
Trituration Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) and stir or sonicate the mixture. This can wash away impurities and induce crystallization.[3]
Solvent-Antisolvent Recrystallization Dissolve the oil in a minimal amount of a good solvent and slowly add a poor solvent until turbidity is observed. Allow to stand and cool slowly.[3]Requires careful selection of solvent pairs.
Seed Crystals If a small amount of solid product is available, adding a seed crystal to the oil can initiate crystallization.[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline. The optimal solvent system should be determined by TLC analysis beforehand.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various solvent systems. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) with a small amount of acetic acid (0.1-1%) to improve peak shape for the carboxylic acid.[4][5]
  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde).[6][7]
  • The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation on a column.[4]

2. Column Preparation:

  • Dry-pack a silica gel column of appropriate size.[8]
  • Equilibrate the column with the chosen mobile phase.

3. Sample Loading:

  • Dissolve the crude (4-N-(Boc)cytosine)-1-acetic acid in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.[8]

4. Elution:

  • Elute the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary to separate impurities effectively.
  • Collect fractions and monitor them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified (4-N-(Boc)cytosine)-1-acetic acid.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
  • Common solvent systems for Boc-protected amino acids include ethyl acetate/hexanes, ethanol/water, and acetone/water.[3][9]

2. Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.
  • If using a solvent pair, dissolve the compound in the "good" solvent and slowly add the "poor" solvent at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[3]
  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
  • Further cool the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Acidic Modifiers for HPLC and their Impact on Boc Group Stability

Acidic ModifierTypical ConcentrationBoc Group StabilityChromatographic Performance
Trifluoroacetic Acid (TFA)0.1%Low - significant deprotection can occur, especially with prolonged exposure.[1]Excellent peak shape and resolution.
Formic Acid0.1%Moderate - less deprotection than TFA but still a risk.[1]Good peak shape, may be slightly broader than with TFA.[10]
Acetic Acid0.1% - 1%High - generally compatible with the Boc group.[1]May lead to broader peaks and lower resolution compared to TFA.

Mandatory Visualizations

experimental_workflow start Crude (4-N-(Boc)cytosine)-1-acetic acid tlc TLC Analysis to Determine Purity and Optimal Purification Method start->tlc decision Purification Method? tlc->decision column Column Chromatography decision->column Impurities with different polarities recrystallization Recrystallization decision->recrystallization Crude product is mostly pure hplc Preparative HPLC (with caution) decision->hplc High purity required and other methods fail column_protocol Follow Protocol 1: - Select solvent system based on TLC - Pack and equilibrate column - Load sample - Elute and collect fractions - Combine pure fractions and evaporate column->column_protocol recrystallization_protocol Follow Protocol 2: - Select solvent system - Dissolve in hot solvent - Cool slowly to crystallize - Filter and dry crystals recrystallization->recrystallization_protocol hplc_protocol Use mild acidic modifier (e.g., 0.1% Acetic Acid) or buffered mobile phase hplc->hplc_protocol end Pure (4-N-(Boc)cytosine)-1-acetic acid column_protocol->end recrystallization_protocol->end hplc_protocol->end

Caption: Experimental workflow for the purification of (4-N-(Boc)cytosine)-1-acetic acid.

troubleshooting_workflow start Purification Issue Encountered issue What is the primary issue? start->issue deprotection Premature Boc Deprotection issue->deprotection Purity loss, new polar spot on TLC oily_product Oily Product / Fails to Crystallize issue->oily_product Product is not solid deprotection_q Are you using strong acids (e.g., TFA)? deprotection->deprotection_q oily_product_q Have you removed all residual solvents? oily_product->oily_product_q deprotection_yes Switch to milder acids (Acetic/Formic Acid) or use non-acidic purification methods. deprotection_q->deprotection_yes Yes deprotection_no Check for prolonged exposure to weak acids or elevated temperatures. Control these factors. deprotection_q->deprotection_no No oily_product_no Dry under high vacuum, possibly with gentle heating. oily_product_q->oily_product_no No oily_product_yes Try trituration with a non-polar solvent or solvent-antisolvent recrystallization. Consider seeding. oily_product_q->oily_product_yes Yes

Caption: Troubleshooting workflow for common purification challenges.

References

stability issues of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in solution.

Issue 1: Unexpectedly low yield or incomplete reaction.

  • Question: I am using this compound in a reaction, and the yield of my desired product is much lower than expected. What could be the cause?

  • Answer: Low yields can often be attributed to the degradation of the starting material. The Benzhydryloxycarbonyl (Bhoc) protecting group is sensitive to acidic conditions. If your reaction conditions are acidic, or if the compound has been stored in an acidic solvent, it may have partially deprotected. Additionally, prolonged exposure to elevated temperatures or highly basic conditions can also lead to degradation. It is recommended to verify the purity of your starting material before use and to ensure your reaction and storage conditions are compatible with the compound's stability profile.

Issue 2: Appearance of unknown impurities in analytical data (e.g., HPLC, LC-MS).

  • Question: After dissolving this compound and running an analysis, I see multiple unexpected peaks. What are these impurities?

  • Answer: The appearance of new peaks is a strong indicator of degradation. Under acidic conditions, the Bhoc group can be cleaved, leading to the formation of the unprotected cytosine-1-acetic acid and a stable benzhydryl cation. This cation can then react with nucleophiles in your solution or dimerize, creating various byproducts. In alkaline solutions, hydrolysis of the carbamate bond may occur. To identify the impurities, it is advisable to run control experiments and compare the results with the expected degradation products.

Issue 3: The compound precipitates out of solution over time.

  • Question: My solution of this compound was clear initially, but now I see a precipitate. Why is this happening?

  • Answer: Precipitation can occur for a few reasons. The compound has limited solubility in aqueous solutions, and changes in temperature or solvent composition can cause it to fall out of solution. Another possibility is that the degradation products are less soluble than the parent compound. For instance, the unprotected cytosine-1-acetic acid may have different solubility characteristics. It is recommended to prepare fresh solutions for your experiments and to store stock solutions at low temperatures in appropriate anhydrous organic solvents.

Frequently Asked Questions (FAQs)

General Stability

  • Question: What is the general stability of this compound in solution?

  • Answer: The stability of this compound is primarily dictated by the lability of the Benzhydryloxycarbonyl (Bhoc) protecting group. The Bhoc group is known to be sensitive to acidic conditions. The compound is relatively stable in anhydrous aprotic solvents at neutral pH and low temperatures. Stability decreases in protic solvents, especially under acidic or basic conditions and at elevated temperatures.

Solvent Selection and Solution Preparation

  • Question: What are the recommended solvents for dissolving and storing this compound?

  • Answer: For short-term storage and for preparing stock solutions, anhydrous aprotic polar solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are recommended. The compound is also soluble in methanol, ethanol, and dichloromethane.[1] For long-term storage, it is best to store the compound as a solid at -20°C to -80°C.

  • Question: Can I use aqueous buffers to dissolve this compound?

  • Answer: It is not recommended to dissolve this compound in aqueous buffers for long-term storage due to the risk of hydrolysis, especially at non-neutral pH. If aqueous buffers are necessary for your experiment, prepare the solution immediately before use and keep it on ice.

Impact of pH

  • Question: How does pH affect the stability of this compound?

  • Answer:

    • Acidic pH (< 6): The compound is highly susceptible to degradation. The Bhoc group is readily cleaved by acids, such as trifluoroacetic acid (TFA), generating a stable benzhydryl cation which can lead to byproducts.

    • Neutral pH (6-8): The compound exhibits its highest stability at neutral pH, particularly in anhydrous organic solvents. In aqueous solutions, slow hydrolysis may still occur over time.

    • Basic pH (> 8): The carbamate linkage can be susceptible to base-catalyzed hydrolysis. The rate of hydrolysis will increase with increasing pH and temperature.

Impact of Temperature

  • Question: What is the effect of temperature on the stability of the compound in solution?

  • Answer: As with most chemical compounds, stability decreases with increasing temperature. For optimal stability, solutions should be kept cold (0-4°C) during use and stored at -20°C or below for longer periods. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Qualitative Stability of this compound in Solution

ConditionSolvent TypeStabilityPrimary Degradation Pathway
Acidic (pH < 6) Protic (e.g., water, methanol)LowAcid-catalyzed cleavage of the Bhoc group
Aprotic (e.g., DMF, NMP)LowAcid-catalyzed cleavage of the Bhoc group
Neutral (pH 6-8) Protic (e.g., water, methanol)Moderate (short-term)Slow hydrolysis of the carbamate
Aprotic (e.g., DMF, NMP)HighMinimal degradation
Basic (pH > 8) Protic (e.g., water, methanol)Low to ModerateBase-catalyzed hydrolysis of the carbamate
Aprotic (e.g., DMF, NMP)ModerateBase-catalyzed hydrolysis of the carbamate

Table 2: Troubleshooting Common Experimental Issues

IssuePotential CauseRecommended Action
Low reaction yieldDegradation of starting material due to acidic or basic conditions.- Verify the purity of the starting material before use. - Use freshly prepared solutions. - Buffer the reaction at a neutral pH if possible. - Minimize reaction time and temperature.
Appearance of unknown peaks in analysisCleavage of the Bhoc group and formation of byproducts.- Use scavengers (e.g., triisopropylsilane, cysteamine) in acidic conditions. - Analyze a sample of the starting material in the reaction solvent over time to monitor for degradation.
Precipitation from solutionPoor solubility or precipitation of degradation products.- Prepare solutions immediately before use. - Consider using a co-solvent to improve solubility. - Filter the solution before use if a precipitate is observed.

Experimental Protocols

Protocol 1: Assessment of Solution Stability

This protocol provides a general method to assess the stability of this compound under your specific experimental conditions.

  • Solution Preparation: Prepare a stock solution of the compound in your desired solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials and incubate them under the conditions you wish to test (e.g., different temperatures, pH values).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and quench any further degradation by freezing it at -80°C.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks will correspond to degradation products.

Protocol 2: Use of Scavengers During Acidic Deprotection

This protocol is relevant when the Bhoc group needs to be intentionally removed, for example, in the final step of a synthesis.

  • Dissolution: Dissolve the Bhoc-protected compound in a suitable solvent (e.g., dichloromethane).

  • Addition of Scavenger: Add a scavenger to the solution. A common scavenger for the benzhydryl cation is triisopropylsilane (TIS) or cysteamine. A typical concentration is 2-5% (v/v).

  • Deprotection: Slowly add the acid (e.g., trifluoroacetic acid, TFA) to the solution. A typical final concentration of TFA is 20-50% (v/v).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the deprotection is complete, remove the acid and solvent under reduced pressure.

Visualizations

start (4-N-(Benzhydryloxycarbonyl)cytosine) -1-acetic acid protonation Protonation of Carbamate Oxygen start->protonation H+ cleavage Cleavage of C-O Bond protonation->cleavage cytosine_acetic_acid Cytosine-1-acetic acid cleavage->cytosine_acetic_acid benzhydryl_cation Benzhydryl Cation (Stabilized) cleavage->benzhydryl_cation byproducts Reaction with Nucleophiles or Dimerization (Byproducts) benzhydryl_cation->byproducts

Caption: Acid-catalyzed degradation pathway of the Bhoc protecting group.

prep_solution Prepare Stock Solution of Compound aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate under Test Conditions (pH, Temp) aliquot->incubate timepoint At Each Time Point incubate->timepoint quench Quench by Freezing (-80°C) timepoint->quench analysis Analyze by HPLC or LC-MS quench->analysis interpret Interpret Data: - Parent Peak Area - New Peaks analysis->interpret issue Experimental Issue Observed low_yield Low Reaction Yield issue->low_yield new_peaks New Peaks in Analysis issue->new_peaks precipitate Precipitation issue->precipitate cause_degradation Cause: Degradation of Starting Material low_yield->cause_degradation cause_byproducts Cause: Formation of Byproducts new_peaks->cause_byproducts cause_solubility Cause: Poor Solubility or Degradation Product Insolubility precipitate->cause_solubility action_check_purity Action: Check Purity, Use Fresh Solutions cause_degradation->action_check_purity action_scavengers Action: Use Scavengers, Monitor Degradation cause_byproducts->action_scavengers action_fresh_solution Action: Prepare Fresh, Use Co-solvent cause_solubility->action_fresh_solution

References

Technical Support Center: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is a multi-step process that typically involves:

  • N-alkylation of cytosine: Cytosine is reacted with a benzyl bromoacetate to introduce the acetic acid moiety at the N-1 position.

  • Protection of the exocyclic amine: The 4-amino group of the cytosine ring is protected with a benzhydryloxycarbonyl (Bhoc) group.

  • Hydrolysis of the benzyl ester: The benzyl ester is hydrolyzed to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the synthesis?

Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include:

  • Temperature: Both the N-alkylation and the introduction of the protecting group are temperature-sensitive. Adherence to the specified temperatures is critical to minimize side reactions.

  • Reagent stoichiometry: Using the correct molar ratios of reactants is essential to drive the reactions to completion and reduce the formation of impurities.

  • Moisture-free conditions: The use of anhydrous solvents and inert atmospheres is recommended, particularly during the protection step, to prevent the hydrolysis of reagents.

  • Reaction monitoring: Thin Layer Chromatography (TLC) is a vital tool to monitor the progress of each reaction step and ensure completion before proceeding to the next.

Q3: How can I purify the final product?

Purification of this compound is typically achieved through recrystallization. Common solvent systems include ethanol and methanol. The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low yield of Cytosine-1-benzylacetic acid in the N-alkylation step.
  • Possible Cause 1: Incomplete deprotonation of cytosine.

    • Solution: Ensure that the base (e.g., potassium tert-butoxide) is of high quality and handled under anhydrous conditions. The reaction mixture should be heated to the specified temperature for the recommended duration to ensure complete deprotonation before adding benzyl 2-bromoacetate.

  • Possible Cause 2: Inefficient alkylation.

    • Solution: Add the benzyl 2-bromoacetate dropwise at a low temperature (e.g., 10 °C) to control the reaction rate and prevent side reactions. Allow the reaction to warm to room temperature and stir for a sufficient time (e.g., 12 hours) to ensure completion.

Problem 2: Formation of multiple products during the N-protection step.
  • Possible Cause 1: Over-acylation or reaction at other nucleophilic sites.

    • Solution: Use a suitable activating agent like N,N'-carbonyldiimidazole (CDI) to control the reactivity of the benzhydryloxycarbonyl group. Add the diphenylmethanol in batches to maintain a controlled concentration. Monitor the reaction closely by TLC to stop it once the starting material is consumed.

  • Possible Cause 2: Presence of moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 3: Incomplete hydrolysis of the benzyl ester.
  • Possible Cause 1: Insufficient base or reaction time.

    • Solution: Use a sufficient excess of the hydrolyzing agent (e.g., lithium hydroxide monohydrate). Monitor the reaction by TLC until the starting benzyl ester is completely consumed. The reaction may require several hours.

  • Possible Cause 2: Poor solubility of the starting material.

    • Solution: Use a co-solvent system (e.g., acetonitrile:methanol:water:ethanol) to ensure the starting material is fully dissolved, allowing for efficient hydrolysis.

Potential Impurities

The following table summarizes common impurities that may be encountered during the synthesis.

Impurity NameStructureLikely Source
CytosineC₄H₅N₃OUnreacted starting material from the first step.
Benzyl 2-(4-aminocytosin-1-yl)acetateC₁₃H₁₃N₃O₃Incomplete protection of the 4-amino group.
N1, N3-bis(benzylacetyl)cytosineC₂₂H₂₁N₃O₄Over-alkylation of cytosine in the first step.
Benzyl alcoholC₇H₈OByproduct of the hydrolysis step.
Benzyl 2-(4-N-(Benzhydryloxycarbonyl)cytosine)-1-yl)acetateC₂₇H₂₃N₃O₅Incomplete hydrolysis of the benzyl ester.

Experimental Protocols

Synthesis of Benzyl 2-(cytosin-1-yl)acetate
  • Dissolve cytosine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium tert-butoxide (1.15 eq.) and heat the mixture to 100 °C for 2 hours.

  • Cool the reaction mixture to 10 °C.

  • Add benzyl 2-bromoacetate (1.12 eq.) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with acetic acid (1.2 eq.).

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in water and stir for 4 hours.

  • Filter the solid, wash with water, and dry to obtain the product.

Synthesis of Benzyl 2-(4-N-(Benzhydryloxycarbonyl)cytosine)-1-yl)acetate
  • Dissolve benzyl 2-(cytosin-1-yl)acetate (1.0 eq.) in anhydrous DMF.

  • Add N,N'-carbonyldiimidazole (1.6 eq.) and heat to 60 °C.

  • Add diphenylmethanol (1.3 eq.) in two portions, one hour apart.

  • Continue the reaction for 6 hours, monitoring by TLC.

  • Quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from ethanol and then methanol to obtain the protected intermediate.

Synthesis of this compound
  • Dissolve benzyl 2-(4-N-(benzhydryloxycarbonyl)cytosine)-1-yl)acetate (1.0 eq.) in a mixture of acetonitrile, methanol, water, and ethanol (2:2:1:1).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide monohydrate (9.7 eq.).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of citric acid.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Visualizations

Synthesis_Workflow Cytosine Cytosine Step1 N-Alkylation (Benzyl bromoacetate, t-BuOK, DMF) Cytosine->Step1 Intermediate1 Benzyl 2-(cytosin-1-yl)acetate Step1->Intermediate1 Step2 N-Protection (Diphenylmethanol, CDI, DMF) Intermediate1->Step2 Intermediate2 Benzyl 2-(4-N-(Benzhydryloxycarbonyl) cytosine-1-yl)acetate Step2->Intermediate2 Step3 Hydrolysis (LiOH, Acetonitrile/Methanol/Water/Ethanol) Intermediate2->Step3 FinalProduct (4-N-(Benzhydryloxycarbonyl) cytosine)-1-acetic acid Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Impurity_Formation SynthesisStep1 Step 1: N-Alkylation of Cytosine Impurity1A Unreacted Cytosine SynthesisStep1->Impurity1A Incomplete Reaction Impurity1B N1, N3-bis(benzylacetyl)cytosine (Over-alkylation) SynthesisStep1->Impurity1B Side Reaction SynthesisStep2 Step 2: N-Protection Impurity2 Incomplete Protection (Benzyl 2-(4-aminocytosin-1-yl)acetate) SynthesisStep2->Impurity2 Incomplete Reaction SynthesisStep3 Step 3: Hydrolysis Impurity3A Incomplete Hydrolysis (Starting Benzyl Ester) SynthesisStep3->Impurity3A Incomplete Reaction Impurity3B Benzyl Alcohol (Byproduct) SynthesisStep3->Impurity3B Byproduct Formation

Caption: Potential impurity formation at each synthetic step.

Technical Support Center: Optimizing Bhoc-Cytosine Acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction times and overall success when coupling Bhoc-cytosine acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical step in oligonucleotide and peptide nucleic acid (PNA) synthesis. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for slow or incomplete coupling of Bhoc-cytosine acetic acid?

Slow or incomplete coupling reactions are often due to a combination of factors. The most common culprits include:

  • Suboptimal Activation: The carboxylic acid of Bhoc-cytosine acetic acid may not be fully activated before the coupling step. This can be a result of inefficient coupling reagents, insufficient activation time, or degradation of the reagents.[1]

  • Steric Hindrance: The bulky Bhoc protecting group and the cytosine moiety can create steric hindrance, making it difficult for the activated acid to approach the free amine on the solid support or in solution.[2]

  • Poor Solubility: Bhoc-cytosine acetic acid and the growing PNA or peptide chain can have poor solubility in common solvents, leading to aggregation and reduced reaction rates.[3]

  • Presence of Water: Moisture in the reaction solvent or on the resin can hydrolyze the activated ester, preventing the desired amide bond formation.[4]

  • Inappropriate Base: The choice and amount of base used can significantly impact the reaction. Using a nucleophilic base like pyridine can sometimes lead to unwanted side reactions.[4]

Q2: How can I monitor the efficiency of the coupling reaction in real-time?

For solid-phase synthesis, the most common method for monitoring coupling efficiency is the Kaiser test (ninhydrin test).[1] This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1]

  • Negative Result (Colorless/Yellow Beads): Suggests that the coupling reaction is complete or near completion.[1]

It is crucial to perform this test after each coupling step to ensure the sequence is proceeding as expected.

Q3: What should I do if the Kaiser test is positive after a coupling step?

A positive Kaiser test indicates an incomplete reaction. The recommended course of action is to perform a second coupling (double coupling).[1] If the test remains positive after the second coupling, it is advisable to "cap" the unreacted amines using a reagent like acetic anhydride. This prevents the formation of deletion sequences in your final product.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving common issues encountered during the coupling of Bhoc-cytosine acetic acid.

Issue 1: Slow Reaction Times

If your coupling reactions are taking longer than expected, consider the following optimization strategies:

  • Increase Temperature: Gently warming the reaction mixture can sometimes increase the reaction rate. However, be cautious as excessive heat can lead to side reactions or degradation of sensitive molecules. A study on a diazo coupling reaction showed an optimal temperature of 50°C.[5]

  • Optimize Solvent: If solubility is an issue, consider switching to or adding a co-solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1] Acetonitrile, a polar aprotic solvent, has been shown to increase absorbance values in some coupling reactions, potentially indicating a better reaction environment.[5]

  • Change Coupling Reagent: For difficult couplings, switching to a more potent coupling reagent can significantly improve reaction times and yields.

Issue 2: Low Coupling Yield

Low yields are a common problem, often linked to the factors mentioned in the FAQs. Here is a step-by-step guide to improving your yield:

  • Re-evaluate Your Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered or electronically challenging couplings, stronger activating agents are often necessary.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the activated species.[4]

  • Optimize Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[4]

  • Increase Reagent Equivalents: Increasing the equivalents of the Bhoc-cytosine acetic acid and the coupling reagents can help drive the reaction to completion.

  • Pre-activation: Allow the Bhoc-cytosine acetic acid to pre-activate with the coupling reagent for a short period (e.g., 1-15 minutes) before adding it to the amine-containing resin or solution.[4]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling Reagent ClassExamplesGeneral ReactivityRecommended for Difficult CouplingsKey Considerations
Carbodiimides DIC, DCC, EDCModerateWith additives like HOBt or OxymaPureDCC can form an insoluble urea byproduct, making it unsuitable for solid-phase synthesis.[6]
Aminium/Uronium Salts HBTU, TBTU, HCTUHighYesVery efficient with short reaction times.[6]
Phosphonium Salts PyBOP, PyAOPHighYesKnown for fast reaction rates and low racemization.
Immonium/Uronium Salts HATU, TATUVery HighHighly RecommendedGenerally faster and with less epimerization than HBTU.[6] Should not be used in excess.[6]
Other DEPBTHighYesParticularly useful for coupling easily epimerized amino acids.[6]

Experimental Protocols

Standard Coupling Protocol using HATU

This protocol is a good starting point for achieving high coupling efficiency with Bhoc-cytosine acetic acid, especially in challenging cases.

  • Resin Swelling and Deprotection:

    • Swell the resin in N,N-Dimethylformamide (DMF).

    • Remove the N-terminal protecting group (e.g., Fmoc) using a standard deprotection solution (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Bhoc-cytosine acetic acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours. Reaction times may need to be optimized.

  • Monitoring the Coupling:

    • Perform a Kaiser test to monitor the reaction progress.[1]

  • Washing:

    • Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

  • (Optional) Double Coupling:

    • If the Kaiser test is positive, repeat steps 2-5.[1]

  • (Optional) Capping:

    • If the Kaiser test remains positive after a double coupling, cap the unreacted amines with acetic anhydride.[1]

Mandatory Visualization

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling & Monitoring cluster_post_coupling Post-Coupling swell_resin Swell Resin in DMF deprotection N-terminal Deprotection swell_resin->deprotection wash1 Wash with DMF deprotection->wash1 add_to_resin Add Activated Mix to Resin dissolve_acid Dissolve Bhoc-cytosine acetic acid & HATU add_base Add DIPEA dissolve_acid->add_base pre_activate Pre-activate (1-2 min) add_base->pre_activate pre_activate->add_to_resin agitate Agitate (1-4h) add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test wash2 Wash with DMF kaiser_test->wash2 Negative double_coupling Double Coupling kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_coupling->add_to_resin Repeat Activation & Coupling

Caption: Standard workflow for Bhoc-cytosine acetic acid coupling using HATU.

troubleshooting_logic cluster_optimization Optimization Strategies start Incomplete Coupling (Positive Kaiser Test) double_couple Perform Double Coupling start->double_couple kaiser_test2 Kaiser Test Again double_couple->kaiser_test2 cap_amines Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test2->cap_amines Positive proceed Proceed to Next Cycle kaiser_test2->proceed Negative optimize Optimize Protocol kaiser_test2->optimize Still Positive/ Recurring Issue cap_amines->proceed check_reagents Check Reagent Quality & Equivalents optimize->check_reagents change_reagent Change Coupling Reagent (e.g., to HATU) optimize->change_reagent optimize_solvent Optimize Solvent (e.g., add NMP, DMSO) optimize->optimize_solvent check_conditions Ensure Anhydrous Conditions optimize->check_conditions

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Navigating Cytosine Protection in PNA Synthesis: A Technical Guide to Bhoc Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Peptide Nucleic Acid (PNA) Synthesis, this technical support center provides detailed troubleshooting guides and frequently asked questions regarding alternative protecting groups to the commonly used benzhydryloxycarbonyl (Bhoc) for the cytosine nucleobase. This guide explores the use of Z (benzyloxycarbonyl), Benzoyl (Bz), and Mmt (monomethoxytrityl) protecting groups, offering insights into their application, potential challenges, and comparative performance.

The synthesis of high-purity Peptide Nucleic Acids (PNAs) is critically dependent on the selection of an appropriate protecting group strategy for the exocyclic amines of the nucleobases. While the Fmoc/Bhoc strategy is widely adopted for its mild deprotection conditions, researchers often encounter challenges such as side reactions and aggregation.[1][2] This guide provides a comprehensive resource for utilizing alternative protecting groups for cytosine, a crucial component of PNA oligomers.

Troubleshooting Guides

This section addresses specific issues that may arise during PNA synthesis when using alternatives to Bhoc for cytosine protection.

General Issues

Q: My PNA synthesis is resulting in low yields and product purity, regardless of the protecting group used. What are the common culprits?

A: Low yields and purity in PNA synthesis are often multifactorial. Here are some key areas to investigate:

  • Aggregation: PNA oligomers, particularly purine-rich sequences, are prone to aggregation on the solid support, which can hinder coupling efficiency.[1][3]

    • Solution: Consider using a low-loading resin (e.g., 0.2-0.5 mmol/g) or a more hydrophilic resin backbone like polyethylene glycol (PEG)-based resins (e.g., TentaGel®, ChemMatrix®) to improve solvation and reduce interchain interactions.[2][4]

  • Incomplete Coupling: Inefficient coupling of PNA monomers is a common cause of deletion sequences and low purity.

    • Solution:

      • Optimize Coupling Reagents: For difficult couplings, consider using more potent activating agents like HATU or HBTU.[5][6]

      • Double Coupling: If a coupling reaction is known to be difficult, performing a second coupling step can improve the yield of the desired full-length product.[5]

      • Elevated Temperature: Increasing the temperature during the coupling reaction (e.g., to 70-80°C) can enhance coupling efficiency, especially for sterically hindered monomers or aggregated sequences.[6][7]

  • Incomplete Deprotection: Residual protecting groups on the N-terminus will prevent chain elongation, leading to truncated sequences.

    • Solution: Ensure the deprotection reagent (e.g., piperidine for Fmoc) is fresh and used at the correct concentration and for a sufficient duration. For stubborn Fmoc removal, a second deprotection step can be beneficial.

Issues Specific to Z (Benzyloxycarbonyl) Protected Cytosine

Q: I am using a Boc/Z strategy for PNA synthesis and observing incomplete removal of the Z group from cytosine during the final cleavage and deprotection. What should I do?

A: The Z group is known for its stability and requires strong acidic conditions for removal.[2][8]

  • Problem: Incomplete deprotection of the Z group.

  • Cause: Insufficiently harsh cleavage conditions.

  • Solution: The standard cleavage cocktail for Boc/Z chemistry often involves strong acids like HF or TFMSA (trifluoromethanesulfonic acid).[2][8] If you are observing incomplete Z group removal, you may need to:

    • Increase Cleavage Time: Extend the duration of the cleavage reaction to ensure complete deprotection.

    • Optimize Cleavage Cocktail: Ensure the composition of your cleavage cocktail is appropriate. A common mixture is HF/anisole. For TFMSA, a typical cocktail might include TFMSA/TFA/m-cresol.

    • Caution: These are extremely hazardous reagents and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Issues Specific to Benzoyl (Bz) Protected Cytosine

Q: I am using a Boc/acyl (Benzoyl) strategy. What are the potential side reactions I should be aware of?

A: The benzoyl group is a base-labile acyl protecting group.[9]

  • Problem: Potential for premature deprotection.

  • Cause: While generally stable to the acidic conditions of Boc removal, prolonged exposure to basic conditions during synthesis (if any are used, for example, in situ neutralization with DIPEA) could potentially lead to some loss of the Bz group. However, this is less of a concern in a standard Boc-SPPS workflow. A more significant consideration is its lability during the final deprotection.

  • Solution: The benzoyl group is typically removed with aqueous ammonia.[9] Ensure that the ammonolysis step is carried out to completion.

Q: I am observing a side product with a mass corresponding to the addition of my capping agent to the cytosine base. Why is this happening?

A: This suggests that the benzoyl protecting group may have been prematurely removed, exposing the exocyclic amine of cytosine to acylation by the capping reagent (e.g., acetic anhydride).

  • Solution:

    • Review Synthesis Cycle: Ensure that no unintended basic washes or prolonged exposure to basic conditions are occurring before the capping step.

    • Optimize Capping: While capping is essential to terminate unreacted chains, ensure it is performed immediately after the coupling step.

Issues Specific to Mmt (Monomethoxytrityl) Protected Cytosine

Q: I am using an Mmt group to protect cytosine for the synthesis of a PNA-DNA chimera. I am experiencing premature loss of the Mmt group during the synthesis cycles. What could be the cause?

A: The Mmt group is known to be acid-labile.[3][10]

  • Problem: Premature deprotection of the Mmt group.

  • Cause: The Mmt group is sensitive to the acidic conditions used for the removal of the 5'-DMT group from the DNA monomers during chimera synthesis.

  • Solution:

    • Milder Acidic Conditions: Use milder acidic conditions for DMT removal, such as 3% trichloroacetic acid (TCA) in dichloromethane (DCM).[3] This should be sufficient to remove the DMT group while minimizing the cleavage of the Mmt group.

    • Monitor Deprotection: The release of the Mmt cation can be monitored spectrophotometrically (at around 478 nm), allowing for the optimization of deprotection times.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternatives to Bhoc for cytosine protection in PNA synthesis?

A1: The primary motivations for exploring alternatives to the Bhoc group, typically used in the Fmoc/Bhoc strategy, are to improve the overall quality of the synthesized PNA and to enable different synthetic strategies.

  • Boc/Z Strategy: This approach is often considered to yield PNA oligomers of higher purity with fewer side reactions compared to the Fmoc/Bhoc strategy.[1]

  • Boc/Acyl (Benzoyl) Strategy: This strategy offers an alternative to the Z group, with the acyl groups being removable under basic conditions (ammonolysis), which can be advantageous for certain applications and for the synthesis of PNA-DNA chimeras.[9]

  • MMT/Acyl Strategy: This combination is specifically designed for the synthesis of PNA-DNA chimeras, as the Mmt group's lability can be tuned to be compatible with the conditions of phosphoramidite-based DNA synthesis.[1][10]

Q2: How do the deprotection conditions for Z, Benzoyl, and Mmt differ from Bhoc?

A2: The deprotection conditions vary significantly, reflecting the different chemical nature of these protecting groups.

  • Bhoc: Removed with strong acid, typically trifluoroacetic acid (TFA), at the end of the synthesis.[11]

  • Z (benzyloxycarbonyl): Requires very strong acids like HF or TFMSA for complete removal.[8]

  • Benzoyl (acyl): Removed by treatment with aqueous ammonia.[9]

  • Mmt (monomethoxytrityl): Cleaved under mild acidic conditions, such as 3% TCA in DCM.[3]

Q3: Can I use Z- or Benzoyl-protected cytosine with an Fmoc-based synthesis strategy?

A3: While less common than the standard Fmoc/Bhoc or Boc/Z combinations, it is possible to use Z or Benzoyl protection with an Fmoc strategy. However, orthogonality must be carefully considered. The Z group is stable to the piperidine used for Fmoc removal. The Benzoyl group is also generally stable to piperidine, but careful optimization may be required to prevent any premature deprotection. The final cleavage and deprotection steps would need to be adjusted accordingly. For a Z-protected base, a final strong acid cleavage would still be necessary. For a Benzoyl-protected base, a final ammonolysis step would be required after the TFA cleavage of the PNA from the resin.

Q4: What is the impact of the cytosine protecting group on the solubility of PNA monomers?

A4: The protecting group can influence the solubility of the PNA monomer. While specific quantitative data is scarce in the literature, it is known that PNA monomers, in general, can have poor solubility in the organic solvents used for synthesis.[2] The choice of protecting group can either exacerbate or alleviate this issue. For instance, the bis-N-Boc protecting group has been reported to improve solubility in organic solvents compared to Bhoc.[2]

Quantitative Data Summary

The following table summarizes available quantitative data on the performance of different protecting group strategies for PNA synthesis. It is important to note that direct comparative studies are limited, and performance can be sequence-dependent.

Protecting Group StrategyCytosine Protecting GroupAverage Coupling Yield (%)Reported PurityKey Considerations
Boc/ZZ (benzyloxycarbonyl)~97.1 - 99.4%[1][12]High[1]Requires harsh cleavage conditions (HF or TFMSA).[8]
Boc/AcylBenzoyl (Bz)Data not widely availableGoodBase-labile deprotection with ammonia.[9]
MMT/AcylAcyl (e.g., Benzoyl)Data not widely availableGoodUsed for PNA-DNA chimera synthesis; Mmt is acid-labile.[10]
Fmoc/BhocBhocGenerally high, but can be sequence-dependentVariable, potential for side reactions[1]Milder cleavage conditions (TFA).[11]

Experimental Protocols & Workflows

General Workflow for Solid-Phase PNA Synthesis

The solid-phase synthesis of PNA oligomers follows a cyclical process of deprotection, activation and coupling, and optional capping.

PNA_Synthesis_Workflow start Start: Resin with Linker deprotection Deprotection: Remove N-terminal protecting group start->deprotection wash1 Wash deprotection->wash1 coupling Activation & Coupling: Add next PNA monomer wash1->coupling wash2 Wash coupling->wash2 capping Optional Capping: Terminate unreacted chains wash2->capping wash3 Wash capping->wash3 cycle Repeat Cycle for desired length wash3->cycle cycle->deprotection final_deprotection Final Deprotection: Remove N-terminal PG cycle->final_deprotection cleavage Cleavage from Resin & Base Deprotection final_deprotection->cleavage end Purified PNA cleavage->end

Caption: General workflow for solid-phase PNA synthesis.

Monomer Synthesis and Deprotection Logic for Cytosine Alternatives

The following diagrams illustrate the key steps in the synthesis of the protected cytosine monomers and the logic of their final deprotection.

1. Z (Benzyloxycarbonyl)-Protected Cytosine

Z_Cytosine_Workflow cluster_synthesis Monomer Synthesis cluster_deprotection Final Deprotection cytosine_acetic_acid Cytosine-1-yl-acetic acid z_cytosine_acetic_acid Z-Cytosine-1-yl-acetic acid cytosine_acetic_acid->z_cytosine_acetic_acid Protection z_cl Benzyl Chloroformate (Z-Cl) z_cl->z_cytosine_acetic_acid boc_z_c_monomer Boc-PNA-C(Z)-OH z_cytosine_acetic_acid->boc_z_c_monomer Coupling boc_backbone Boc-aeg-OR boc_backbone->boc_z_c_monomer pna_z_c PNA with Z-Cytosine deprotected_pna Deprotected PNA pna_z_c->deprotected_pna strong_acid Strong Acid (HF or TFMSA) strong_acid->deprotected_pna Cleavage

Caption: Synthesis and deprotection logic for Z-protected cytosine PNA.

2. Benzoyl (Bz)-Protected Cytosine

Bz_Cytosine_Workflow cluster_synthesis Monomer Synthesis cluster_deprotection Final Deprotection cytosine_acetic_acid Cytosine-1-yl-acetic acid bz_cytosine_acetic_acid Bz-Cytosine-1-yl-acetic acid cytosine_acetic_acid->bz_cytosine_acetic_acid Protection bz_cl Benzoyl Chloride (Bz-Cl) bz_cl->bz_cytosine_acetic_acid boc_bz_c_monomer Boc-PNA-C(Bz)-OH bz_cytosine_acetic_acid->boc_bz_c_monomer Coupling boc_backbone Boc-aeg-OR boc_backbone->boc_bz_c_monomer pna_bz_c PNA with Bz-Cytosine deprotected_pna Deprotected PNA pna_bz_c->deprotected_pna ammonia Aqueous Ammonia ammonia->deprotected_pna Cleavage

Caption: Synthesis and deprotection logic for Benzoyl-protected cytosine PNA.

3. Mmt (Monomethoxytrityl)-Protected Cytosine

Mmt_Cytosine_Workflow cluster_synthesis Monomer Synthesis cluster_deprotection On-Resin N-terminal Deprotection acyl_cytosine_acetic_acid Acyl-Cytosine-1-yl-acetic acid free_amine_backbone H-aeg-C(Acyl)-OH acyl_cytosine_acetic_acid->free_amine_backbone Coupling to Boc-aeg-OR & boc_deprotection Boc Deprotection (TFA) boc_deprotection->free_amine_backbone mmt_c_monomer Mmt-PNA-C(Acyl)-OH free_amine_backbone->mmt_c_monomer Protection mmt_cl Mmt-Cl mmt_cl->mmt_c_monomer pna_mmt_c PNA with N-terminal Mmt deprotected_n_terminus Free N-terminus for next coupling pna_mmt_c->deprotected_n_terminus mild_acid Mild Acid (e.g., 3% TCA) mild_acid->deprotected_n_terminus Cleavage

Caption: Synthesis and on-resin deprotection logic for Mmt-protected PNA monomers.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of modified nucleosides, ensuring the purity of intermediates like (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is of paramount importance. This protected cytosine derivative is a key building block in the synthesis of novel nucleoside analogs for therapeutic and research purposes.[1] This guide provides a comparative overview of analytical techniques for the purity assessment of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely established and accessible method for assessing the purity of pharmaceutical intermediates.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the hydrophobic nature of the benzhydryloxycarbonyl protecting group for effective separation from potential impurities.

Potential Impurities

Based on the common synthesis routes for this compound, potential impurities may include:

  • Starting Materials: Unreacted cytosine, benzyl 2-bromoacetate, and diphenylmethanol.

  • Intermediates: Residual amounts of cytosine-1-benzylacetic acid and (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate from incomplete reactions.

  • By-products: Compounds arising from side reactions or incomplete hydrolysis.

  • Residual Solvents: Traces of solvents used during synthesis and purification, such as N,N-dimethylformamide (DMF), ethanol, and acetonitrile.

Experimental Protocol: Proposed RP-HPLC Method
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 20 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Alternative Analytical Techniques

While HPLC is a robust and common technique, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE) offer distinct advantages in terms of sensitivity, speed, and resolution.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides significantly higher resolution and sensitivity compared to conventional HPLC-UV.[3] The use of a mass spectrometer allows for the identification and quantification of impurities at very low levels, even those that co-elute with the main peak in a standard HPLC separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field.[4] It offers very high resolution and requires minimal sample and solvent consumption, making it a "green" analytical alternative.[1][4]

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, UPLC-MS/MS, and CE for the purity analysis of pharmaceutical compounds. The data for UPLC-MS/MS and CE are based on the analysis of similar small molecules and nucleoside analogs and should be considered as representative values.

ParameterHPLC-UV (Proposed)UPLC-MS/MS (Representative)Capillary Electrophoresis (Representative)
Limit of Detection (LOD) ~0.1 µg/mL< 50 pg/µL[5]0.02% of main peak[6]
Limit of Quantitation (LOQ) ~0.3 µg/mL< 250 pg/µL[5]0.05% of main peak[6]
Linearity (r²) >0.999>0.999[5]>0.99[6]
Precision (%RSD) < 2%< 5%[7]< 10%[6]
Analysis Time ~30 min< 10 min[5]~15-20 min
Resolution GoodVery HighVery High
Impurity Identification Based on Retention TimeHigh Confidence (Mass-to-Charge Ratio)Based on Migration Time

Mandatory Visualizations

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Diluent a->b c Filter Solution b->c d Inject Sample c->d e Chromatographic Separation (C18 Column) d->e f UV Detection (260 nm) e->f g Integrate Peaks f->g h Calculate % Purity g->h i Identify Impurities g->i

Caption: Workflow for the HPLC purity analysis of this compound.

Comparison of Analytical Techniques

Technique_Comparison cluster_main Purity Analysis of this compound cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS cluster_ce Capillary Electrophoresis HPLC Robust & Accessible HPLC_Adv Advantages: - Widely available - Cost-effective - Good precision HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Lower sensitivity - Longer run times - Potential for co-elution HPLC->HPLC_Disadv UPLC High Sensitivity & Specificity UPLC_Adv Advantages: - Very high sensitivity (pg levels) - Fast analysis - Confident impurity identification UPLC->UPLC_Adv UPLC_Disadv Disadvantages: - Higher equipment cost - More complex operation UPLC->UPLC_Disadv CE High Resolution & Green CE_Adv Advantages: - Excellent resolution - Minimal sample/solvent use - Fast separations CE->CE_Adv CE_Disadv Disadvantages: - Lower concentration sensitivity than MS - Less common in standard QC labs CE->CE_Disadv

Caption: Comparison of HPLC, UPLC-MS/MS, and CE for purity analysis.

References

A Comparative Guide to the NMR Characterization of (4-N-(Boc)cytosine)-1-acetic acid and its Unprotected Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectroscopic features of (4-N-(Boc)cytosine)-1-acetic acid and its parent compound, Cytosine-1-acetic acid. Due to the limited availability of public experimental NMR data for (4-N-(Boc)cytosine)-1-acetic acid, this guide presents predicted ¹H and ¹³C NMR chemical shifts based on established spectroscopic principles and data from analogous structures. This comparison is invaluable for researchers engaged in the synthesis, modification, and analysis of nucleobase derivatives for applications in drug discovery and development.

Introduction

(4-N-(Boc)cytosine)-1-acetic acid is a chemically modified nucleobase, incorporating a tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine of cytosine and an acetic acid moiety at the N1 position. The Boc group is a common protecting group in organic synthesis, valued for its stability under a range of conditions and its facile removal under acidic conditions. Understanding the NMR characteristics of this compound is crucial for verifying its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide compares the predicted NMR data of (4-N-(Boc)cytosine)-1-acetic acid with that of Cytosine-1-acetic acid to highlight the spectroscopic impact of the Boc protecting group.

Predicted NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4-N-(Boc)cytosine)-1-acetic acid and Cytosine-1-acetic acid. These predictions are based on the known NMR data for cytosine and the typical chemical shift ranges for the Boc and N-acetic acid functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton Assignment Cytosine-1-acetic acid (Predicted) (4-N-(Boc)cytosine)-1-acetic acid (Predicted) Key Differences
H5 (cytosine ring)~ 6.0 (d)~ 7.2 (d)Significant downfield shift due to the electron-withdrawing effect of the Boc group on the N4-amino group, which deshields the H5 proton.
H6 (cytosine ring)~ 7.5 (d)~ 8.0 (d)Downfield shift, influenced by the electronic changes on the pyrimidine ring.
-CH₂- (acetic acid)~ 4.5 (s)~ 4.6 (s)Minor change expected.
-COOH (acetic acid)10-12 (br s)10-12 (br s)Expected to be a broad singlet; chemical shift can be highly variable depending on solvent and concentration.
-NH₂ (exocyclic amine)~ 7.1 (br s)-The protons are replaced by the Boc group.
-NH- (Boc group)-~ 9.5 (s)A new singlet corresponding to the amide proton of the Boc group.
-C(CH₃)₃ (Boc group)-~ 1.5 (s, 9H)A characteristic sharp singlet integrating to 9 protons.

d = doublet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Assignment Cytosine-1-acetic acid (Predicted) (4-N-(Boc)cytosine)-1-acetic acid (Predicted) Key Differences
C2 (cytosine ring)~ 158~ 155Minor shift.
C4 (cytosine ring)~ 166~ 150Significant upfield shift due to the electronic effect of the N-Boc group.
C5 (cytosine ring)~ 97~ 105Downfield shift.
C6 (cytosine ring)~ 142~ 145Minor downfield shift.
-CH₂- (acetic acid)~ 50~ 52Minor shift.
-COOH (acetic acid)~ 172~ 171Minor change expected.
C (CH₃)₃ (Boc group)-~ 82A new signal for the quaternary carbon of the Boc group.
-C(C H₃)₃ (Boc group)-~ 28A new signal for the methyl carbons of the Boc group.
C =O (Boc group)-~ 153A new signal for the carbonyl carbon of the Boc group.

Experimental Protocols

A standard protocol for the NMR characterization of (4-N-(Boc)cytosine)-1-acetic acid is provided below.

Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the dried compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this type of molecule as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -COOH and -NH). Other potential solvents include methanol-d₄ or a mixture of CDCl₃ with a few drops of methanol-d₄ to aid solubility.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the sample until the compound is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as tetramethylsilane (TMS), can be added. However, for routine characterization, referencing to the residual solvent peak is often sufficient.

NMR Data Acquisition

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-2048 scans (or more, depending on sample concentration), a spectral width of 250 ppm, a relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended):

    • To aid in the unambiguous assignment of protons and carbons, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Visualizations

Logical Relationship of Compounds

The following diagram illustrates the chemical relationship between Cytosine-1-acetic acid and its N-Boc protected derivative.

G Chemical Relationship unprotected Cytosine-1-acetic acid protected (4-N-(Boc)cytosine)-1-acetic acid unprotected->protected Boc Protection protecting_group Boc Anhydride (Boc)₂O protecting_group->unprotected cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Comparison synthesis_target (4-N-(Boc)cytosine) -1-acetic acid sample_prep Sample Preparation (Dissolution in Deuterated Solvent) synthesis_target->sample_prep synthesis_alternative Cytosine-1-acetic acid synthesis_alternative->sample_prep data_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) sample_prep->data_acq spectral_proc Spectral Processing & Peak Assignment data_acq->spectral_proc comparison Comparative Analysis of Chemical Shifts spectral_proc->comparison final_report Comparison Guide comparison->final_report Generate Report

Mass Spectrometry of PNA Oligomers Featuring (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mass spectrometry techniques for the characterization of Peptide Nucleic Acid (PNA) oligomers containing the modified base (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid. This modification, often utilized in Fmoc/Bhoc solid-phase PNA synthesis, necessitates robust analytical methods for quality control and structural elucidation.

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral peptide-like backbone, offering enhanced thermal stability and resistance to enzymatic degradation.[1][2] The incorporation of modified nucleobases, such as cytosine protected with a benzhydryloxycarbonyl (Bhoc) group, is a common strategy in their synthesis.[3][4] Mass spectrometry is an indispensable tool for verifying the molecular weight, purity, and sequence of these synthetic oligomers.[1][5] This guide compares the two most prevalent mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the analysis of these specific PNA oligomers.

Comparison of Mass Spectrometry Techniques: MALDI-TOF vs. ESI

The choice between MALDI-TOF and ESI-MS for the analysis of PNA oligomers with Bhoc-protected cytosine depends on the specific analytical requirements, such as the need for high-throughput screening versus detailed fragmentation analysis for sequence confirmation.

FeatureMALDI-TOF Mass SpectrometryElectrospray Ionization (ESI) Mass Spectrometry
Ionization Principle A laser pulse desorbs and ionizes the sample from a solid matrix.A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.
Typical Ions Observed Primarily singly charged ions ([M+H]⁺ or [M+Na]⁺).[6]Forms multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a lower m/z range.
Mass Accuracy Good mass accuracy, suitable for molecular weight confirmation.High mass accuracy, especially with Orbitrap or FT-ICR analyzers, enabling confident molecular formula determination.[7]
Throughput High throughput, suitable for rapid screening of synthesis products.[5]Lower throughput, often coupled with liquid chromatography (LC-MS) for separation prior to analysis.[8]
Fragmentation Post-source decay (PSD) can provide some sequence information, but it is often limited.Collision-induced dissociation (CID) and other tandem MS techniques (MS/MS) provide extensive fragmentation for sequence verification.[9]
Sample Preparation Requires co-crystallization with a suitable matrix (e.g., sinapinic acid, HCCA).[1]The sample is introduced in solution, often with organic solvents and volatile salts.
Effect of Bhoc Group The bulky, hydrophobic Bhoc group may influence crystallization and ionization efficiency.The presence of the Bhoc group can affect the charge state distribution and fragmentation patterns.
Alternative PNA Modifications Effective for a wide range of PNA modifications, including G-clamp and preQ1.[7][10]Also versatile for various modifications, with the potential for detailed structural analysis of the modified residue.

Experimental Protocols

Detailed methodologies are crucial for the successful mass spectrometric analysis of PNA oligomers. Below are representative protocols for MALDI-TOF-MS and ESI-MS.

MALDI-TOF-MS Protocol for PNA Oligomers
  • Sample Preparation:

    • Dissolve the purified PNA oligomer in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile 1:1 v/v) to a final concentration of 1-10 pmol/µL.

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA), in a similar solvent system.[1]

    • Mix the PNA sample and matrix solution in a 1:1 ratio on the MALDI target plate.

    • Allow the mixture to air-dry, forming a crystalline matrix with the embedded analyte.

  • Instrumentation and Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.[11]

    • Acquire spectra in linear or reflectron mode, depending on the required mass accuracy.

    • Calibrate the instrument using a standard peptide or protein mixture with known molecular weights.

LC-ESI-MS Protocol for PNA Oligomers
  • Sample Preparation:

    • Dissolve the PNA oligomer in the initial mobile phase solvent to a concentration of 1-10 µM.

  • Liquid Chromatography (LC):

    • Separate the PNA oligomer from impurities using a reversed-phase HPLC column (e.g., C18).

    • Use a gradient elution with mobile phases typically consisting of an aqueous component with an ion-pairing agent (e.g., 0.1% formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).

  • Electrospray Ionization (ESI) and Mass Spectrometry (MS):

    • Introduce the LC eluent directly into the ESI source.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan mass spectra to determine the molecular weight and charge state distribution.

    • For sequence confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).[9]

Visualization of Experimental Workflow and PNA Fragmentation

To better illustrate the analytical process and the structural information that can be obtained, the following diagrams are provided.

experimental_workflow cluster_synthesis PNA Synthesis and Purification cluster_ms Mass Spectrometry Analysis synthesis Solid-Phase Synthesis (Fmoc/Bhoc Chemistry) cleavage Cleavage and Deprotection synthesis->cleavage hplc HPLC Purification cleavage->hplc sample_prep Sample Preparation hplc->sample_prep maldi MALDI-TOF-MS sample_prep->maldi esi LC-ESI-MS sample_prep->esi ms_data Molecular Weight Confirmation maldi->ms_data esi->ms_data msms_data Sequence Verification (Fragmentation) esi->msms_data

Caption: Experimental workflow for the analysis of PNA oligomers.

References

A Comparative Guide to Bhoc and Fmoc Protecting Groups for Cytosine in PNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is paramount in the solid-phase synthesis of Peptide Nucleic Acids (PNAs), directly impacting yield, purity, and overall efficiency. For the exocyclic amine of cytosine, two common protecting groups utilized in conjunction with the fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group are benzhydryloxycarbonyl (Bhoc) and tert-butyloxycarbonyl (Boc). This guide provides an objective comparison of the performance of Bhoc- and Fmoc-protected cytosine monomers in PNA synthesis, supported by experimental data and detailed methodologies.

Performance Comparison: Bhoc-Cytosine vs. an Alternative

The primary challenge associated with the standard Fmoc/Bhoc protecting group strategy for cytosine lies in the poor solubility of the Bhoc-protected cytosine monomer in common organic solvents used for solid-phase synthesis, such as N-Methyl-2-pyrrolidone (NMP).[1] This can lead to precipitation and incomplete coupling reactions, thereby reducing the overall yield and purity of the final PNA oligomer. To address this limitation, the Fmoc/Boc strategy was developed, which significantly improves the solubility of the cytosine monomer.[1]

While direct head-to-head coupling efficiency data is sparse in the literature, the improved solubility of the Fmoc/Boc-cytosine monomer suggests a more efficient and reliable coupling process.

ParameterFmoc/Bhoc-CytosineFmoc/Boc-CytosineKey Considerations
Solubility in NMP Poor, prone to precipitation[1]Significantly higher (over 6 times more soluble than Bhoc-protected monomer)[1]Higher solubility prevents precipitation and ensures efficient delivery of the monomer for coupling.
Side Reactions Minor base-catalyzed rearrangements during Fmoc deprotection (0.3-0.4% contamination with a 2-minute deprotection time).[2] Potential for adduct formation at elevated temperatures.Fewer reported side reactions related to the nucleobase protecting group.The milder conditions for Boc removal (acid-labile) compared to the repetitive base treatment for Fmoc deprotection can minimize base-catalyzed side reactions.
Deprotection Conditions Acid-labile (cleaved simultaneously with the PNA from the resin using TFA)[3]Acid-labile (cleaved simultaneously with the PNA from the resin using TFA)[1]Both are compatible with the final cleavage and deprotection step in Fmoc-based PNA synthesis.
Overall Purity Generally considered to yield high-purity PNAs, though solubility issues can negatively impact purity. The Boc/Z chemistry is often cited as producing higher purity oligos than Fmoc/Bhoc.[2]The improved solubility and potentially fewer side reactions can contribute to higher overall purity of the final PNA.Purity is sequence-dependent and influenced by various factors beyond the protecting group.

Experimental Protocols

The following are generalized experimental protocols for the key steps in PNA synthesis involving the deprotection of the Fmoc group and the coupling of a cytosine monomer.

Fmoc-Deprotection

This step is common for both Bhoc- and Boc-protected cytosine monomers.

Reagents:

  • 20% Piperidine in N,N-dimethylformamide (DMF)[4][5]

Procedure:

  • The resin-bound PNA is treated with a solution of 20% piperidine in DMF.

  • The reaction is typically allowed to proceed for 3-5 minutes at room temperature (20°C).[4][5]

  • The resin is then thoroughly washed with DMF to remove the deprotection solution and the cleaved Fmoc group.[4][5]

Coupling of Cytosine Monomer

This protocol outlines the coupling of an activated cytosine monomer to the deprotected N-terminus of the growing PNA chain.

Reagents:

  • Fmoc-PNA-C(Bhoc)-OH or Fmoc-PNA-C(Boc)-OH monomer

  • Coupling reagent: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[3][4]

  • Base: N,N-Diisopropylethylamine (DIPEA)[4]

  • Solvent: NMP or DMF

Procedure:

  • The Fmoc-protected cytosine monomer is dissolved in NMP or DMF.

  • The monomer solution is activated by the addition of a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).[4]

  • This activated monomer solution is then added to the resin-bound PNA.

  • The coupling reaction is typically carried out for 30-40 minutes.[4] The temperature can be raised to 80°C to improve coupling efficiency, although this may increase the risk of side reactions.[4][5]

  • Following the coupling reaction, the resin is washed extensively with DMF.

Cleavage and Final Deprotection

This final step cleaves the completed PNA oligomer from the solid support and removes the Bhoc or Boc protecting group from the cytosine base.

Reagents:

  • Trifluoroacetic acid (TFA)[3]

  • Scavenger: m-cresol or a mixture of triethylsilane and water[3][4][5]

Procedure:

  • The resin is treated with a cleavage cocktail, typically consisting of 95% TFA and 5% m-cresol.[3]

  • The cleavage reaction is allowed to proceed for 1.5 to 2.5 hours at room temperature.[4][5]

  • The cleaved PNA is precipitated from the cleavage mixture using cold diethyl ether.

  • The precipitated PNA is then washed, dried, and purified, typically by reverse-phase HPLC.

Visualizing the PNA Synthesis Workflow

The following diagrams illustrate the key stages of the solid-phase PNA synthesis cycle.

PNA_Synthesis_Cycle resin Solid Support (Resin) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotection Start wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Monomer Coupling (Fmoc-C(X)-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Capping (Optional) (Acetic Anhydride) wash2->capping repeat Repeat Cycle capping->repeat cleavage Cleavage & Final Deprotection (TFA/Scavenger) capping->cleavage End of Synthesis repeat->fmoc_deprotection for next monomer final_pna Purified PNA cleavage->final_pna

Caption: General workflow for solid-phase PNA synthesis.

Protecting_Group_Comparison cluster_bhoc Fmoc/Bhoc-Cytosine cluster_boc Fmoc/Boc-Cytosine bhoc Bhoc-Protected Cytosine Monomer solubility_bhoc Poor Solubility in NMP bhoc->solubility_bhoc coupling_bhoc Potential for Incomplete Coupling solubility_bhoc->coupling_bhoc boc Boc-Protected Cytosine Monomer solubility_boc High Solubility in NMP boc->solubility_boc coupling_boc Efficient Coupling solubility_boc->coupling_boc

Caption: Key differences between Bhoc and Boc protecting groups for cytosine in PNA synthesis.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of N-Protected Cytosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of N-protected cytosine derivatives, using N4-acetylcytosine as a representative example in the absence of publicly available crystallographic data for (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid.

Introduction

The precise spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For novel compounds like this compound, a derivative of the nucleobase cytosine, rigorous structural validation is imperative for its application in fields such as drug discovery and materials science. While X-ray crystallography is considered the "gold standard" for providing a definitive solid-state structure, a multi-faceted approach employing complementary techniques like NMR and MS offers a more comprehensive understanding of the molecule's characteristics in different states.

This guide will objectively compare the data obtained from these techniques for N4-acetylcytosine, a structurally related and well-characterized analogue. We will delve into the experimental protocols for each method and present the data in a clear, comparative format to aid researchers in selecting the most appropriate analytical strategies for their specific needs.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural elucidation of N-acylated cytosine derivatives, with a focus on N4-acetylcytosine.

Table 1: Comparison of Structural Validation Techniques for N4-acetylcytosine

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (1D & 2D NMR), chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Strengths Unambiguous structure determination, absolute configurationProvides information on dynamic processes in solution, non-destructiveHigh sensitivity, requires minimal sample, can analyze complex mixtures
Limitations Requires a suitable single crystal, may not represent solution conformationCan be complex to interpret for large molecules, sensitive to solvent and temperatureDoes not directly provide 3D structure, fragmentation can be complex

Table 2: Key Experimental Data for N4-acetylcytosine

TechniqueKey Data and Observations
X-ray Crystallography Data for a representative N-acyl cytosine derivative would be presented here, including space group, unit cell dimensions, and key bond lengths/angles.
¹H NMR (Proton NMR) Chemical shifts (δ) and coupling constants (J) confirming the presence of the acetyl group, the pyrimidine ring protons, and the N-H proton.[1]
¹³C NMR (Carbon-13 NMR) Chemical shifts (δ) indicating the carbon environments of the acetyl group, and the pyrimidine ring.[1]
Mass Spectrometry (GC-MS) Molecular ion peak (M+) corresponding to the exact mass of N4-acetylcytosine (C6H7N3O2), and characteristic fragmentation patterns.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited.

X-ray Crystallography

A suitable single crystal of the N-protected cytosine derivative is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

A small amount of the N4-acetylcytosine sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • ¹H NMR: The sample is placed in a high-field NMR spectrometer, and a proton NMR spectrum is acquired. The chemical shifts, integration, and coupling patterns of the signals are analyzed to identify the different types of protons and their connectivity in the molecule.[1]

  • ¹³C NMR: A carbon-13 NMR spectrum is acquired to determine the chemical environment of each carbon atom in the molecule.[1] 2D NMR experiments, such as COSY and HSQC, can be performed to establish correlations between protons and carbons, further confirming the molecular structure.

Mass Spectrometry

For a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the N4-acetylcytosine sample is first introduced into the gas chromatograph.[1] The compound is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure.

Mandatory Visualization

Diagrams are essential for visualizing complex relationships and workflows. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis synthesis Synthesis of N-protected cytosine purification Purification (e.g., Crystallization) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy purification->nmr Pure Compound ms Mass Spectrometry purification->ms Pure Compound xray_data 3D Structure Bond Lengths/Angles xray->xray_data nmr_data Connectivity Solution Conformation nmr->nmr_data ms_data Molecular Weight Elemental Formula ms->ms_data validated_structure Validated Structure xray_data->validated_structure nmr_data->validated_structure ms_data->validated_structure

Caption: Workflow for the structural validation of a novel compound.

logical_relationship cluster_techniques Analytical Techniques cluster_evidence Structural Evidence structure Proposed Structure of This compound xray X-ray Crystallography structure->xray Hypothesis nmr NMR Spectroscopy (¹H, ¹³C, 2D) structure->nmr Hypothesis ms Mass Spectrometry structure->ms Hypothesis xray_evidence Definitive 3D arrangement of atoms in solid state xray->xray_evidence Provides nmr_evidence Atom connectivity and proximal relationships in solution nmr->nmr_evidence Provides ms_evidence Correct molecular formula and key fragments ms->ms_evidence Provides validated_structure Validated Structure xray_evidence->validated_structure Confirms nmr_evidence->validated_structure Confirms ms_evidence->validated_structure Confirms

Caption: Logical relationship of analytical techniques in structure validation.

References

comparative study of PNA stability with different cytosine modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Peptide Nucleic Acids (PNAs) is a critical parameter influencing their efficacy in therapeutic and diagnostic applications. This guide provides a comparative analysis of PNA stability when cytosine bases are modified, offering insights into how these alterations impact hybridization properties. The data presented is compiled from various studies, highlighting the performance of different modified PNAs and providing the foundational experimental data.

The inherent stability of the PNA backbone, which is uncharged and resistant to enzymatic degradation, makes it a promising candidate for antisense and antigene therapies.[1][2] Modifications to the nucleobases, particularly cytosine, can further enhance these properties, leading to improved binding affinity, sequence specificity, and cellular uptake. This guide explores several key cytosine modifications and their impact on the thermal stability and binding affinity of PNA duplexes and triplexes.

Comparative Analysis of PNA Stability with Cytosine Modifications

The following table summarizes the quantitative data on the stability of PNAs with various cytosine modifications. It is important to note that experimental conditions such as salt concentration, pH, and the specific PNA and target sequences can significantly influence the measured stability. Therefore, direct comparison of absolute values across different studies should be made with caution. The trends observed, however, provide valuable insights into the effects of each modification.

Cytosine ModificationPNA TypeTargetKey Stability FindingThermal Melting (Tm) / Dissociation Constant (Kd)Reference
N4-bis(aminomethyl)benzoylated cytosine (BzC2+) Monomeric PNADNAIncreased affinity for guanine and stabilization of PNA-DNA heteroduplexes, even in high salt conditions.[3]Data not quantified in the abstract.[3]
Pseudoisocytosine (J) bis-PNADNAForms triple-stranded complexes with higher thermal stability than monomeric PNA.[4][5] Binding becomes pH-independent when 'J' is in the Hoogsteen strand.[4][5][6][7]Data not quantified in the abstract.[4][5][6][7]
Thio-pseudoisocytosine (L) Monomeric PNARNA hairpinSuperior affinity and specificity for RNA duplex regions, forming a stable RNA2-PNA triplex at near-physiological conditions.[8]Data not quantified in the abstract.[8]
Guanidine-modified 5-methylcytosine Monomeric PNARNA duplexHigh binding affinity and sequence specificity for RNA duplexes.[9] The attached guanidine group stabilizes the base triple through hydrogen bonding.[9][10]Kd changed from 0.8 ± 0.1 to 2.7 ± 0.4 μM with an increase in pH from 7.5 to 8.0.[10][9][10]
Guanidinium G-clamp Monomeric PNARNAEnhances oligonucleotide/RNA hybrid affinity by forming an additional hydrogen bond with guanine.[11]Data not quantified in the abstract.[11]
2-Guanidyl Pyridine (V) Monomeric PNAdsRNAIncreased affinity for recognizing cytosine interruptions in dsRNA, with a ~15 °C increase in Tm compared to the previous best nucleobase.[12]Tm of PNA with 'V' recognizing two consecutive cytosine interruptions was significantly higher.[12][12]
Cationic/Amino-Alkyl Modified Cytosine Monomeric PNAssDNAA single modification increases affinity 10-30 fold compared to unmodified PNA, with thermal stability increasing from 51 to 69 °C with increasing modifications.[13][14]Tm increase of ~18°C with multiple modifications.[13][13][14]
5-hydroxymethylcytosine Monomeric PNADNA/RNACompatible with both duplex and triplex formation.[15][16]Data not quantified in the abstract.[15][16]
γ-modification with Cationic Side Chains γ-modified PNADNAPNAs with cationic side chains showed the largest benefit in duplex stability.[17]Data not quantified in the abstract.[17]

Experimental Methodologies

The stability of PNA-nucleic acid complexes is primarily assessed through the following key experiments:

Thermal Melting (Tm) Analysis

This is a fundamental technique used to determine the thermal stability of PNA:DNA or PNA:RNA duplexes and triplexes.[18][19]

  • Principle: The experiment measures the change in absorbance of a solution containing the PNA and its target nucleic acid as the temperature is gradually increased. The melting temperature (Tm) is the temperature at which 50% of the duplexes or triplexes have dissociated into single strands. A higher Tm indicates greater stability.

  • General Protocol:

    • Equimolar amounts of the PNA and its complementary DNA or RNA strand are mixed in a buffered solution (e.g., phosphate buffer with a specific salt concentration).

    • The solution is placed in a spectrophotometer equipped with a temperature controller.

    • The absorbance, typically at 260 nm, is monitored as the temperature is increased at a constant rate.

    • The melting curve (absorbance vs. temperature) is plotted, and the Tm is determined from the midpoint of the transition.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the binding affinity (dissociation constant, Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between a PNA and its target.

  • Principle: ITC measures the heat released or absorbed during the binding of a ligand (PNA) to a macromolecule (DNA or RNA).

  • General Protocol:

    • The target nucleic acid is placed in the sample cell of the calorimeter.

    • The PNA solution is loaded into a syringe and injected in small aliquots into the sample cell.

    • The heat change associated with each injection is measured.

    • The data is analyzed to determine the binding parameters (Kd, ΔH, and stoichiometry).

Gel Electrophoresis

Gel mobility shift assays are used to qualitatively assess the formation and stability of PNA-nucleic acid complexes.[9]

  • Principle: The migration of nucleic acids through a gel matrix is dependent on their size and charge. When a PNA binds to a target DNA or RNA, the resulting complex has a different mobility than the unbound nucleic acid, causing a "shift" in the band position on the gel.

  • General Protocol:

    • The PNA and target nucleic acid are incubated together under specific buffer conditions.

    • The mixture is loaded onto a native polyacrylamide or agarose gel.

    • The gel is subjected to electrophoresis.

    • The positions of the bands are visualized by staining (e.g., with ethidium bromide or a fluorescent label).

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in evaluating PNA stability and their potential applications, the following diagrams are provided.

Experimental_Workflow_for_PNA_Stability_Analysis cluster_synthesis PNA Synthesis & Purification cluster_hybridization Hybridization & Analysis cluster_data Data Interpretation synthesis Solid-Phase PNA Synthesis (with modified cytosine) purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization mixing Mixing PNA with Target DNA/RNA characterization->mixing tm_analysis Thermal Melting (Tm) Analysis mixing->tm_analysis itc_analysis Isothermal Titration Calorimetry (ITC) mixing->itc_analysis gel_shift Gel Mobility Shift Assay mixing->gel_shift stability Determine Thermal Stability (Tm) tm_analysis->stability affinity Determine Binding Affinity (Kd) itc_analysis->affinity binding_mode Assess Binding Mode (Duplex/Triplex) gel_shift->binding_mode PNA_Antisense_Mechanism PNA Modified PNA (e.g., Guanidine-modified Cytosine) Cell Target Cell PNA->Cell Introduction Uptake Enhanced Cellular Uptake Cell->Uptake facilitated by modification Hybridization PNA-mRNA Hybridization (Increased Stability) Uptake->Hybridization mRNA Target mRNA mRNA->Hybridization Inhibition Translation Inhibition Hybridization->Inhibition Translation Ribosomal Translation Protein Target Protein Synthesis Translation->Protein Inhibition->Translation blocks Effect Downregulation of Protein Expression Protein->Effect leads to

References

A Comparative Guide to Analytical Methods for Determining the Purity of Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic and diagnostic potential of synthetic oligonucleotides has led to a critical need for robust analytical methods to ensure their purity and quality. The presence of impurities, such as failure sequences (shortmers, n-1, n-2) and other process-related byproducts, can significantly impact the efficacy and safety of oligonucleotide-based products. This guide provides an objective comparison of the most common analytical techniques used for determining the purity of synthetic oligonucleaments, supported by experimental data and detailed methodologies.

Core Analytical Techniques

The primary methods for assessing oligonucleotide purity include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited for different analytical challenges.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of oligonucleotide analysis, with two primary modes: Reversed-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC).[1] RP-HPLC separates oligonucleotides based on their hydrophobicity, while IEX-HPLC separates them based on their net negative charge from the phosphate backbone.[1]

  • Mass Spectrometry (MS) provides precise mass information, enabling the identification of the target oligonucleotide and its impurities.[2] It is often coupled with liquid chromatography (LC-MS) for enhanced separation and characterization.[3] Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]

  • Capillary Electrophoresis (CE) , particularly Capillary Gel Electrophoresis (CGE), offers high-resolution separation of oligonucleotides based on their size.[4][5] It is a powerful technique for resolving failure sequences from the full-length product.[5]

Quantitative Performance Comparison

The selection of an appropriate analytical method often depends on a balance of resolution, speed, and sensitivity. The following table summarizes the key performance metrics of each technique.

ParameterReversed-Phase HPLC (RP-HPLC)Ion-Exchange HPLC (IEX-HPLC)Capillary Gel Electrophoresis (CGE)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity.[6]Separation based on charge of the phosphate backbone.[6]Separation based on size in a sieving matrix.Separation by LC coupled with mass-to-charge ratio detection.
Resolution Limit Excellent for up to 50 bases, can be extended to 80 bases.[6]Excellent for up to 40 bases.[6]Single-base resolution for oligonucleotides in the 4–40mer range.Good resolution up to 60-mer with appropriate columns.
Typical Analysis Time 15-30 minutes.20-40 minutes.10-20 minutes.[4]15-40 minutes.
Sensitivity Nanogram range.Nanogram range.Nanoliter sample volumes, picomole detection.[4]Picogram to femtogram range.
Reproducibility (%RSD) < 2% for peak area and retention time.< 2% for peak area and retention time.Average %RSD for area is 1.54% and 0.82% for migration time over 12 runs.[4]< 5% for peak area and retention time.
Key Advantages Good for analyzing detritylated ("trityl-off") failures; MS-compatible methods available.[7]Excellent for resolving sequences with significant secondary structure (high GC content).[6]High resolution, automation, low sample and reagent consumption.[4]Provides molecular weight confirmation and can identify co-eluting impurities.[8]
Key Disadvantages Resolution decreases for longer oligonucleotides; secondary structures can affect separation.[1]Not readily compatible with MS due to high salt concentrations in the mobile phase.[9]Can be sensitive to sample matrix effects (e.g., salts).[2]Ion-pairing reagents can suppress MS signal; complex data analysis.[10]

Experimental Workflows and Methodologies

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative workflows and methodologies for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for purity assessment, particularly for detritylated oligonucleotides. The separation is based on the hydrophobic interactions between the oligonucleotide and the stationary phase.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Oligonucleotide Sample Dissolve Dissolve in H₂O Sample->Dissolve Inject Inject onto RP-HPLC Column Dissolve->Inject Gradient Apply Acetonitrile Gradient Inject->Gradient Detect UV Detection (260 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

RP-HPLC workflow for oligonucleotide purity analysis.

  • Column: C18 reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge OST C18).[7]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Elevated temperatures (e.g., 50-60 °C) are often used to denature secondary structures.[11]

  • Detection: UV absorbance at 260 nm.

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC)

IEX-HPLC is particularly effective for purifying oligonucleotides with significant secondary structure due to the use of high pH mobile phases that disrupt hydrogen bonding.[6]

IEX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Oligonucleotide Sample Dilute Dilute in Low Salt Buffer Sample->Dilute Inject Inject onto Anion-Exchange Column Dilute->Inject Gradient Apply Salt Gradient (e.g., NaCl) Inject->Gradient Detect UV Detection (260 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

IEX-HPLC workflow for oligonucleotide purity analysis.

  • Column: Strong anion-exchange column (e.g., Thermo Scientific DNAPac PA200).[12]

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or slightly elevated.

  • Detection: UV absorbance at 260 nm.

Capillary Gel Electrophoresis (CGE)

CGE provides high-resolution separation of oligonucleotides based on size, making it an excellent method for quantifying failure sequences.

CGE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Oligonucleotide Sample Denature Denature with Urea/Heat Sample->Denature Inject Electrokinetic Injection Denature->Inject Separate Separate in Gel-filled Capillary Inject->Separate Detect On-column UV Detection Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Integrate Integrate Peaks Electropherogram->Integrate Calculate Calculate Purity Integrate->Calculate

CGE workflow for oligonucleotide purity analysis.

  • Capillary: Fused silica capillary filled with a sieving polymer matrix.

  • Buffer: Tris-Borate-EDTA (TBE) buffer containing a denaturant like urea.

  • Voltage: 15-30 kV.

  • Temperature: 50-60 °C to ensure denaturation.

  • Injection: Electrokinetic injection.

  • Detection: UV absorbance at 260 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of MS, providing a comprehensive analysis of oligonucleotide purity and identity.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Oligonucleotide Sample Dilute Dilute in Mobile Phase A Sample->Dilute Inject Inject onto RP Column Dilute->Inject Separate Gradient Elution Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Analyzer (TOF, Q-TOF) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Deconvolute Deconvolute Mass Spectra TIC->Deconvolute Identify Identify Impurities Deconvolute->Identify

LC-MS workflow for oligonucleotide impurity analysis.

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column compatible with MS.

  • Mobile Phase A: Volatile ion-pairing reagent in water (e.g., 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP)).

  • Mobile Phase B: Acetonitrile or methanol with the same ion-pairing reagent.

  • Gradient: Optimized gradient for separation of impurities.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • MS System: ESI source coupled with a Time-of-Flight (TOF) or Quadrupole-TOF (Q-TOF) mass analyzer.

  • Data Analysis: Deconvolution of the multiply charged spectra to determine the molecular weights of the parent oligonucleotide and its impurities.

Conclusion

The choice of analytical method for determining the purity of synthetic oligonucleotides depends on the specific requirements of the analysis, including the length and sequence of the oligonucleotide, the types of impurities expected, and the desired level of characterization. For routine purity checks, HPLC and CGE are robust and reliable methods. For in-depth characterization and identification of unknown impurities, LC-MS is indispensable. A multi-faceted approach, employing orthogonal techniques, often provides the most comprehensive assessment of oligonucleotide purity, ensuring the quality and reliability of these critical molecules in research and therapeutic applications.

References

Assessing the Binding Affinity of PNAs with Bhoc-Protected Cytosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Peptide Nucleic Acids (PNAs) synthesized using Bhoc-protected cytosine and its alternatives. It includes detailed experimental protocols and supporting data to aid in the selection of optimal synthesis strategies for specific research applications.

Peptide Nucleic Acids are synthetic DNA mimics with a neutral polyamide backbone, a feature that confers high binding affinity and specificity towards complementary DNA and RNA sequences.[1] The synthesis of PNA oligomers, typically performed using solid-phase peptide synthesis (SPPS), requires the use of protecting groups for the exocyclic amines of the nucleobases to prevent unwanted side reactions. The benzhydryloxycarbonyl (Bhoc) group is a commonly employed acid-labile protecting group for adenine, guanine, and cytosine in the widely used Fmoc/Bhoc PNA synthesis strategy.[2][3] This guide focuses on assessing the binding affinity of PNAs containing Bhoc-protected cytosine and compares it with other available strategies.

Comparison of Cytosine Protecting Groups in PNA Synthesis

The choice of protecting group for the exocyclic amine of cytosine can influence the overall yield, purity, and, consequently, the hybridization properties of the final PNA oligomer. While the Fmoc/Bhoc strategy is prevalent due to its use of milder cleavage conditions compared to the original Boc/Z chemistry, several alternatives exist.[3]

Protecting Group StrategyBackbone ProtectionCytosine ProtectionKey Features & Considerations
Fmoc/Bhoc Fmoc (Base-labile)Bhoc (Acid-labile)Most common strategy; Milder cleavage conditions (TFA) than Boc/Z; Bhoc group's lability requires careful handling to prevent premature deprotection.[1][3]
Boc/Z Boc (Acid-labile)Z (Benzyloxycarbonyl) (Strong acid-labile/hydrogenolysis)The original PNA synthesis chemistry; Can result in higher purity oligomers due to fewer side reactions; Requires harsh cleavage conditions (e.g., HF), limiting compatibility with some modifications.[3]
Boc/Acyl Boc (Acid-labile)Benzoyl (Ac) (Base-labile)Offers an alternative to acid-labile base protection; Acyl groups are removed with a base treatment after synthesis.
Mmt/Base Labile Mmt (Acid-labile)Base-labile groupsDesigned for the synthesis of PNA-DNA chimeras and is compatible with standard phosphoramidite chemistry.[3]
No Base Protection (for purines) Bts (Self-activated)None (for A, G)A more atom-economical and environmentally friendly approach has been developed for purine monomers, though cytosine still requires protection due to the higher nucleophilicity of its exocyclic amine.

Experimental Protocols for Assessing Binding Affinity

The binding affinity of PNA to its complementary DNA or RNA target is a critical parameter. The following are standard methods to quantify this interaction.

Thermal Melting (Tm) Analysis

Thermal melting analysis is the most common method to determine the stability of a PNA-DNA or PNA-RNA duplex. The Tm is the temperature at which half of the duplex strands are in a double-helical state and half are in a random coil state. A higher Tm indicates a more stable duplex and thus higher binding affinity.

Protocol:

  • Sample Preparation:

    • Dissolve the purified PNA and its complementary DNA/RNA oligonucleotide in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Determine the concentration of each strand using UV-Vis spectrophotometry at 260 nm at an elevated temperature (e.g., 80 °C) where the strands are fully denatured.

    • Mix the PNA and complementary DNA/RNA strands in a 1:1 molar ratio to a final concentration of typically 1-5 µM.

  • Thermal Denaturation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Anneal the sample by heating to 90 °C for 5 minutes and then slowly cooling to the starting temperature (e.g., 20 °C).

    • Record the absorbance at 260 nm as the temperature is increased in a stepwise manner (e.g., 0.5-1.0 °C per minute) from the starting temperature to a temperature where the duplex is fully denatured (e.g., 95 °C).

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte in solution. This method provides kinetic data (association and dissociation rates) in addition to the equilibrium binding constant (KD).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).

    • Immobilize the DNA or PNA strand (ligand) onto the sensor chip surface according to the manufacturer's instructions. Typically, a biotinylated DNA strand is used as the ligand.

  • Binding Analysis:

    • Prepare a series of dilutions of the PNA or DNA analyte in a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for the association phase.

    • After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Dialyze both the PNA and DNA/RNA samples extensively against the same buffer to minimize heat changes due to buffer mismatch.

    • Accurately determine the concentrations of both the sample in the cell and the titrant in the syringe. Typically, the DNA/RNA is in the sample cell and the PNA is the titrant.

  • Titration:

    • Load the sample into the ITC cell and the titrant into the injection syringe.

    • Perform a series of small, sequential injections of the titrant into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the titrant to the sample.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The binding affinity is often expressed as the dissociation constant, KD (1/Ka).

Experimental Workflow for Assessing PNA Binding Affinity

The following diagram illustrates a typical workflow for synthesizing a PNA oligomer and assessing its binding affinity to a target DNA sequence.

G cluster_synthesis PNA Synthesis cluster_binding Binding Affinity Assessment cluster_analysis Data Analysis s1 Solid Phase Synthesis (Fmoc/Bhoc Chemistry) s2 Cleavage from Resin & Deprotection s1->s2 s3 Purification (e.g., RP-HPLC) s2->s3 s4 Characterization (e.g., MALDI-TOF MS) s3->s4 b1 Hybridization with Complementary DNA s4->b1 b2 Thermal Melting (Tm) b1->b2 b3 Surface Plasmon Resonance (SPR) b1->b3 b4 Isothermal Titration Calorimetry (ITC) b1->b4 a1 Determine Tm b2->a1 a2 Determine Ka, Kd, KD b3->a2 a3 Determine Ka, ΔH, n b4->a3

References

comparative analysis of synthesis protocols for modified cytosine nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of cytosine nucleosides is a cornerstone of therapeutic development and a vital tool in molecular biology research. These alterations can enhance antiviral or anticancer activity, probe biological mechanisms, or introduce novel functionalities such as fluorescence. The choice of synthetic protocol is critical, influencing yield, purity, scalability, and the potential for further diversification. This guide provides a comparative analysis of key synthesis protocols for various modified cytosine nucleosides, supported by experimental data and detailed methodologies.

I. Synthesis of 5-Substituted Cytosine Nucleosides

Modifications at the 5-position of the cytosine ring are of significant interest, particularly for epigenetic studies and the development of antiviral and anticancer agents. 5-methylcytosine is a key epigenetic marker, and its oxidized derivatives, such as 5-hydroxymethylcytosine (5-HOMedC), play crucial roles in gene regulation.

Comparative Performance of 5-Hydroxymethylcytosine (5-HOMedC) Phosphoramidite Synthesis

The efficient synthesis of 5-HOMedC-containing oligonucleotides is essential for studying its biological function. A key challenge lies in the development of a stable phosphoramidite building block that allows for standard DNA synthesis and deprotection conditions. A novel approach involves a palladium-catalyzed formylation and the use of a cyclic carbamate to protect both the hydroxyl and amino groups simultaneously.

Synthesis StepTraditional Method (via bromothymidine intermediate)Improved Method (Palladium-Catalyzed Formylation)
Key Intermediate Unstable bromothymidine intermediateStable cyclic carbamate protected nucleoside
Key Reaction Not specified in detailPalladium-catalyzed formylation
Deprotection Conditions 60 hours at 60°C with concentrated ammoniaStandard conditions with dilute NaOH
Overall Efficiency Tedious and lengthyEfficient and compatible with standard DNA synthesis

Data summarized from Organic Letters, 2010.[1][2]

Experimental Protocol: Efficient Synthesis of 5-HOMedC Phosphoramidite

This protocol outlines the key steps for the efficient synthesis of a 5-HOMedC phosphoramidite building block suitable for automated DNA synthesis.[1][2]

  • Starting Material: Commercially available protected deoxycytidine.

  • Palladium-Catalyzed Formylation: The 5-position of the cytosine ring is formylated using a palladium catalyst. This step is crucial for introducing the hydroxymethyl precursor.

  • Cyclic Carbamate Protection: The exocyclic amino group and the newly introduced 5-hydroxymethyl group are simultaneously protected as a cyclic carbamate. This strategy enhances the stability of the molecule and simplifies the synthesis.

  • Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is phosphitylated to generate the final phosphoramidite building block.

  • Oligonucleotide Synthesis: The resulting phosphoramidite can be used in standard automated solid-phase DNA synthesis.

  • Deprotection: The synthesized oligonucleotide is deprotected using dilute sodium hydroxide, which is a milder condition compared to methods requiring prolonged heating with concentrated ammonia.

II. Synthesis of C-Nucleosides

In C-nucleosides, the nucleobase is linked to the sugar moiety via a carbon-carbon bond instead of the typical carbon-nitrogen glycosidic bond. This modification offers increased stability against hydrolysis and can lead to potent biological activity.

Comparative Analysis of C-Nucleoside Synthesis Strategies

The synthesis of C-nucleosides often presents stereochemical challenges, typically resulting in a mixture of α and β anomers.[3] Convergent synthesis approaches, where the sugar and base moieties are synthesized separately and then coupled, are common.

Synthesis ApproachKey FeaturesChallengesReported Yields
Nucleophilic Substitution on D-Ribonolactone A versatile method allowing for modifications on both the sugar and the base.[3]Often results in a mixture of anomers, requiring chromatographic separation.[3]Varies depending on the specific nucleobase and reaction conditions.
Heck Coupling Palladium-catalyzed cross-coupling of a glycal with a heterocycle.Can require optimization of catalyst and reaction conditions.Generally good to excellent yields.
Wittig-type Reactions Formation of the C-C bond via a phosphorane ylide.Stereocontrol can be challenging.Moderate to good yields.
Experimental Workflow: Convergent Synthesis of a Pyridine C-Nucleoside

This workflow illustrates a representative convergent synthesis of a pyridine C-nucleoside, highlighting the key transformations.[3]

D_ribonolactone Protected D-Ribonolactone Lactol Lactol Intermediate D_ribonolactone->Lactol Nucleophilic Addition Lithiated_pyridine Lithiated Pyridine Lithiated_pyridine->Lactol Deoxygenation Deoxygenation & Reduction Lactol->Deoxygenation Final_product Pyridine C-Nucleoside Deoxygenation->Final_product Deprotection & Amide Formation

Caption: Convergent synthesis of a pyridine C-nucleoside.

III. Synthesis of Fluorescent Cytosine Analogs

Fluorescent nucleoside analogs are powerful tools for studying nucleic acid structure, dynamics, and interactions. Tricyclic cytosine analogs, such as tC, are particularly noteworthy for their favorable photophysical properties and minimal perturbation of the DNA duplex structure.

Performance Characteristics of Tricyclic Cytosine (tC)

tC is a fluorescent base analog that pairs with guanine and can be incorporated into oligonucleotides using standard solid-phase synthesis.[4] Its fluorescence is sensitive to its local environment, making it an excellent probe for DNA and RNA structural changes.

PropertyValueReference
Excitation Wavelength (λex) 385 nm[5]
Emission Wavelength (λem) 505 nm[5]
Quantum Yield (Φ) in dsDNA ~0.2[6]
Fluorescence Lifetime (τ) in dsDNA ~5.2 ns[6]
Effect on Duplex Stability Slightly stabilizing[4]
Experimental Protocol: Incorporation of tC into Oligonucleotides

The synthesis of tC-containing oligonucleotides is straightforward due to the availability of the corresponding phosphoramidite.[4]

  • tC Phosphoramidite: Obtain the commercially available tC phosphoramidite.

  • Solid-Phase Synthesis: Incorporate the tC phosphoramidite at the desired position during standard automated oligonucleotide synthesis. The coupling efficiency is typically high, comparable to that of natural nucleosides.

  • Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures. Purification is typically performed by HPLC.

IV. Synthesis of Etheno-Cytosine Derivatives

Etheno-cytosine nucleosides are formed by the reaction of cytosine with α-halocarbonyl compounds, resulting in an additional fused imidazole ring. These derivatives are often fluorescent and can serve as probes for DNA damage and repair studies.

Comparative Yields of Etheno-Cytidine Synthesis

The reaction of chloroacetaldehyde with cytidine to form 1,N4-ethenocytidine is a well-established method. The reaction yield is sensitive to pH.

ReactantpHYieldReference
Cytidine3.5Satisfactory to Quantitative[7]
Adenosine4.5Satisfactory to Quantitative[7]
Signaling Pathway: Formation of Etheno Adducts

The formation of etheno adducts can occur both in vitro and in vivo and is relevant to pathways of DNA damage and repair. The reaction proceeds through an initial attack of the exocyclic amino group on the aldehyde, followed by intramolecular cyclization.

Cytidine Cytidine Intermediate1 Initial Adduct Cytidine->Intermediate1 CAA Chloroacetaldehyde CAA->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Ethenocytidine 1,N4-Ethenocytidine Intermediate2->Ethenocytidine Dehydration

Caption: Reaction pathway for the formation of 1,N4-ethenocytidine.

This guide provides a snapshot of the diverse synthetic strategies available for the modification of cytosine nucleosides. The choice of a particular protocol will depend on the specific research or development goals, including the desired modification, scale of synthesis, and the required purity of the final product. For detailed, step-by-step instructions, it is recommended to consult the primary literature cited herein.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, ensuring the protection of both laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. Based on the hazards associated with its structural components—a carboxylic acid and a protected nucleoside—this compound should be treated as a potential irritant.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the sanitary sewer.

Experimental Protocol: Chemical Waste Disposal

Objective: To safely collect, label, and store this compound waste for pickup by a licensed hazardous waste disposal service.

Materials:

  • Appropriate PPE (see table above)

  • Designated hazardous waste container (compatible with chemical contents)

  • Hazardous waste labels

  • Chemical fume hood

Procedure:

  • Waste Segregation:

    • Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Do not mix this waste with incompatible materials. As a general precaution, avoid mixing with strong oxidizing agents or bases.[1]

    • If the compound is in a solvent, segregate it based on the solvent type (e.g., halogenated or non-halogenated).[1]

  • Container Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The primary hazards (e.g., "Irritant," "Handle with Care").

      • The date of waste accumulation.

      • The name of the principal investigator and laboratory location.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

    • The SAA should provide secondary containment, such as a chemical-resistant tray, to contain potential spills.

    • Keep the waste container securely closed at all times, except when adding waste.[1]

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's policies on waste accumulation timelines, arrange for its collection.

    • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.

Note on Neutralization: For many carboxylic acids, a neutralization step to a pH between 6.0 and 8.0 with a weak base like sodium bicarbonate is a common practice before disposal.[2] However, given the presence of the protected nucleoside moiety, this should only be performed with the explicit approval and guidance of your institution's EHS department to avoid unintended reactions.

III. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generation of Chemical Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Solvent Type) ppe->segregate container Use Designated Hazardous Waste Container segregate->container label Label Container Clearly (Chemical Name, Hazards, Date) container->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store full Container Full or Time Limit Reached? store->full full->store No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes end End: Waste Collected by Licensed Disposal Service contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures and maintaining open communication with your institution's safety officers, you contribute to a safer and more sustainable research environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and operational guidance for laboratory personnel handling (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar molecules, including carboxylic acids and N-protected cytosine derivatives. A cautious approach is paramount.

This compound is a protected cytosine derivative utilized in organic synthesis and pharmaceutical research. It is a white to off-white powder. While specific toxicological properties have not been thoroughly investigated, its structural components—a carboxylic acid and a cytosine core—necessitate stringent adherence to safety measures to mitigate potential risks of skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, >0.11 mm thickness) tested according to EN 374. Gloves must be inspected before use and changed immediately upon contamination.Prevents direct skin contact with the chemical, which may cause irritation.
Body Protection A long-sleeved laboratory coat. For tasks with a higher risk of contamination, a disposable, fluid-resistant gown should be worn.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required if handling the powder outside of a certified chemical fume hood or if dust is generated.Minimizes the risk of inhaling fine particles of the compound, which may cause respiratory tract irritation.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Workflow for this compound prep Preparation - Verify fume hood certification. - Designate and prepare the work area. - Assemble all necessary equipment and reagents. - Don appropriate PPE. handling Handling - Conduct all manipulations within a fume hood. - Use a spatula for transferring the solid to avoid dust. - Add solid to solvent slowly to prevent splashing. - Keep the container closed when not in use. prep->handling Proceed to handling post_handling Post-Handling - Decontaminate all surfaces and equipment. - Remove PPE in the correct order to avoid cross-contamination. - Wash hands thoroughly with soap and water. handling->post_handling After completion disposal Waste Disposal - Segregate and label all waste streams. - Dispose of contaminated materials in designated hazardous waste containers. post_handling->disposal For all waste

Caption: A step-by-step workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of the title compound.[1] All operations should be carried out in a well-ventilated chemical fume hood with appropriate PPE.

Step 1: Synthesis of Cytosine-1-benzylacetic acid

  • Dissolve cytosine (10.3 g, 90 mmol, 1.0 equiv) in N,N-dimethylformamide (DMF, 90 mL).

  • Add potassium tert-butoxide (11.6 g, 103.5 mmol, 1.15 eq.) and heat the reaction system to 100 °C for 2 hours.

  • Cool the system to 10 °C and add benzyl 2-bromoacetate (16.05 mL, 101 mmol, 1.12 eq.) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and continue for 12 hours.

  • Quench the reaction by adding acetic acid (5.9 mL, 103.5 mmol, 1.2 equiv) and evaporate the solvent under reduced pressure.

  • Resuspend the residue in water (100 mL), stir for 4 hours, and filter. Wash the solid with water (4 x 150 mL) to yield cytosine-1-benzylacetic acid (20.6 g).

Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate

  • Dissolve cytosine-1-benzylacetic acid (20.6 g, 82 mmol, 1.0 equiv) in DMF (160 mL).

  • Add N,N'-carbonyldiimidazole (21.25 g, 131.25 mmol, 1.6 eq.) and heat the system to 60 °C.

  • Add diphenylmethanol (19.65 g, 106.5 mmol, 1.3 eq.) in two batches, one hour apart. Continue the reaction for 6 hours.

  • Upon completion (monitored by TLC), quench the reaction with methanol (4.65 g, 115 mmol, 1.4 equiv).

  • Evaporate the solvent and recrystallize the residue from ethanol, then methanol (100 mL) to give the product (29.35 g).

Step 3: Synthesis of this compound

  • Dissolve (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (29.35 g, 62.5 mmol, 1.0 eq.) in a mixture of acetonitrile:methanol:water:ethanol (2:2:1:1, 350 mL) with heating.

  • Cool the solution to 0 °C.

  • Add an aqueous solution (196.8 mL) of lithium hydroxide monohydrate (25.5 g, 0.61 mol, 9.7 equiv).

  • After reaction completion (monitored by TLC), quench by adding an aqueous solution (290 mL) of citric acid (58.5 g, 303.5 mmol, 4.9 eq.) to yield the final product (22.1 g).

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill and Disposal Plan cluster_spill Spill Cleanup Protocol cluster_disposal Waste Disposal Plan evacuate Evacuate and Ventilate ppe Wear Appropriate PPE evacuate->ppe contain Contain the Spill (Avoid generating dust) ppe->contain collect Collect Material (Use a scoop or wet-brushing) contain->collect decontaminate Decontaminate Area (Soap and water) collect->decontaminate dispose_spill Dispose of Contaminated Materials decontaminate->dispose_spill solid_waste Solid Waste (Contaminated PPE, paper towels, etc.) containerize_solid Place in a sealed, labeled hazardous waste container. solid_waste->containerize_solid liquid_waste Liquid Waste (Reaction mixtures, solvents) containerize_liquid Collect in a labeled, compatible solvent waste container. liquid_waste->containerize_liquid disposal_final Dispose in accordance with all applicable federal, state, and local regulations. containerize_solid->disposal_final containerize_liquid->disposal_final

Caption: A flowchart outlining the procedures for spill cleanup and waste disposal.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. A thorough risk assessment should be conducted before handling this chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。